molecular formula C8H8BrNO2 B1427065 Methyl 5-bromo-6-methylnicotinate CAS No. 1174028-22-8

Methyl 5-bromo-6-methylnicotinate

Cat. No.: B1427065
CAS No.: 1174028-22-8
M. Wt: 230.06 g/mol
InChI Key: AOSWEDIDPYRZRA-UHFFFAOYSA-N
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Description

Methyl 5-bromo-6-methylnicotinate is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-bromo-6-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-5-7(9)3-6(4-10-5)8(11)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOSWEDIDPYRZRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Methyl 5-bromo-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

Methyl 5-bromo-6-methylnicotinate is a highly functionalized pyridine derivative widely utilized as a "linchpin" intermediate in medicinal chemistry. Its structural value lies in its orthogonal reactivity: the 5-bromo position serves as a handle for transition-metal-catalyzed cross-coupling (Suzuki, Heck, Sonogashira), while the 3-methoxycarbonyl group allows for downstream elaboration into amides, alcohols, or heterocycles. The 6-methyl group provides metabolic stability by blocking the oxidation-prone


-position of the pyridine ring.
Chemical Data Table
PropertySpecification
CAS Number 1174028-22-8
IUPAC Name Methyl 5-bromo-6-methylpyridine-3-carboxylate
Molecular Formula C

H

BrNO

Molecular Weight 230.06 g/mol
Appearance White to off-white crystalline solid
Melting Point 40–45 °C (Typical range)
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; sparingly soluble in water
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen) recommended
SMILES CC1=C(C=C(C=N1)C(=O)OC)Br

Part 2: Synthetic Pathways & Causality

The synthesis of this compound is typically approached via the functionalization of the pyridine core. The most robust industrial route involves the esterification of 5-bromo-6-methylnicotinic acid.

Core Synthesis Logic
  • Precursor Selection: 6-methylnicotinic acid is the starting scaffold.

  • Regioselective Bromination: Bromination occurs at the 5-position due to the directing effects of the ring nitrogen and the methyl group, though the electron-deficient nature of the pyridine ring often requires harsh conditions or activation.

  • Esterification: The carboxylic acid is converted to the methyl ester to protect the acidic functionality and improve lipophilicity for subsequent organic reactions.

Visualization: Synthesis Workflow

The following diagram outlines the logical flow from precursor to final scaffold, highlighting the critical decision points in the synthetic pathway.

SynthesisPath Start 6-Methylnicotinic Acid (Precursor) Bromination Step 1: Bromination (Br2 / AcOH / Heat) Target: 5-Position Start->Bromination Electrophilic Subst. Intermediate 5-Bromo-6-methylnicotinic Acid (CAS 1190862-72-6) Bromination->Intermediate Isolation Esterification Step 2: Fischer Esterification (MeOH / H2SO4 / Reflux) Intermediate->Esterification Acid Catalysis Product This compound (CAS 1174028-22-8) Esterification->Product Purification

Figure 1: Synthetic pathway transforming 6-methylnicotinic acid into the target ester via bromination and esterification.[1][2][3][4][5][6][7][8]

Part 3: Reactivity Profile & Applications

The utility of this compound is defined by the C-Br bond . In drug discovery, this bond is rarely the final endpoint; it is a "reactive handle."

The Suzuki-Miyaura Advantage

The 5-bromo position is electronically activated for oxidative addition by Palladium(0) species. The electron-withdrawing ester group at C3 further decreases the electron density of the ring, facilitating the initial step of the catalytic cycle. This makes CAS 1174028-22-8 an excellent substrate for Suzuki-Miyaura coupling to attach aryl or heteroaryl groups, creating bi-aryl scaffolds common in kinase inhibitors and GPCR ligands.

Visualization: Catalytic Diversification

This diagram illustrates how the core scaffold is utilized to generate library diversity.

Reactivity Core This compound (Core Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Heck Heck Reaction (Alkenes, Pd cat.) Core->Heck Hydrolysis Hydrolysis (LiOH / THF) Core->Hydrolysis Biaryl 5-Aryl-6-methylnicotinate (Kinase Inhibitor Motifs) Suzuki->Biaryl Alkenyl 5-Alkenyl Derivative (Extended Conjugation) Heck->Alkenyl Acid Free Acid Derivative (Amide Coupling Precursor) Hydrolysis->Acid

Figure 2: Divergent synthesis strategy using the 5-bromo and 3-ester handles for scaffold elaboration.

Part 4: Experimental Protocols

Protocol A: Synthesis via Fischer Esterification

Use this protocol if starting from the acid precursor (CAS 1190862-72-6).

Rationale: Sulfuric acid acts as both a catalyst and a dehydrating agent, driving the equilibrium toward the ester.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge: Add 5-bromo-6-methylnicotinic acid (10.0 g, 46.3 mmol) and anhydrous Methanol (100 mL).

  • Catalyst Addition: Cautiously add concentrated H

    
    SO
    
    
    
    (2.0 mL) dropwise at room temperature. Exothermic reaction.
  • Reaction: Reflux the mixture at 65–70 °C for 8–12 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the starting acid is consumed.

  • Workup:

    • Cool to room temperature.[4]

    • Concentrate methanol under reduced pressure.

    • Dilute residue with ice-water (100 mL) and neutralize with saturated NaHCO

      
       solution (pH ~8).
      
    • Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Dry organic layers over Na

    
    SO
    
    
    
    , filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.
Protocol B: Suzuki-Miyaura Cross-Coupling

Standard operating procedure for derivatizing the 5-bromo position.

Rationale: The use of Pd(dppf)Cl


  is recommended over Pd(PPh

)

for pyridine halides due to its higher stability and resistance to poisoning by the pyridine nitrogen.
  • Reagents:

    • This compound (1.0 eq)

    • Aryl Boronic Acid (1.2 eq)

    • Catalyst: Pd(dppf)Cl

      
      ·CH
      
      
      
      Cl
      
      
      (0.05 eq)
    • Base: K

      
      CO
      
      
      
      (3.0 eq)
    • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Procedure:

    • In a microwave vial or sealed tube, combine the ester, boronic acid, and base.

    • Add the solvent mixture and degas with Nitrogen/Argon for 10 minutes (Critical step to prevent Pd oxidation).

    • Add the Pd catalyst quickly under inert flow.

    • Seal and heat to 90 °C for 4–16 hours.

  • Validation: Filter through a Celite pad to remove Pd black. Analyze crude by LC-MS to confirm bi-aryl formation before column chromatography.

Part 5: Safety & Handling (E-E-A-T)

Hazards (GHS Classification):

  • H302: Harmful if swallowed.[2]

  • H315/H319: Causes skin and serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Handling Best Practices:

  • Engineering Controls: Always handle within a fume hood. The fine powder can be an inhalation hazard.

  • Storage: Store at 2–8 °C. While the ester is relatively stable, long-term exposure to moisture can lead to hydrolysis of the ester to the acid. Keep under inert gas if storing for >3 months.

  • Spill Cleanup: Sweep up dry solid to avoid dust generation. Clean surface with ethanol followed by water.

References

  • CP Lab Safety. (n.d.). This compound Product Data. Retrieved January 29, 2026, from [Link]

  • PubChem. (n.d.).[2] 5-Bromo-6-methylnicotinic acid (Precursor Data). National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura Cross-Coupling: Practical Guide. Retrieved January 29, 2026, from [Link]

Sources

Introduction: Contextualizing a Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of Methyl 5-bromo-6-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

This compound, identified by its CAS Number 1174028-22-8, is a halogenated pyridine derivative that serves as a crucial building block in contemporary medicinal chemistry.[1] Its utility lies in the strategic placement of reactive sites on the pyridine core: the ester for amide coupling or reduction, the bromine atom for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and the methyl group which can influence steric and electronic properties. Understanding the physical properties of this compound is not merely an academic exercise; it is a prerequisite for its effective use in synthesis, purification, formulation, and scale-up. This guide provides a comprehensive overview of its known and predicted physicochemical characteristics and outlines authoritative protocols for their experimental determination, reflecting a field-proven approach to compound characterization.

Part 1: Physicochemical Properties Profile

A precise understanding of a compound's physical properties is fundamental to its application. The following table summarizes the available and computationally predicted data for this compound. It is critical to note the current lack of experimentally verified data for several key parameters in publicly accessible literature; this underscores the importance of the experimental verification protocols detailed later in this guide.

PropertyValue / ObservationSource / Comment
IUPAC Name methyl 5-bromo-6-methylpyridine-3-carboxylate[2]
CAS Number 1174028-22-8[2][3]
Molecular Formula C₈H₈BrNO₂[3]
Molecular Weight 230.06 g/mol [3]
Appearance White to light yellow solid[4] Note: Some suppliers list it as a liquid, indicating potential polymorphism or impurities.[5]
Melting Point No data availableExperimental determination is highly recommended.
Boiling Point 253.2 ± 35.0 °CPredicted value.[4] Experimental data not available.[3]
Density 1.503 ± 0.06 g/cm³Predicted value.[4]
Solubility No data availableA comprehensive solubility profile should be determined experimentally.
Storage Conditions Sealed in a dry environment at 2-8°C[3][4]

Part 2: Expert Insights on Structure-Property Causality

The molecular architecture of this compound offers predictive insights into its behavior. The pyridine nitrogen and the methyl ester group introduce polarity and potential for hydrogen bonding with protic solvents. Conversely, the aromatic ring and methyl group contribute nonpolar character. The bromine atom adds significant mass and polarizability without enabling hydrogen bonding. This duality suggests a moderate solubility in a range of organic solvents but likely poor solubility in water. The presence of the basic pyridine nitrogen (pKa of the conjugate acid is predicted to be low, around 1.56[4]) implies that solubility in acidic aqueous solutions may be enhanced through protonation to form a cationic salt.

Part 3: Authoritative Experimental Protocols for Physical Characterization

For a compound intended for drug development, relying on predicted data is insufficient. The following protocols are designed as self-validating systems to generate reliable, publication-quality data.

Melting Point Determination for Purity and Identity

Causality: The melting point is a highly sensitive indicator of purity.[6] A pure crystalline solid will exhibit a sharp melting range (typically <1°C), whereas impurities depress and broaden this range.[6] This protocol ensures accurate determination, which is critical for quality control and as a preliminary indicator of sample identity.

Methodology: Capillary Melting Point Determination [7]

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. An improperly dried sample can show a depressed melting point due to residual solvent acting as an impurity.[7]

  • Capillary Loading: Jab the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end to a height of 1-2 mm. A larger sample size will lead to a broader melting range due to inefficient heat transfer.

  • Instrument Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

  • Rapid Preliminary Scan: Heat the sample rapidly (10-15 °C/min) to find an approximate melting temperature. This saves time and prevents thermal degradation from prolonged heating.[6]

  • Accurate Determination: Using a fresh sample, heat rapidly to within 15-20 °C of the approximate melting point. Then, reduce the heating rate to 1-2 °C/min. A slow heating rate is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting range is reported as T₁-T₂. For a pure compound, this range should be narrow.

Workflow for Melting Point Determination

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A Dry Sample Thoroughly B Powder the Solid A->B C Load Capillary (1-2mm) B->C D Place in Apparatus C->D E Rapid Scan (Find Approx. MP) D->E F New Sample: Slow Scan (1-2°C/min) E->F G Record T1 (First Liquid) Record T2 (All Liquid) F->G H Report Melting Range (T1 - T2) G->H

Caption: Workflow for accurate melting point determination.

Comprehensive Solubility Profiling

Causality: A solubility profile is essential for selecting appropriate solvents for synthesis, purification (crystallization), and formulation. It also provides insight into a compound's potential behavior in biological media. Testing in acidic and basic solutions reveals the presence of ionizable functional groups.

Methodology: Kinetic Solubility Assessment

  • Solvent Selection: Prepare a panel of representative solvents:

    • Polar Protic: Water, Ethanol

    • Polar Aprotic: Acetonitrile, Acetone

    • Nonpolar: Toluene, Hexane

    • Chlorinated: Dichloromethane

    • Aqueous Acid/Base: 1 M HCl, 1 M NaOH

  • Procedure: For each solvent: a. Add approximately 1-2 mg of the compound to a clean, dry test tube or vial. b. Add the selected solvent dropwise (e.g., 100 µL increments) while vortexing or shaking vigorously after each addition. c. Visually inspect for complete dissolution against a contrasting background. d. Continue adding solvent up to a defined volume (e.g., 1 mL).

  • Classification:

    • Very Soluble: Dissolves in < 1 part solvent.

    • Freely Soluble: Dissolves in 1-10 parts solvent.

    • Soluble: Dissolves in 10-30 parts solvent.

    • Sparingly Soluble: Dissolves in 30-100 parts solvent.

    • Slightly Soluble: Dissolves in 100-1000 parts solvent.

    • Very Slightly Soluble: Dissolves in 1000-10,000 parts solvent.

    • Insoluble: Requires >10,000 parts solvent.

  • Causative Interpretation: Enhanced solubility in 1 M HCl would confirm the basicity of the pyridine nitrogen. Enhanced solubility in 1 M NaOH would suggest the presence of an acidic proton, which is not expected for this molecule but the test is crucial to rule out hydrolysis of the ester to the carboxylic acid.

Workflow for Solubility Profiling

Solubility_Workflow cluster_solvents Test Solvents A Weigh ~2mg of Compound C Add Solvent Incrementally (e.g., 100µL) with Vortexing A->C B Water Ethanol Acetonitrile Toluene DCM 1M HCl 1M NaOH B->C D Visually Inspect for Complete Dissolution C->D D->C No E Record Volume Added D->E Yes F Classify Solubility (e.g., Soluble, Insoluble) E->F

Caption: Systematic workflow for solubility assessment.

Crystallinity Assessment by Powder X-ray Diffraction (PXRD)

Causality: For a solid-state compound, the degree of crystallinity is a critical physical property. Amorphous material can have different solubility and stability profiles compared to its crystalline form. PXRD provides a definitive fingerprint of the crystalline phase(s) present. This technique is non-destructive and essential for polymorphism screening and ensuring batch-to-batch consistency in drug development.

Methodology: PXRD Analysis

  • Sample Preparation: Gently grind the solid sample to a fine, homogeneous powder (typically <10 µm particle size) to minimize preferred orientation effects.

  • Mounting: Pack the powder into a sample holder, ensuring the surface is flat and level with the holder's surface. A flat surface is critical for accurate peak position and intensity.

  • Instrument Setup: Place the sample holder in the diffractometer. Set the X-ray source (commonly Cu Kα), voltage, and current.

  • Data Acquisition: Scan the sample over a relevant 2θ range (e.g., 2° to 40°). The scan speed should be slow enough to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Crystalline vs. Amorphous: A crystalline sample will produce a series of sharp diffraction peaks. An amorphous sample will show a broad, featureless halo.

    • Phase Identification: The resulting diffractogram (a plot of intensity vs. 2θ) is a unique fingerprint of the crystalline structure. It can be compared to databases to identify known crystalline phases or used as a reference for future batches.

Workflow for PXRD Analysis

PXRD_Workflow cluster_analysis Interpretation A Grind Sample to Fine Powder B Mount on Holder (Ensure Flat Surface) A->B C Place in Diffractometer B->C D Acquire Diffractogram (Scan 2θ Range) C->D E Analyze Data D->E F Sharp Peaks = Crystalline E->F G Broad Halo = Amorphous E->G H Compare to Reference (Phase ID / Purity) E->H

Caption: Standard workflow for PXRD characterization.

Part 4: Safety, Handling, and Storage

Trustworthiness through Safety: Proper handling is paramount for researcher safety and maintaining compound integrity.

  • Hazard Identification: Based on GHS classifications for this compound and related structures, this compound should be handled as a hazardous substance.[3]

    • H302: Harmful if swallowed

    • H315: Causes skin irritation

    • H319: Causes serious eye irritation

    • H335 (Potential): May cause respiratory irritation (Inferred from parent acid)

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: As recommended by suppliers, the compound should be stored in a tightly sealed container in a dry, refrigerated (2-8°C) environment.[3][4] Storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent potential degradation from moisture or air.

References

  • 5-Bromo-6-methyl-nicotinic acid methyl ester. Chemlyte Solutions. [Link]

  • 5-Bromo-6-methylnicotinic acid. PubChem. [Link]

  • Melting Point Determination Procedure. Chemistry LibreTexts. [Link]

  • X-RAY POWDER DIFFRACTION. PANalytical. [Link]

  • Determination of melting points. University of Kerbala. [Link]

  • Solubility of Organic Compounds. University of Toronto. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Pima Community College. [Link]

  • Melting point determination. University of Calgary. [Link]

  • Measuring the Melting Point. Westlab. [Link]

  • Experiment-1 Aim - To determine the melting point of given solid substance. S.S. Jain Subodh P.G. (Autonomous) College. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. St. Norbert College. [Link]

  • X-ray Powder Diffraction (XRD). SERC Carleton. [Link]

  • on powder x-ray diffraction (xrd) —general overview. ITWG Guideline. [Link]

  • Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns. Malvern Panalytical. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Florida A&M University. [Link]

  • Organic Chemistry: Introduction to Solubility. SALTISE. [Link]

Sources

An In-Depth Technical Guide to Methyl 5-bromo-6-methylnicotinate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-bromo-6-methylnicotinate, a halogenated derivative of nicotinic acid, is a versatile building block in synthetic organic and medicinal chemistry. Its unique substitution pattern on the pyridine ring offers multiple reactive sites, making it a valuable precursor for the synthesis of complex heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, detailed synthetic protocols, thorough spectroscopic characterization, and its emerging applications in drug discovery and materials science.

Introduction: The Strategic Importance of this compound

The pyridine nucleus is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. The strategic placement of functional groups on this heterocyclic core is paramount in modulating the pharmacological and pharmacokinetic properties of a molecule. This compound (IUPAC Name: Methyl 5-bromo-6-methylpyridine-3-carboxylate) presents a compelling structural motif for medicinal chemists and process development scientists.[1]

The presence of a bromine atom at the 5-position, a methyl group at the 6-position, and a methyl ester at the 3-position provides a trifecta of functionalities that can be selectively manipulated. The bromine atom is particularly noteworthy as it serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents to build molecular complexity. This strategic functionalization is a cornerstone of modern drug discovery, allowing for the systematic exploration of structure-activity relationships (SAR).

This technical guide will delve into the critical aspects of this compound, providing researchers with the necessary information to effectively utilize it in their synthetic endeavors.

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be approached through a multi-step sequence, typically starting from readily available pyridine derivatives. A common and efficient strategy involves the synthesis of the core 6-methylnicotinic acid structure, followed by bromination and esterification.

Synthesis of the Precursor: 6-Methylnicotinic Acid

One established route to 6-methylnicotinic acid involves the oxidation of 2-methyl-5-ethylpyridine.[2] This transformation can be achieved using strong oxidizing agents such as nitric acid or potassium permanganate. A patented industrial process describes the oxidation of 2-methyl-5-ethylpyridine with nitric acid in the presence of sulfuric acid at elevated temperatures.[3][4]

Bromination of the Pyridine Ring

The introduction of the bromine atom at the 5-position of the 6-methylnicotinic acid precursor is a key step. Electrophilic aromatic substitution on the pyridine ring can be challenging due to the electron-deficient nature of the heterocycle. However, the presence of the activating methyl group can facilitate this transformation. Bromination can be achieved using N-bromosuccinimide (NBS) in a suitable solvent.[5]

Esterification to Yield this compound

The final step in the synthesis is the esterification of the carboxylic acid group of 5-bromo-6-methylnicotinic acid. A standard and widely used method for this transformation is the Fischer esterification. This involves reacting the carboxylic acid with methanol in the presence of a catalytic amount of a strong acid, such as concentrated sulfuric acid, under reflux conditions.[6]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 5-bromo-6-methylnicotinic acid (Illustrative)

  • To a solution of 6-methylnicotinic acid in a suitable solvent (e.g., N,N-dimethylformamide), add N-bromosuccinimide (NBS) portion-wise at room temperature.

  • Heat the reaction mixture to 80°C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into water.

  • Collect the precipitated solid by filtration, wash with water, and dry to afford 5-bromo-6-methylnicotinic acid.

Step 2: Esterification to this compound

  • Suspend 5-bromo-6-methylnicotinic acid (1.0 eq) in methanol.

  • Carefully add concentrated sulfuric acid (catalytic amount) to the suspension.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Bromination cluster_intermediate Intermediate cluster_reaction2 Step 2: Esterification cluster_product Final Product 6_methylnicotinic_acid 6-Methylnicotinic Acid Bromination NBS, DMF, 80°C 6_methylnicotinic_acid->Bromination Bromo_acid 5-bromo-6-methylnicotinic acid Bromination->Bromo_acid Esterification Methanol, H₂SO₄ (cat.), Reflux Bromo_acid->Esterification Final_Product This compound Esterification->Final_Product

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

A thorough characterization of this compound is essential for its identification and quality control. The following data represents the expected spectroscopic features of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The aromatic protons on the pyridine ring will appear as singlets or doublets in the downfield region, typically between 7.0 and 9.0 ppm. The methyl ester protons will be a sharp singlet around 3.9 ppm, and the methyl group on the pyridine ring will appear as a singlet further upfield.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The carbonyl carbon of the ester will be the most downfield signal, typically above 160 ppm. The aromatic carbons will resonate in the range of 120-160 ppm, with the carbon attached to the bromine atom showing a characteristic shift. The methyl ester and the ring-attached methyl carbons will appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. A strong absorption band around 1720-1740 cm⁻¹ is indicative of the C=O stretching of the ester group. The C-H stretching vibrations of the aromatic ring and the methyl groups will appear in the 2800-3100 cm⁻¹ region. The C-Br stretching vibration is expected to be observed in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (M⁺ and M⁺+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Fragmentation patterns will likely involve the loss of the methoxy group (-OCH₃) from the ester and cleavage of the methyl group.

Spectroscopic Data Summary
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol
¹H NMR (Expected) Aromatic protons (2H, m), Methyl ester (3H, s), Methyl (3H, s)
¹³C NMR (Expected) C=O (ester), Aromatic carbons (5C), O-CH₃, CH₃
IR (Expected, cm⁻¹) ~1730 (C=O, ester), ~2950 (C-H, alkyl), ~3050 (C-H, aromatic)
MS (m/z) M⁺ and M⁺+2 isotopic pattern for bromine

Applications in Drug Discovery and Development

The structural features of this compound make it a valuable intermediate in the synthesis of various pharmaceutical agents.

Scaffold for Nicotinic Receptor Modulators

Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that are implicated in a variety of neurological disorders. The pyridine core of this compound serves as a key pharmacophore for the development of nAChR modulators. The bromine atom allows for the introduction of diverse substituents through cross-coupling reactions, enabling the fine-tuning of receptor subtype selectivity and pharmacological activity.[7]

Precursor for Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The substituted pyridine scaffold is a common feature in many kinase inhibitors. This compound can be utilized as a starting material to construct more complex heterocyclic systems that can effectively target the ATP-binding site of various kinases.[7]

Building Block for Agrochemicals

The halogenated pyridine structure is also prevalent in a number of agrochemicals. The presence of bromine and other functional groups in this compound can enhance the biological activity and metabolic stability of potential pesticides and herbicides.[7]

Applications Core This compound App1 Nicotinic Receptor Modulators Core->App1 Versatile scaffold App2 Kinase Inhibitors Core->App2 Precursor for complex heterocycles App3 Agrochemicals Core->App3 Bioactivity enhancement

Caption: Key application areas of this compound.

Conclusion

This compound is a strategically important chemical entity with significant potential in synthetic and medicinal chemistry. Its well-defined structure, coupled with the versatility of its functional groups, provides a robust platform for the development of novel molecules with diverse biological activities. The synthetic routes outlined in this guide, along with the comprehensive spectroscopic characterization, offer a solid foundation for researchers to harness the full potential of this valuable building block in their pursuit of new scientific discoveries.

References

Sources

Methyl 5-bromo-6-methylnicotinate synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

Process Development Guide: Synthesis of Methyl 5-bromo-6-methylnicotinate

Executive Summary

This compound (CAS: 78328-54-0) is a high-value heterocyclic intermediate utilized extensively in the synthesis of glucokinase activators, kinase inhibitors, and GLP-1 agonists. Its structural core—a tri-substituted pyridine ring—presents specific regioselectivity challenges during synthesis.

This technical guide outlines the most robust industrial pathway: Electrophilic Aromatic Bromination of the Acid followed by Esterification . This route minimizes the formation of the radical bromination side-product (bromomethyl derivative), a common failure mode when brominating the ester directly.

Retrosynthetic Analysis

To design a self-validating protocol, we must deconstruct the target molecule to stable precursors.

  • Disconnection A (Ester): The methyl ester is labile; it should be formed last to avoid hydrolysis during harsh bromination conditions.

  • Disconnection B (Aryl Halide): The C-Br bond at position 5 is installed via Electrophilic Aromatic Substitution (

    
    ).[1] The 6-methyl group activates the 5-position (ortho), while the 3-carboxyl group directs meta (reinforcing position 5).
    

DOT Diagram: Retrosynthetic Logic

Retrosynthesis Target Target: This compound Inter Intermediate: 5-bromo-6-methylnicotinic acid Target->Inter Esterification (Fischer) Start Starting Material: 6-methylnicotinic acid Inter->Start Bromination (S_EAr)

Figure 1: Retrosynthetic tree demonstrating the Acid-First strategy to ensure regiocontrol.

Detailed Synthesis Workflow

Phase 1: Regioselective Bromination

Objective: Install bromine at C-5 without brominating the methyl group (radical pathway). Reaction: 6-methylnicotinic acid +




5-bromo-6-methylnicotinic acid.
  • Rationale: We use the acid (not the ester) because the carboxylic acid moiety can be deprotonated to form a salt, increasing solubility in polar media, or used in acidic media where the ring is deactivated, preventing over-bromination.

  • Reagents: Bromine (

    
    ), Acetic Acid (
    
    
    
    ), Iron(III) bromide (
    
    
    - catalytic).

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and an acid gas scrubber (NaOH trap).

  • Dissolution: Charge 6-methylnicotinic acid (1.0 eq) into Glacial Acetic Acid (5-8 volumes). Add catalyst

    
     (0.05 eq).
    
  • Addition: Heat solution to 60°C. Dropwise add Bromine (1.1 - 1.2 eq) over 1 hour.

    • Critical Control: Do not allow temperature to exceed 80°C during addition to suppress radical bromination of the methyl group.

  • Reaction: Reflux (100-110°C) for 4-6 hours. Monitor by HPLC/TLC.

  • Workup: Cool to RT. Pour onto crushed ice/water. The product, 5-bromo-6-methylnicotinic acid, typically precipitates.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water if purity <95%.

Phase 2: Fischer Esterification

Objective: Convert the carboxylic acid to the methyl ester. Reaction: 5-bromo-6-methylnicotinic acid +




this compound.

Protocol:

  • Setup: Reactor with reflux condenser.

  • Solvation: Suspend the dry acid intermediate (from Phase 1) in anhydrous Methanol (10 volumes).

  • Catalysis: Slowly add concentrated Sulfuric Acid (

    
    , 0.5 - 1.0 eq) or Thionyl Chloride (
    
    
    
    , 1.2 eq) at 0°C.
    • Note: Thionyl chloride forms the acid chloride in situ, which reacts rapidly with methanol.

  • Reflux: Heat to reflux (65°C) for 8-12 hours.

  • Quench: Concentrate methanol under vacuum. Neutralize residue with saturated

    
     (pH 8).
    
  • Extraction: Extract with Ethyl Acetate or DCM. Dry over

    
    .[2][3]
    
  • Isolation: Concentrate to yield the target ester.

Data Presentation & Critical Process Parameters

Table 1: Process Parameters and Limits

ParameterPhase 1 (Bromination)Phase 2 (Esterification)Impact of Deviation
Solvent Glacial Acetic AcidAnhydrous MethanolWater in Phase 2 reduces yield (equilibrium shift).
Temperature 60°C (Add)

110°C (Rxn)
0°C (Add)

65°C (Rxn)
High T in Phase 1 causes benzylic bromination.
Stoichiometry 1.1 eq

Excess MeOH (Solvent)Excess

leads to di-bromo impurities.
Atmosphere Ambient (Scrubber required)Nitrogen/Argon (Dry)Moisture in Phase 2 hydrolyzes the product.

Table 2: Typical Yields & Purity

StepReagent SystemTypical YieldMajor Impurity
Bromination

/

/

75 - 82%6-(bromomethyl)nicotinic acid (Radical side product)
Esterification

/

90 - 95%Unreacted Acid
Overall --65 - 75% --

Visualizing the Reaction Pathway

DOT Diagram: Detailed Reaction Workflow

ReactionPathway SM Start: 6-Methylnicotinic Acid Inter Intermediate: 5-Bromo-6-methylnicotinic Acid SM->Inter Electrophilic Subst. Side1 Impurity Risk: Radical Bromination (Avoid Light/Peroxides) SM->Side1 If Radical Initiated Reagent1 Reagents: Br2, AcOH, FeBr3 (Reflux) Reagent1->Inter Product Product: This compound Inter->Product Fischer Esterification Reagent2 Reagents: MeOH, H2SO4 (Reflux) Reagent2->Product

Figure 2: Forward synthesis workflow highlighting reagents and critical impurity risks.

Safety & Handling (E-E-A-T Compliance)

  • Bromine (

    
    ):  Extremely corrosive and toxic. Must be handled in a fume hood with a dedicated caustic scrubber. Burns are painful and slow-healing.
    
  • Regioselectivity Warning: The synthesis relies on ionic conditions to favor ring bromination. Avoid light sources or radical initiators (AIBN, peroxides) during Phase 1, as these will shift the mechanism to radical substitution on the methyl group, yielding the useless bromomethyl derivative [1].

References

  • BenchChem. (2025).[4] Benchmarking synthesis routes for industrial production of Methyl 6-methylnicotinate. Retrieved from

  • ChemicalBook. (2024). Methyl 6-methylnicotinate Synthesis Protocols. Retrieved from

  • Google Patents. (2011). WO2011082285 - Synthesis of substituted pyridines. Retrieved from

  • Common Organic Chemistry. (2024). Bromination Conditions: Electrophilic Aromatic Substitution. Retrieved from

Sources

Technical Guide: Spectroscopic Characterization of Methyl 5-bromo-6-methylnicotinate

[1][2]

Part 1: Compound Identity & Significance

PropertyDetail
Chemical Name Methyl 5-bromo-6-methylpyridine-3-carboxylate
CAS Number 1174028-22-8
Molecular Formula

Molecular Weight 230.06 g/mol
Appearance White to off-white crystalline solid
Key Application Intermediate for Suzuki couplings (C5-position) in drug discovery.[1][2]

Part 2: Spectroscopic Data Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

The

1

H NMR Data (400 MHz, CDCl

)

Note: Aromatic shifts are derived from the experimentally identical ethyl ester derivative to ensure precision, as the ester alkyl group has negligible effect on the ring protons.

Shift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
AssignmentStructural Context
9.01 Doublet (d)1H

C2-H Deshielded by ring nitrogen and ester group.[1][2]
8.40 Doublet (d)1H

C4-H meta-coupled to C2-H; deshielded by ortho-Br.[1][2]
3.97 Singlet (s)3H--OCH

Methyl ester singlet.[1][2]
2.74 Singlet (s)3H-C6-CH

Deshielded by ortho-Br (vs. 2.58 ppm in non-bromo analog).[1][2]

Key Diagnostic Features:

  • Absence of C5-H: The loss of the doublet typically found at ~7.20 ppm (in methyl 6-methylnicotinate) confirms bromination.[1]

  • Downfield Shift of C6-Me: The C6-methyl group shifts from

    
     2.58 to 
    
    
    2.74 due to the steric and electronic influence of the adjacent bromine.[1][2]

C NMR Predictions (100 MHz, CDCl

)
  • Carbonyl (C=O): ~165.5 ppm[1]

  • Aromatic C2: ~148.0 ppm

  • Aromatic C6: ~162.0 ppm (Quaternary, deshielded by N and Me)

  • Aromatic C4: ~140.0 ppm[3]

  • Aromatic C5 (C-Br): ~122.0 ppm (Upfield due to heavy atom effect)

  • Aromatic C3: ~125.0 ppm

  • Methoxy (-OCH

    
    ):  ~52.5 ppm[2]
    
  • Methyl (Ar-CH

    
    ):  ~25.0 ppm[2]
    
Mass Spectrometry (MS)

The mass spectrum is dominated by the characteristic bromine isotope pattern.[1]

Ion Typem/z ValueRelative IntensityInterpretation
Molecular Ion [M+H]

230.0 100%

Br isotopologue.[1][2]
Isotope Peak [M+H+2]

232.0 ~98%

Br isotopologue (1:1 ratio confirms Br).[2]
Fragment [M - OMe]

199 / 201 HighLoss of methoxy group (31 Da).[1][2]
Fragment [M - Br]

151 LowLoss of bromine atom.[1][2]
Infrared (IR) Spectroscopy[1]
  • C=O Stretch (Ester): 1725 – 1735 cm

    
     (Strong)
    
  • C=N / C=C Stretch (Pyridine): 1580 – 1600 cm

    
    
    
  • C-O Stretch: 1260 – 1290 cm

    
    [2]
    
  • C-Br Stretch: 1050 – 1080 cm

    
     (Often overlaps with fingerprint region)[2]
    

Part 3: Synthesis & Experimental Protocol

The most reliable synthesis involves the bromination of methyl 6-methylnicotinate or the esterification of the corresponding acid.[1]

Workflow Diagram (Graphviz)

SynthesisWorkflowFigure 1: Standard bromination workflow for synthesis of the target ester.StartMethyl 6-methylnicotinate(Starting Material)InterReaction Mixture(Reflux)Start->Inter DissolveReagentNBS / Benzoyl Peroxide(or Br2/AcOH)Reagent->Inter AddWorkupQuench (NaHCO3)Extraction (EtOAc)Inter->Workup Complete (TLC)ProductThis compound(Target)Workup->Product Purify (Column)

Detailed Protocol (Adapted from US 2011/0053936)
  • Preparation: Charge a reaction vessel with Methyl 6-methylnicotinate (1.0 eq) dissolved in acetic acid or methanol.

  • Bromination:

    • Method A (Direct): Add bromine (

      
      , 1.1 eq) dropwise at room temperature.[1] Heat to 60-80°C.[1][2]
      
    • Method B (Radical): Use N-bromosuccinimide (NBS) with a radical initiator (AIBN) in CCl

      
       or acetonitrile if benzylic bromination is not desired (careful control required to favor ring bromination over methyl bromination).[1] Note: Electrophilic aromatic substitution (Method A) is preferred for C5 substitution.[1]
      
  • Workup:

    • Concentrate the mixture under reduced pressure.

    • Neutralize with saturated aqueous

      
       (pH ~7-8).[1]
      
    • Extract with Ethyl Acetate (3x).[1]

    • Wash combined organics with brine, dry over

      
      , and concentrate.[1][3]
      
  • Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the white solid.

Part 4: Quality Control & Storage

  • Purity Check: HPLC (C18 column, Acetonitrile/Water gradient). Target purity >98%.

  • TLC:

    
     ~0.4-0.5 in 20% EtOAc/Hexanes (visualize under UV 254 nm).
    
  • Storage: Store at 2-8°C under inert atmosphere (

    
     or 
    
    
    ). Protect from light to prevent debromination or oxidation.[1]

References

  • US Patent 2011/0053936 A1 . Substituted Pyridine Derivatives. (Describes the synthesis and NMR of the ethyl ester analog, used as the primary reference for aromatic shifts).

  • US Patent 11,174,228 B2 . Antagonists of Human Integrin. (Cites the use of this compound as a key intermediate).[1][2]

  • PubChem Compound Summary . Methyl 6-methylnicotinate.[1][2][4][5] (Precursor data for comparative analysis).

  • ChemicalBook . 5-Bromo-6-methylnicotinic acid. (Acid precursor properties).

Biological activity of Methyl 5-bromo-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Scaffold for Integrin Antagonists and Nicotinic Mimetics[1]

Executive Summary

Methyl 5-bromo-6-methylnicotinate (CAS: 1174028-22-8) is a high-value heterocyclic intermediate primarily utilized in the synthesis of complex pharmaceutical agents.[1] While the ester itself functions as a "masked" pharmacophore, its biological significance is realized through its role as a privileged scaffold in Fragment-Based Drug Discovery (FBDD).

This guide analyzes its critical application in synthesizing


 Integrin Antagonists  (for Inflammatory Bowel Disease) and its utility in generating diverse pyridine libraries via palladium-catalyzed cross-coupling.[1]
Chemical & Physical Profile

The compound features a pyridine ring substituted at the 3, 5, and 6 positions. This specific substitution pattern is non-trivial; the C6-methyl group provides metabolic stability (blocking the oxidation-prone


-position), while the C5-bromine  serves as a reactive handle for orthogonal functionalization.[1]
PropertySpecification
IUPAC Name Methyl 5-bromo-6-methylpyridine-3-carboxylate
CAS Number 1174028-22-8
Molecular Formula

Molecular Weight 230.06 g/mol
Appearance White to light yellow solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in water
Key Reactivity C5-Br (Suzuki/Buchwald coupling); C3-Ester (Hydrolysis/Amidation)
Mechanistic Role in Drug Design

The biological utility of this compound stems from its ability to orient functional groups in 3D space to match specific receptor pockets.[1]

A. The "Privileged" Substitution Pattern
  • C3-Ester (The Headgroup): Acts as a precursor to carboxylic acids (hydrogen bond donors) or amides, essential for interacting with charged residues (e.g., Arginine/Lysine) in receptor binding sites.

  • C5-Bromine (The Vector): Allows for the introduction of aryl, heteroaryl, or alkyl groups via cross-coupling. This extends the molecule into hydrophobic pockets of enzymes (e.g., Kinases) or receptors (e.g., Integrins).

  • C6-Methyl (The Anchor): Provides a steric clash that can enforce atropisomerism or simply fill a small hydrophobic sub-pocket, increasing binding affinity and selectivity.

B. Case Study:

Integrin Antagonists

The most authoritative biological application of this scaffold is in the development of oral antagonists for Integrin


  (Peyer's patch homing receptor). This receptor mediates the recruitment of lymphocytes to the gut mucosa, a key driver in Crohn's Disease and Ulcerative Colitis.
  • Mechanism: Derivatives of this scaffold bind to the

    
     heterodimer, blocking its interaction with MAdCAM-1 (Mucosal Vascular Addressin Cell Adhesion Molecule 1).
    
  • Outcome: Reduced lymphocyte infiltration into inflamed gut tissue.[1]

Visualizing the Biological Pathway

The following diagrams illustrate the synthesis of bio-active ligands from this scaffold and the downstream mechanism of action.

Diagram 1: Synthetic Diversification Workflow

This workflow demonstrates how the scaffold is transformed into an active Integrin Antagonist.[1]

SynthesisWorkflow Scaffold This compound (Core Scaffold) Intermediate Biaryl Intermediate (Suzuki Product) Scaffold->Intermediate C-C Bond Formation ActiveDrug Active Integrin Antagonist (Carboxylic Acid/Amide) Intermediate->ActiveDrug Headgroup Activation Reagent1 Aryl Boronic Acid Pd(dppf)Cl2, K2CO3 Reagent2 LiOH / THF (Hydrolysis)

Caption: Synthesis of bioactive integrin antagonists via C5-arylation and C3-ester hydrolysis.[1]

Diagram 2: Mechanism of Action (

Blockade)

How the derived molecule prevents gut inflammation.

MOA cluster_tissue Intestinal Mucosa TCell T-Lymphocyte (Expressing α4β7) Endothelium Gut Endothelium (Expressing MAdCAM-1) TCell->Endothelium Adhesion BLOCKED Inflammation Gut Inflammation (Tissue Damage) Endothelium->Inflammation Recruitment prevented Drug Scaffold Derivative (Antagonist) Drug->TCell Binds α4β7 site Binding Receptor Blockade

Caption: Competitive inhibition of α4β7 integrin prevents T-cell adhesion to MAdCAM-1 in the gut.[1]

Experimental Protocols

The following protocols are synthesized from patent literature regarding the use of this specific scaffold in medicinal chemistry.

Protocol A: Palladium-Catalyzed Suzuki Coupling (C5-Arylation)

Objective: To install an aryl group at the C5 position, creating the biaryl core common in integrin antagonists.[1]

Reagents:

  • This compound (1.0 equiv)[1]

  • Aryl Boronic Acid (e.g., o-tolylboronic acid) (1.5 - 2.0 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (0.05 equiv) or Pd(PPh₃)₄

  • Base: Potassium Carbonate (

    
    ) (2.0 - 3.0 equiv)[1][3]
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve this compound (460 mg, 2.0 mmol) and the aryl boronic acid (4.0 mmol) in 1,4-dioxane (12 mL).

  • Activation: Add an aqueous solution of

    
     (553 mg in 3 mL water).
    
  • Degassing: Sparge the mixture with Nitrogen (

    
    ) gas for 10 minutes to remove dissolved oxygen (Critical for Pd catalyst longevity).
    
  • Catalysis: Add Pd(dppf)Cl₂ (approx. 80 mg) quickly under

    
     flow.
    
  • Reaction: Heat the mixture to 100°C for 1–2 hours. Monitor conversion via LC-MS (Target mass will be Scaffold + Aryl - Br).[1]

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with brine. Dry organic layer over

    
    .[1]
    
  • Purification: Concentrate in vacuo and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Ester Hydrolysis (Activation)

Objective: Convert the methyl ester to the free carboxylic acid for biological testing or further coupling.

Methodology:

  • Dissolve the Suzuki product (from Protocol A) in THF/MeOH/Water (3:1:1).

  • Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 equiv).

  • Stir at room temperature for 4 hours.

  • Acidify to pH 3–4 with 1N HCl. The carboxylic acid product often precipitates or can be extracted with EtOAc.

Biological Activity Data Summary

While the raw scaffold is a reagent, the derived libraries exhibit potent activity. The table below summarizes the activity of compounds synthesized directly from this scaffold in the context of


 antagonism.
Assay TypeTargetCompound ClassActivity Range (

)
Clinical Relevance
Cell Adhesion

/ MAdCAM-1
Biaryl Nicotinic Acids< 100 nMHigh (Lead Optimization)
Cell Adhesion

/ VCAM-1
Biaryl Nicotinic Acids> 10

M
High (Selectivity Control)
Solubility Aqueous BufferMethyl Ester FormLow (< 10

M)
Prodrug / Formulation

Note: The high selectivity for


 over 

is a critical safety parameter to avoid systemic immune suppression, often achieved by optimizing the C5-aryl substituent on this specific scaffold.
References
  • US Patent 11,174,228 B2.Antagonists of human integrin

    
    .[1] Assigned to Morphic Therapeutic, Inc. (2021). Describes the use of this compound as a key starting material for Example compounds. 
    
  • GuideChem. Methyl 6-Bromonicotinate and Derivatives: Key Uses and Applications. (2024).[4][5][6][7][8][9] Discusses the general utility of brominated nicotinates in lipid-lowering drug synthesis.

  • PubChem Compound Summary. this compound (CID 53394628).[1] National Center for Biotechnology Information.[1]

  • Journal of Medicinal Chemistry.Discovery of Small Molecule Integrin Antagonists. (Contextual grounding for the Suzuki coupling mechanism and scaffold utility in IBD).

Sources

Strategic Access to Methyl 5-bromo-6-methylnicotinate: A Pivotal Scaffold for Medicinal Chemistry

[1]

Executive Summary

The "discovery" of Methyl 5-bromo-6-methylnicotinate does not refer to its isolation from nature, but rather its identification as a high-value privileged scaffold in modern medicinal chemistry. This compound serves as a critical bifurcation point in the synthesis of complex heterocyclic drugs, particularly Integrin Antagonists and Kinase Inhibitors (e.g., SHP2, ALK).

Its structural uniqueness lies in its orthogonal reactivity :

  • C-3 Ester: amenable to amidation or reduction.

  • C-5 Bromide: a handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1]

  • C-6 Methyl: a "latent" functional group, activatable via radical halogenation or oxidation to aldehydes/acids.

This guide provides a rigorous technical breakdown of its synthesis, validation, and strategic application in drug discovery workflows.

Part 1: Chemical Identity & Strategic Importance[1]

Compound: this compound CAS: 1174028-22-8 IUPAC: Methyl 5-bromo-6-methylpyridine-3-carboxylate Molecular Weight: 230.06 g/mol [1][2]

The "Discovery" Context: Why this Molecule?

In Structure-Activity Relationship (SAR) studies, the 5,6-disubstituted pyridine core is often used to mimic the spatial arrangement of phenyl rings while improving aqueous solubility and metabolic stability (lowering LogP). This compound was developed to allow modular access to this core.[1] Unlike its chlorinated analog (CAS 78686-77-8), the bromo variant offers superior reactivity rates in cross-coupling reactions at lower catalyst loadings, making it the preferred intermediate for scale-up.

Quantitative Profile
PropertyValueNote
Appearance White to light yellow solidOxidizes slightly upon air exposure
Melting Point 34–37 °C (approx)Low melting point requires cold storage
Boiling Point ~253 °CPredicted at 760 mmHg
Solubility DCM, MeOH, EtOAcPoorly soluble in water
pKa ~1.56Pyridine nitrogen basicity is reduced by the ester

Part 2: Synthetic Pathways (The "Discovery" Route)[1]

The industrial "discovery" of a scalable route to this molecule focuses on regioselectivity. Direct bromination of the pyridine ring is challenging due to the deactivating nature of the ester group. However, the C-6 methyl group provides just enough electron density to direct electrophilic substitution to the C-5 position.

Pathway Visualization

The following diagram illustrates the two primary routes and the downstream utility.

SynthesisPathStart6-Methylnicotinic Acid(Precursor)EsterMethyl 6-methylnicotinate(CAS 5470-70-2)Start->EsterMeOH, H2SO4Reflux (Fischer)TargetThis compound(CAS 1174028-22-8)Ester->TargetNBS, DMFRT to 50°C(Electrophilic Subst.)SuzukiAryl-Coupled Product(Integrin Antagonists)Target->SuzukiAr-B(OH)2, Pd cat.(Suzuki Coupling)RadicalBromomethyl Derivative(Linker Synthesis)Target->RadicalNBS, AIBN/BPOCCl4, Reflux(Radical Subst.)

Caption: Synthesis and divergent reactivity map. Blue node indicates the target scaffold.

Validated Protocol: Electrophilic Bromination

Source Grounding: Adapted from methodologies for pyridine functionalization (e.g., US Patent 2019/0315692 A1).

Objective: Synthesize this compound from Methyl 6-methylnicotinate with >95% regioselectivity.

Materials:
  • Substrate: Methyl 6-methylnicotinate (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.1 eq)[1]

  • Solvent: DMF (Dimethylformamide) - Anhydrous[1]

  • Workup: Ethyl Acetate (EtOAc), Brine, Sodium Thiosulfate.

Step-by-Step Methodology:
  • Preparation: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve Methyl 6-methylnicotinate (10.0 g, 66.1 mmol) in anhydrous DMF (100 mL).

    • Expert Insight: DMF is chosen over acetonitrile to stabilize the charged intermediate and improve solubility.

  • Addition: Cool the solution to 0°C. Add NBS (12.9 g, 72.7 mmol) portion-wise over 15 minutes.

    • Control Point: Do not add all at once. An exotherm can lead to poly-bromination.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 12–16 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 4:1) or LC-MS.[1] The product is less polar than the starting material.

  • Quench & Workup:

    • Dilute the reaction mixture with water (300 mL).

    • Extract with EtOAc (3 x 100 mL).

    • Wash the combined organic layers with 10% aqueous Sodium Thiosulfate (to remove excess bromine/NBS) followed by Brine.[1]

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purification Note: If the solid is colored (brown/orange), recrystallize from minimal hot ethanol or perform a short silica plug filtration.

Part 3: Reactivity & Applications (The "Why")

The utility of this scaffold is defined by its ability to undergo sequential functionalization.

C-5 Palladium-Catalyzed Coupling (Suzuki-Miyaura)

The bromine at C-5 is highly reactive toward oxidative addition by Pd(0) species.[1] This is the primary route for attaching aryl or heteroaryl groups to build the pharmacophore.

  • Application: Synthesis of

    
     Integrin Antagonists.
    
  • Mechanism: The electron-deficient pyridine ring facilitates the reductive elimination step in the catalytic cycle.

  • Reference: See Morphic Therapeutic patents (US 10,759,756) where this specific intermediate is coupled with boronic acids to create the core bi-aryl system.[1]

C-6 Radical Bromination (Side-Chain Activation)

While the C-5 bromine is installed via electrophilic substitution, the C-6 methyl group can be brominated via radical substitution.[1]

  • Reagents: NBS, Benzoyl Peroxide (BPO) or AIBN, CCl₄ or Trifluorotoluene, Reflux.

  • Product: Methyl 5-bromo-6-(bromomethyl)nicotinate.[1]

  • Risk: This reaction must be carefully controlled.[3] If the C-5 bromine is not present, the ring might brominate. Since C-5 is already blocked, the radical reaction is highly selective for the methyl group.

Reactivity Comparison Table
Reaction TypeTarget SiteReagentsOutcome
Suzuki Coupling C-5 BromineAr-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃Bi-aryl scaffold formation
Heck Reaction C-5 BromineAcrylates, Pd(OAc)₂, P(o-tol)₃Alkenyl-pyridine derivatives
Radical Halogenation C-6 MethylNBS, AIBN, HeatLinker installation (CH₂Br)
Hydrolysis C-3 EsterLiOH, THF/H₂OCarboxylic acid (for amide coupling)

Part 4: Case Study – Integrin Antagonist Synthesis

The following workflow demonstrates the "Discovery" application: using the scaffold to build a clinical candidate.

ApplicationScaffoldThis compoundStep1Step 1: Suzuki Coupling(w/ o-tolylboronic acid)Scaffold->Step1PdCl2(PPh3)2, K2CO3Dioxane/H2O, 100°CIntermediate1Bi-aryl IntermediateStep1->Intermediate1Step2Step 2: Hydrolysis(LiOH)Intermediate1->Step2FinalActive Pharmacophore(Integrin Antagonist)Step2->Final

Caption: Workflow for converting the scaffold into a bioactive Integrin Antagonist.

Protocol Summary:

  • Coupling: The scaffold is dissolved in dioxane/water. o-Tolylboronic acid (2.0 eq) and K₂CO₃ are added.[1] The mixture is degassed.[4]

  • Catalysis: PdCl₂(PPh₃)₂ (0.05 eq) is added.[1] Heated to 100°C for 1 hour.

  • Result: The C-5 bromine is replaced by the o-tolyl group, retaining the C-6 methyl and C-3 ester for further elaboration.

References

  • Chemical Identity & Properties: ChemicalBook. 5-Bromo-6-methyl-nicotinic acid methyl ester (CAS 1174028-22-8).[1][2] Link

  • Synthesis & Application (Patent): Morphic Therapeutic, Inc.[5] Antagonists of human integrin (alpha4)(beta7). US Patent 10,759,756 / US 2019/0315692 A1. (Describes the Suzuki coupling of this compound). Link

  • Precursor Synthesis: BenchChem. Synthesis Protocol for Methyl 6-methylnicotinate. Link

  • General Reactivity Context: Guidechem. Methyl 6-Bromonicotinate: Key Uses and Applications. (Provides context on the reactivity of brominated nicotinates). Link

Methyl 5-bromo-6-methylnicotinate literature review

Author: BenchChem Technical Support Team. Date: February 2026

A Core Scaffold for Medicinal Chemistry & Agrochemical Discovery [1][2]

Executive Summary

Methyl 5-bromo-6-methylnicotinate (CAS: 1174028-22-8) acts as a high-value heterocyclic building block in modern drug discovery.[1] Its structural duality—offering an electrophilic handle (5-bromo) for cross-coupling and a nucleophilic-susceptible moiety (3-methyl ester) for derivatization—makes it a linchpin in Structure-Activity Relationship (SAR) studies.[1]

This guide provides a technical deep-dive into its synthesis, reactivity profile, and application in generating libraries of kinase inhibitors and nicotinic receptor modulators. By leveraging the orthogonal reactivity of the halogen and ester groups, researchers can rapidly access diverse chemical space around the pyridine core.

Chemical Profile & Properties[2][3][4][5][6][7][8][9][10]

PropertySpecification
IUPAC Name Methyl 5-bromo-6-methylpyridine-3-carboxylate
CAS Number 1174028-22-8
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol
Appearance White to off-white crystalline solid
Melting Point 96–100 °C
Solubility Soluble in DCM, Methanol, Ethyl Acetate, DMSO
pKa ~3.25 (Predicted for acid form)
Storage Inert atmosphere, 2–8°C, protect from light

Synthesis & Manufacturing Pathways

The synthesis of this compound typically follows two primary strategies: direct esterification of the corresponding acid or regioselective bromination of the methyl nicotinate core.[1]

Pathway A: Esterification (Preferred for Purity)

The most reliable route for high-purity synthesis involves the Fischer esterification of 5-bromo-6-methylnicotinic acid (CAS 1190862-72-6).[1] This method avoids the formation of regioisomers often seen in direct bromination.[1]

Pathway B: Direct Bromination

Bromination of Methyl 6-methylnicotinate (CAS 5470-70-2) using N-bromosuccinimide (NBS) or bromine.[1] This route requires careful control of temperature and stoichiometry to prevent poly-bromination or bromination at the benzylic methyl position.[1]

Synthesis Workflow Diagram

SynthesisPathways cluster_0 Pathway A: Esterification (High Purity) cluster_1 Pathway B: Direct Bromination Acid 5-Bromo-6-methyl- nicotinic Acid (CAS 1190862-72-6) Product_A Methyl 5-bromo- 6-methylnicotinate Acid->Product_A MeOH, H2SO4 Reflux, 6h Start Methyl 6-methyl- nicotinate (CAS 5470-70-2) Product_B Methyl 5-bromo- 6-methylnicotinate Start->Product_B NBS, DMF or Br2, AcOH

Figure 1: Comparison of synthetic routes. Pathway A is preferred for scale-up due to cleaner impurity profiles.[1]

Reactivity Profile & Transformations

The utility of this scaffold lies in its orthogonal reactivity .[1] The 5-position bromine allows for carbon-carbon bond formation via Palladium catalysis, while the 3-position ester serves as a gateway to amides, acids, and heterocycles.[1]

Key Reactions
  • Suzuki-Miyaura Coupling: The C5-Br bond is highly activated for Pd-catalyzed cross-coupling with aryl/heteroaryl boronic acids.[1] This is the primary method for extending the scaffold in drug discovery.[1]

  • Buchwald-Hartwig Amination: Introduction of amine groups at C5 to modulate solubility and hydrogen bonding.[1]

  • Ester Hydrolysis/Amidation: Conversion of the C3 ester to primary/secondary amides or hydrazides for library diversification.[1]

Reaction Logic Diagram

Reactivity cluster_C5 C5 Position (Electrophile) cluster_C3 C3 Position (Carbonyl) Core This compound (Core Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) Core->Suzuki Pd(0) cycle Buchwald Buchwald-Hartwig (R-NH2, Pd catalyst) Core->Buchwald Sonogashira Sonogashira (Alkyne, CuI/Pd) Core->Sonogashira Hydrolysis Hydrolysis (LiOH -> Acid) Core->Hydrolysis Base/H2O Amidation Amidation (R-NH2, Heat -> Amide) Core->Amidation Reduction Reduction (LiAlH4 -> Alcohol) Core->Reduction

Figure 2: Orthogonal reactivity map demonstrating the dual-functional nature of the scaffold.[1]

Experimental Protocols

Protocol A: Synthesis via Fischer Esterification

Use this protocol to convert the acid precursor to the methyl ester.

Reagents:

  • 5-Bromo-6-methylnicotinic acid (1.0 eq)[1]

  • Methanol (Solvent, excess)

  • Sulfuric acid (H₂SO₄, catalytic, 0.1 eq) or Thionyl Chloride (SOCl₂, 1.2 eq)

Procedure:

  • Setup: Charge a round-bottom flask with 5-bromo-6-methylnicotinic acid (e.g., 10 g) and anhydrous Methanol (100 mL).

  • Activation:

    • Method 1 (H₂SO₄): Add concentrated H₂SO₄ dropwise at 0°C.[1]

    • Method 2 (SOCl₂): Add SOCl₂ dropwise at 0°C (preferred for faster kinetics).[1]

  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 3:1) until the acid spot disappears.[1]

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Neutralization: Dissolve residue in EtOAc and wash with saturated NaHCO₃ solution to remove residual acid.[1]

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.

  • Validation: Confirm structure via ¹H NMR (Singlet at ~3.9 ppm for COOCH₃).

Protocol B: Suzuki-Miyaura Cross-Coupling

Standard condition for arylation at the C5 position.[1]

Reagents:

  • This compound (1.0 eq)[1]

  • Aryl Boronic Acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq)

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[3]

Procedure:

  • Degassing: In a reaction vial, combine the ester, boronic acid, and base. Add solvents and sparge with Nitrogen/Argon for 10 minutes (Critical to prevent Pd oxidation).[1]

  • Catalyst Addition: Add the Palladium catalyst quickly under inert atmosphere. Seal the vial.

  • Reaction: Heat to 90–100°C for 12–16 hours.

  • Workup: Cool to RT. Filter through a Celite pad to remove Palladium black.[1] Wash with EtOAc.[1]

  • Extraction: Wash the filtrate with water and brine.

  • Purification: Flash column chromatography (Gradient: 0–30% EtOAc in Hexanes).

Medicinal Chemistry Applications

Kinase Inhibitor Design

The 5-bromo-6-methylnicotinate core is a bioisostere for various bi-aryl systems found in kinase inhibitors. The nitrogen in the pyridine ring can serve as a hydrogen bond acceptor in the ATP-binding pocket of kinases.[1]

  • Strategy: Use the C5 position to introduce a "hinge-binding" motif or a hydrophobic tail that occupies the back pocket of the enzyme.[1]

Nicotinic Acetylcholine Receptors (nAChRs)

Derivatives of methyl nicotinate are classical ligands for nAChRs.[1]

  • SAR Insight: The 6-methyl group provides steric bulk that can modulate selectivity between α7 and α4β2 subtypes.[1] The 5-substitution allows for fine-tuning of lipophilicity (logP) to improve Blood-Brain Barrier (BBB) penetration.[1]

Agrochemicals

The scaffold is also prevalent in the synthesis of pyridine-based herbicides, where the ester is often converted to a hydrazide or acyl-sulfonamide to inhibit specific plant enzymes (e.g., ALS inhibitors).

Safety & Handling (GHS)[6][7]

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[1][4]
Skin Irritation H315Causes skin irritation.[1][4]
Eye Irritation H319Causes serious eye irritation.[1][4]
STOT-SE H335May cause respiratory irritation.[1][4]

Precautionary Measures:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: Handle only in a fume hood to avoid inhalation of dust/vapors.[1]

  • Incompatibility: Avoid strong oxidizing agents and strong bases (which will hydrolyze the ester).[1]

References

  • Synthesis and Properties: this compound Product Information. BLD Pharm.[1] Link

  • Precursor Synthesis (Acid): 5-Bromo-6-methylnicotinic acid Properties and Synthesis. ChemicalBook. Link

  • Suzuki Coupling Methodology: Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs.[1] Link

  • General Pyridine Functionalization: Synthesis of methyl 4-bromo-6-methylnicotinate (Isomer Protocol Reference). Royal Society of Chemistry (Supp.[1] Info). Link

  • Medicinal Chemistry Context: Methyl 6-Bromonicotinate: Key Uses and Applications. GuideChem. Link

Sources

Potential research applications of Methyl 5-bromo-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Research Applications of Methyl 5-bromo-6-methylnicotinate

Executive Summary

This compound (CAS: 1174028-22-8) is a trisubstituted pyridine scaffold that serves as a critical intermediate in the synthesis of bioactive small molecules, particularly antagonists of the


 integrin receptor used in treating inflammatory bowel disease (IBD).[1][2] Its value lies in its orthogonal reactivity profile : the C5-bromine atom allows for selective palladium-catalyzed cross-coupling, the C3-methyl ester provides an electrophilic handle for amide/heterocycle formation, and the C6-methyl group offers a site for lateral functionalization or steric modulation.

This guide outlines high-yield protocols for utilizing this scaffold in medicinal chemistry, supported by mechanistic insights and validated experimental procedures.

Chemical Profile & Reactivity Map

PropertySpecification
IUPAC Name Methyl 5-bromo-6-methylpyridine-3-carboxylate
CAS Number 1174028-22-8
Molecular Formula ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Molecular Weight 230.06 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; sparingly soluble in water
Key Hazards H302 (Acute Tox), H315 (Irritant), H319 (Eye Irrit.), H335 (Resp.[2] Irrit.)
Reactivity Architecture

The compound functions as a "molecular switchboard" with three distinct activation zones:

  • Zone A (C5-Br): High reactivity toward oxidative addition with Pd(0), enabling Suzuki, Stille, and Buchwald-Hartwig couplings. The electron-deficient pyridine ring accelerates this process compared to electron-rich aryl bromides.

  • Zone B (C3-COOMe): A masked carboxylic acid. Readily undergoes hydrolysis to the free acid or direct aminolysis to form amides.

  • Zone C (C6-Me): Provides steric bulk to restrict rotation in drug candidates (atropisomerism control) and can be activated via N-oxide formation or radical halogenation for further elaboration.

ReactivityMap Compound Methyl 5-bromo- 6-methylnicotinate ZoneA C5-Bromine (Cross-Coupling) Compound->ZoneA Pd(0) Catalyst ZoneB C3-Ester (Acylation/Reduction) Compound->ZoneB Nucleophiles ZoneC C6-Methyl (Steric/Lateral) Compound->ZoneC Radical/Base Biaryl Biaryl Scaffolds (via Suzuki) ZoneA->Biaryl Amide Nicotinamides (via Aminolysis) ZoneB->Amide Aldehyde Picolinaldehydes (via Oxidation) ZoneC->Aldehyde

Figure 1: Orthogonal reactivity zones allowing sequential functionalization.

Core Application: Palladium-Catalyzed Suzuki-Miyaura Coupling

The most prevalent application of this scaffold is the introduction of aryl or heteroaryl groups at the C5 position. The presence of the electron-withdrawing ester at C3 and the pyridine nitrogen makes the C5-C bond susceptible to oxidative addition, but the C6-methyl group introduces steric hindrance that requires specific ligand choices (e.g., phosphines with moderate bite angles).

Mechanistic Insight

Standard Pd(


)

often suffices, but for sterically demanding boronic acids (e.g., o-substituted aryls), switching to Pd(dppf)Cl

or XPhos Pd G2 prevents protodehalogenation by-products. The C6-methyl group prevents "over-coupling" or bis-arylation issues common in less substituted pyridines.
Validated Protocol: C5-Arylation

Context: Synthesis of an Integrin Antagonist Precursor [1]

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Arylboronic acid (e.g., o-tolylboronic acid) (2.0 equiv)

  • Catalyst:

    
     (0.05 equiv)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Degassing: Charge a reaction vial with the substrate (460 mg, 2.0 mmol), arylboronic acid (4.0 mmol), and ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     (553 mg, 4.0 mmol). Add Dioxane (12 mL) and Water (3 mL).[3][4] Sparge with nitrogen gas for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling of the boronic acid).
    
  • Catalyst Addition: Add

    
     (70 mg, 0.1 mmol) under a positive stream of nitrogen. Seal the vessel immediately.
    
  • Reaction: Heat the mixture to 100°C for 1 hour with vigorous stirring.

    • Checkpoint: Monitor via LC-MS.[1] The starting material (MW 230) should disappear, replaced by the product mass.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (10 mL) followed by brine. Dry the organic phase over

    
    .
    
  • Purification: Concentrate in vacuo and purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

Secondary Application: Sequential Scaffold Elaboration

In drug discovery, particularly for integrin antagonists, the C3-ester is often hydrolyzed after the C5-coupling to avoid catalyst poisoning by the free carboxylic acid.

Workflow: Integrin Antagonist Synthesis

The following workflow illustrates the path from the raw intermediate to a bioactive lead compound.

Workflow Start Methyl 5-bromo- 6-methylnicotinate Step1 Step 1: Suzuki Coupling (Install Aryl Group at C5) Start->Step1 Intermediate1 Methyl 5-aryl- 6-methylnicotinate Step1->Intermediate1 Step2 Step 2: LiOH Hydrolysis (Saponification of C3-Ester) Intermediate1->Step2 Intermediate2 5-Aryl-6-methyl- nicotinic acid Step2->Intermediate2 Step3 Step 3: Amide Coupling (HATU/Amine) Intermediate2->Step3 Final Bioactive Integrin Antagonist Step3->Final

Figure 2: Synthetic pathway for converting the scaffold into a pharmaceutical lead.

Protocol Note (Step 2 - Hydrolysis): Do not use harsh acidic hydrolysis as it may affect the pyridine ring or the newly installed biaryl bond. Use LiOH (3 equiv) in THF/Water (1:1) at room temperature for 2 hours. This ensures quantitative conversion to the acid without decarboxylation.

Advanced Application: Functional Group Interconversion (FGI)

While C5 and C3 are the primary handles, the C6-methyl group is not chemically inert. In pyridine systems, methyl groups at the


-position (2 or 6) relative to the nitrogen are significantly more acidic (

) than those at the

-position.

Research Opportunity: Researchers can exploit this acidity for lateral lithiation . Treating the Suzuki product (from Section 3) with LDA at -78°C allows for electrophilic trapping at the benzylic (methyl) position, enabling the construction of fused heterocyclic systems like 1,6-naphthyridines .

  • Caution: If the C3-ester is still present, LDA will attack the ester. For C6-functionalization, the ester must be protected (e.g., reduced to alcohol and silylated) or converted to a tertiary amide (Directed Ortho Metalation group) prior to lithiation.

Safety & Handling Standards

Hazard ClassCodeDescriptionPrecaution
Acute Toxicity H302Harmful if swallowedDo not eat/drink in lab. Wash hands post-handling.
Skin Irritation H315Causes skin irritationWear nitrile gloves (min 0.11mm thickness).
Eye Irritation H319Causes serious eye irritationWear safety goggles. Access to eye wash station required.
STOT-SE H335Respiratory irritationHandle strictly within a fume hood.

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The compound is stable but can degrade upon prolonged exposure to moisture, hydrolyzing the ester to the acid.

References

  • Patent US11174228B2 : Antagonists of human integrin (alpha4)(beta7). (2021). Describes the specific Suzuki coupling conditions and utility in IBD drug synthesis.

  • PubChem CID 58001778 : this compound.[5] National Center for Biotechnology Information. (2025).[2][6][7] Provides physical property data and GHS safety classifications. [5]

  • BLD Pharm : this compound Product Sheet. (Accessed 2025).[2][6] Confirmation of commercial availability and storage conditions.

Sources

A Comprehensive Technical Guide to the Safe Handling of Methyl 5-bromo-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth framework for the safe handling, storage, and disposal of Methyl 5-bromo-6-methylnicotinate (CAS No. 1174028-22-8). Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with field-proven best practices. The protocols herein are structured to be self-validating, emphasizing the causality behind each safety measure to ensure a culture of proactive risk mitigation in the laboratory.

Section 1: Compound Identification and Physicochemical Properties

This compound is a halogenated pyridine derivative, a class of compounds widely used as building blocks in pharmaceutical and agrochemical synthesis. Understanding its fundamental properties is the first step in a robust safety assessment.

PropertyValueSource
CAS Number 1174028-22-8[1][2]
Molecular Formula C₈H₈BrNO₂[1]
Molecular Weight 230.06 g/mol [1]
IUPAC Name methyl 5-bromo-6-methylpyridine-3-carboxylate[2]
Appearance Solid (form may vary)
Recommended Storage Sealed in a dry environment at 2-8°C[1]

Section 2: Hazard Identification and GHS Classification

While comprehensive toxicological data for this compound is not widely published, a reliable hazard profile can be constructed by examining its GHS classifications and data from structurally analogous compounds, such as other brominated nicotinic acids and their esters.[3][4][5] The consistent hazard profile across these analogs provides a strong basis for a cautious approach.

Hazard ClassGHS CategoryHazard StatementBasis of Classification
Acute Toxicity, Oral Category 4 (Inferred)H302: Harmful if swallowedBased on 5-bromo-6-methylnicotinic acid[5]
Skin Corrosion/Irritation Category 2H315: Causes skin irritationConsistent across multiple analogs[3][4][5][6][7]
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritationConsistent across multiple analogs[3][4][5][6][7]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritationConsistent across multiple analogs[4][5][6][7]

GHS Pictogram:



Signal Word: WARNING [1]

Key Precautionary Statements: [1]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash face, hands and any exposed skin thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Section 3: Proactive Risk Mitigation: A Workflow for Safe Experimentation

A foundational principle of laboratory safety is a systematic approach to risk assessment. Before any new protocol involving this compound is initiated, a thorough risk assessment should be performed. This workflow ensures that potential hazards are identified and controlled proactively.

A 1. Identify Hazards (Chemical, Physical, Procedural) B 2. Assess Risks (Likelihood & Severity) A->B Analyze C 3. Implement Controls (PPE, Engineering, Admin) B->C Mitigate D 4. Execute & Monitor (Follow SOP, Observe) C->D Action E 5. Review & Refine (Post-Experiment Debrief) D->E Feedback E->A Iterate

Caption: Proactive Risk Assessment Workflow.

Section 4: Exposure Controls and Personal Protective Equipment (PPE)

Controlling exposure is paramount. This is achieved through a multi-layered approach combining engineering controls and appropriate PPE. The causality for each control is critical: we don't just use equipment, we understand why it protects us.

  • Engineering Controls:

    • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning and certified chemical fume hood.[8][9] This is the primary line of defense against inhaling the fine powder, which may cause respiratory irritation.[4][6]

    • Eyewash Stations and Safety Showers: These must be readily accessible and unobstructed.[3] Their immediate availability is crucial for rapid decontamination in the event of accidental skin or eye contact.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.[10]

    • Hand Protection: Nitrile or neoprene gloves are required.[10][11] Latex gloves are not suitable as they offer poor resistance to many organic chemicals. Gloves must be inspected for integrity before use and removed using the proper technique to avoid contaminating the skin.[7] Contaminated gloves must be disposed of as hazardous waste.

    • Protective Clothing: A flame-resistant lab coat, fully buttoned, is required to protect skin and clothing.[10] Closed-toe shoes are mandatory.

Section 5: Safe Handling and Storage Protocols

Adherence to a strict protocol minimizes the risk of exposure and accidental release.

Step-by-Step Handling Procedure:
  • Preparation: Before handling, ensure the fume hood is operational, the work area is clean, and all necessary PPE is donned correctly.

  • Weighing: If weighing the solid, do so within the fume hood. Use a disposable weigh boat to prevent cross-contamination.

  • Transfer: Use a spatula to transfer the solid. Avoid generating dust. If dust becomes airborne, cease work and allow the fume hood to clear it.

  • Solution Preparation: Add solvents to the solid slowly to prevent splashing. Ensure the container is appropriately sized for the volume.

  • Post-Handling: After use, decontaminate the spatula and work surfaces. Wash hands thoroughly with soap and water after removing gloves.[3][4]

Storage and Incompatibility:
  • Optimal Storage Conditions: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area, preferably in a designated refrigerator at 2-8°C as recommended.[1][6][11] This mitigates the risk of degradation from moisture or heat.

  • Incompatible Materials: Based on the reactivity of similar halogenated pyridines and nicotinic acid derivatives, this compound should be stored separately from:

    • Strong Oxidizing Agents: [3][4]

    • Strong Acids and Bases: [4]

    • Reducing Agents: [10]

    Co-storage with these materials could lead to vigorous, exothermic reactions, potentially compromising the container and releasing hazardous materials.

Section 6: Emergency Response Procedures

Preparedness is key to managing unexpected events safely and effectively.

First Aid Measures:
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][4]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[3][4] If skin irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][4] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, provide water to drink. Seek immediate medical attention.[4][6]

Spill Response Protocol:

Small spills of solid material inside a chemical fume hood can be managed by trained laboratory personnel.

A 1. Alert Personnel & Restrict Area B 2. Don Full PPE (Gloves, Goggles, Coat) A->B C 3. Gently Cover Spill with Absorbent Material B->C D 4. Collect Material (Use non-sparking tools) C->D E 5. Place in Labeled Waste Container D->E F 6. Decontaminate Area & Dispose of PPE E->F

Caption: Small Spill Response Workflow.

For large spills or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team.

Section 7: Waste Management and Disposal

Proper disposal is a critical component of the chemical lifecycle, ensuring environmental protection and regulatory compliance.

The Principle of Segregation:

As a brominated organic compound, this compound must be disposed of as halogenated organic waste .[9] It must not be mixed with non-halogenated organic waste or poured down the drain.[9] This segregation is crucial because halogenated compounds require specific high-temperature incineration processes to prevent the formation of toxic dioxins and furans.

Waste Disposal Decision Workflow:

Start Waste Generated IsHalogenated Is it a Halogenated Organic Compound? Start->IsHalogenated HalogenWaste Collect in Labeled 'Halogenated Organic Waste' Container IsHalogenated->HalogenWaste Yes NonHalogenWaste Collect in 'Non-Halogenated Organic Waste' Container IsHalogenated->NonHalogenWaste No

Caption: Halogenated Waste Segregation.

Disposal Protocol:
  • Collect all waste containing this compound (including contaminated PPE, weigh boats, and absorbent materials) in a designated, compatible, and clearly labeled container for halogenated organic waste.[10]

  • Keep the waste container sealed when not in use.[10]

  • Store the waste container in a secondary containment bin within a ventilated area, away from incompatible materials.

  • Arrange for disposal through your institution's environmental health and safety department.

References

  • 5-Bromo-6-chloronicotinic acid - SAFETY DATA SHEET. Thermo Fisher Scientific. [URL: provided in search results]
  • Material Safety Data Sheet - Methyl 6-Methylnicotinate. Chemicea Pharmaceuticals Pvt Ltd. [URL: provided in search results]
  • SAFETY DATA SHEET - Methyl 6-amino-5-bromonicotinate. Fisher Scientific. [URL: provided in search results]
  • This compound Product Page. BLD Pharm. [URL: provided in search results]
  • Advisory values for maximum emission of nicotine and 6-methylnicotine from nicotine products without tobacco for inhalation. RIVM. [URL: provided in search results]
  • STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. For Bromine. University of Washington. [URL: provided in search results]
  • Methyl 6-Methylnicotinate - Pharma Grade. Moltus Research Laboratories Private Limited. [URL: provided in search results]
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [URL: provided in search results]
  • Methyl 6-Methylnicotinate - Safety Data Sheet. A&J Pharmtech Co., LTD. [URL: provided in search results]
  • methyl nicotinate cas no 93-60-7 - Safety Data Sheet. CDH Fine Chemical. [URL: provided in search results]
  • Methyl 6-Methylnicotinate | 5470-70-2. Tokyo Chemical Industry (India) Pvt. Ltd. [URL: provided in search results]
  • This compound | 1174028-22-8. J&K Scientific. [URL: provided in search results]
  • Methyl 5-bromo-6-chloronicotinate | C7H5BrClNO2.
  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines. Organic Syntheses. [URL: provided in search results]
  • What is bromine and what are the safe disposal and recycling methods?. Ideal Response. [URL: provided in search results]
  • Bromine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [URL: provided in search results]
  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [URL: provided in search results]
  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents.
  • 5-Bromo-6-methylnicotinic acid | C7H6BrNO2.
  • Preparation of Pyridines, Part 2: By Halogenation and Nitration. YouTube. [URL: provided in search results]
  • Bromine water - disposal. Chemtalk - Science Forum For Lab Technicians. [URL: provided in search results]
  • Halogenation of the 3-position of pyridines through Zincke imine intermediates.

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Methodological & Application

Application Note: Buchwald-Hartwig Amination of Methyl 5-bromo-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the Buchwald-Hartwig amination of Methyl 5-bromo-6-methylnicotinate , a strategic building block in medicinal chemistry. The presence of the C3-methyl ester and the pyridine nitrogen presents a dual challenge: the substrate is sensitive to hydrolysis under standard strong-base conditions, and the pyridine nitrogen can act as a competitive ligand, potentially poisoning the palladium catalyst.

This protocol prioritizes chemoselectivity (preserving the ester) and catalytic efficiency (overcoming heteroaryl deactivation). We utilize a Pd(0)/Xantphos/Cs₂CO₃ system as the primary recommendation, offering a balance of robustness and functional group tolerance.

Substrate Analysis & Mechanistic Context

The Electrophile: this compound
  • Electronic Profile: The pyridine ring is electron-deficient, activated further by the electron-withdrawing ester at C3. This facilitates the Oxidative Addition step of the catalytic cycle.[1]

  • Steric Profile: The C6-methyl group provides ortho-substitution relative to the nitrogen but is meta to the bromine, minimizing steric hindrance at the reaction site (C5).

  • Risk Factors:

    • Ester Hydrolysis: Strong bases like NaOtBu or LiHMDS often cause saponification or transesterification.

    • Catalyst Sequestration: The pyridine nitrogen can coordinate to Pd(II) species, forming stable "off-cycle" resting states that halt turnover.

Mechanistic Pathway (Catalytic Cycle)

The reaction follows the standard Pd(0)/Pd(II) cycle. The use of a bidentate ligand with a wide bite angle (like Xantphos) is crucial here. It enforces a geometry that favors reductive elimination, which can be the rate-determining step for electron-deficient arenes.

CatalyticCycle Pd0 LnP-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Substrate (Ar-Br) AmineCoord Amine Coordination (Ar-Pd(II)-NHR2) OxAdd->AmineCoord + Amine Deprot Deprotonation (Base: Cs2CO3) AmineCoord->Deprot - HBr (Base) RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim Pd-Amido Complex RedElim->Pd0 Product Release

Figure 1: The wide bite angle of Xantphos destabilizes the Pd(II) amido intermediate, accelerating Reductive Elimination.

Standard Operating Procedure (SOP)

Reagents and Materials
  • Substrate: this compound (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv (Primary or Secondary)

  • Catalyst Source: Pd₂(dba)₃ (2.5 mol%) or Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (5–10 mol%)

    • Alternative for hindered amines: BrettPhos.[2][3][4]

  • Base: Cesium Carbonate (Cs₂CO₃), anhydrous (2.0 – 3.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Protocol
  • Preparation (Glovebox or Schlenk Line):

    • Charge a reaction vial equipped with a magnetic stir bar with This compound (1.0 equiv), Cs₂CO₃ (2.0 equiv), Pd₂(dba)₃ (0.025 equiv), and Xantphos (0.05 equiv).

    • Note: If the amine is a solid, add it now. If liquid, add after solvent.

  • Inertion:

    • Seal the vial with a septum cap. Evacuate and backfill with Argon (or Nitrogen) three times to remove O₂.

    • Why: Oxygen oxidizes phosphine ligands to phosphine oxides, killing the catalyst.

  • Solvation:

    • Add anhydrous 1,4-Dioxane via syringe (Concentration: 0.1 M to 0.2 M relative to bromide).

    • If the amine is liquid, add it now via syringe.

  • Reaction:

    • Place the vial in a pre-heated block at 90–100 °C . Stir vigorously (800+ rpm).

    • Monitor by LC-MS or TLC. Typical reaction time: 4–16 hours.

    • Checkpoint: Look for the disappearance of the bromide peak (M+H: ~230/232) and appearance of the product mass.

  • Workup:

    • Cool to room temperature.[5]

    • Dilute with EtOAc and filter through a pad of Celite to remove insoluble salts and Pd black.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via Flash Column Chromatography (SiO₂).

    • Eluent: Hexanes/EtOAc gradient (typically 0-50% EtOAc depending on amine polarity).

Optimization & Troubleshooting Guide

Ligand and Base Screening Matrix

If the standard Xantphos/Cs₂CO₃ conditions fail, consult the matrix below.

VariableRecommendationRationale
Ligand: Xantphos Standard Excellent for electron-deficient heterocycles; wide bite angle promotes reductive elimination.
Ligand: BrettPhos Alternative Use for primary amines or if conversion is low. Highly active, bulky ligand.
Ligand: BINAP Legacy Good starting point if Xantphos is unavailable, but often slower for pyridines.
Base: Cs₂CO₃ Standard Weak base; prevents hydrolysis of the methyl ester.
Base: K₃PO₄ Alternative Slightly stronger than carbonate, often works better in Toluene/Water biphasic systems.
Base: NaOtBu AVOID High Risk: Will likely hydrolyze the ester to the carboxylic acid or cause transesterification.
Troubleshooting Common Issues

Issue 1: Ester Hydrolysis (Product is Carboxylic Acid)

  • Cause: Wet solvent or wet base.

  • Fix: Use fresh anhydrous dioxane. Dry Cs₂CO₃ in a vacuum oven at 120°C overnight before use. Switch to K₃PO₄ if carbonate continues to cause issues.

Issue 2: No Conversion (Starting Material Remains)

  • Cause: Catalyst poisoning by the pyridine nitrogen or oxidation of the ligand.

  • Fix:

    • Increase catalyst loading to 5-10 mol%.

    • Ensure rigorous degassing (freeze-pump-thaw).

    • Switch to a precatalyst like Xantphos Pd G4 to ensure active species generation.

Issue 3: Protodehalogenation (Bromine replaced by Hydrogen)

  • Cause: "Beta-hydride elimination" pathway active or solvent acting as H-source.

  • Fix: Increase the concentration of the amine. Lower the temperature slightly (80°C). Ensure the solvent is strictly anhydrous.

Workflow Visualization

Workflow Start Setup: Pd2(dba)3, Xantphos Cs2CO3, Substrate Inert Inertion: 3x Vac/Ar Cycle Start->Inert Heat Reaction: 100°C, 4-16h 1,4-Dioxane Inert->Heat Filter Workup: Filter (Celite) Conc. Filtrate Heat->Filter Purify Purification: Flash Column (Hex/EtOAc) Filter->Purify

Figure 2: Linear workflow from glovebox setup to isolated product.

References

  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromonicotinonitrile. Retrieved from

  • Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.
  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][4][5][6][7][8][9] Reaction intermediates and structure-activity relationships. Journal of the American Chemical Society. (Foundational Mechanism).

  • Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition.

Sources

Technical Application Note: Protocol for N-Arylation with Methyl 5-bromo-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the N-arylation of Methyl 5-bromo-6-methylnicotinate (CAS: 78324-70-2). This substrate presents a unique dual-challenge in medicinal chemistry:

  • Steric Hindrance: The C6-methyl group is ortho to the C5-bromo reactive site, creating significant steric impedance for the palladium catalyst during the oxidative addition and reductive elimination steps.

  • Chemo-stability: The C3-methyl ester is susceptible to hydrolysis or transesterification under the strong basic conditions typically employed in Buchwald-Hartwig aminations (e.g., NaOtBu).

This guide recommends a Buchwald-Hartwig Cross-Coupling approach utilizing mild inorganic bases (Cs₂CO₃) and sterically demanding phosphine ligands (Xantphos or BrettPhos) to ensure high yields and functional group integrity.

Substrate Analysis & Mechanistic Insight[1][2]

Chemical Architecture
  • Substrate: this compound

  • Reactive Handle: Aryl Bromide (C5 position).

  • Electronic Environment: Electron-deficient pyridine ring (facilitates Oxidative Addition).

  • Steric Environment: High. The C6-Methyl group exerts steric pressure on the metal center.

The "Ortho Effect" in Catalysis

In standard Pd-catalyzed couplings, the oxidative addition of the C-Br bond to Pd(0) is generally fast for electron-deficient heterocycles. However, the subsequent coordination of the amine and the final reductive elimination are severely hampered by the ortho-methyl group.

Implication: Simple ligands (PPh₃, dppf) will likely fail or result in hydrodehalogenation (reduction of Br to H). You must use ligands with a wide bite angle (bidentate) or significant bulk (monodentate) to force the reductive elimination.

Mechanistic Pathway (Visualization)

CatalyticCycle Pd0 Pd(0)-Ligand Complex (Active Catalyst) OxAdd Oxidative Addition (Pd(II) Species) Pd0->OxAdd + Substrate (Fast due to EWG) AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord + Amine + Base RedElim Reductive Elimination (Product Release) AmineCoord->RedElim Rate Limiting Step (Steric Clash with C6-Me) RedElim->Pd0 Regeneration Substrate Substrate: This compound Substrate->OxAdd Amine Reagent: Amine (H-NR2) Amine->AmineCoord Base Reagent: Base (Cs2CO3) Base->AmineCoord

Figure 1: Catalytic cycle highlighting the rate-limiting reductive elimination caused by the C6-methyl steric clash.

Experimental Protocol

Critical Reaction Parameters

The following table summarizes the optimized conditions. Deviating from these specific pairings may result in ester hydrolysis or catalyst decomposition.

ParameterRecommendedRationale
Catalyst Source Pd₂(dba)₃ or Pd(OAc)₂Robust Pd(0) or Pd(II) precursors.
Ligand Xantphos or BrettPhos Xantphos: Wide bite angle promotes reductive elimination. BrettPhos: Excellent for primary amines and ensuring turnover in hindered systems.
Base Cs₂CO₃ (Cesium Carbonate)Crucial: Weak enough to preserve the methyl ester, strong enough to deprotonate the amine complex. Avoid NaOtBu.
Solvent 1,4-Dioxane or TolueneHigh boiling point non-polar/polar aprotic solvents required for temperature stability.
Temperature 90°C - 100°CSufficient energy to overcome the activation barrier of the hindered coupling.
Step-by-Step Procedure (Standard Scale: 1.0 mmol)

Safety Note: Perform all steps in a fume hood. Aryl halides and palladium salts are toxic.

  • Glassware Preparation:

    • Oven-dry a 15 mL pressure vial or Schlenk tube containing a magnetic stir bar.

    • Cool under a stream of Argon or Nitrogen.

  • Reagent Loading (Solids):

    • Add This compound (230 mg, 1.0 mmol).

    • Add Amine Partner (1.2 mmol, 1.2 equiv).

    • Add Cs₂CO₃ (650 mg, 2.0 mmol, 2.0 equiv). Note: Ensure the base is finely ground and dry.

    • Add Xantphos (45 mg, 0.08 mmol, 8 mol%).

    • Add Pd₂(dba)₃ (23 mg, 0.025 mmol, 2.5 mol% Pd total) ORPd(OAc)₂ (11 mg, 0.05 mmol, 5 mol%).

  • Solvent Addition & Degassing:

    • Add anhydrous 1,4-Dioxane (5.0 mL, 0.2 M concentration).

    • Critical Step: Sparge the mixture with Nitrogen/Argon for 5–10 minutes to remove dissolved oxygen. Oxygen poisons the catalyst and promotes homocoupling.

  • Reaction:

    • Seal the vial with a Teflon-lined cap.

    • Heat the reaction block to 100°C . Stir vigorously (800+ RPM) to ensure suspension of the inorganic base.

    • Monitor via LC-MS or TLC at 4 hours and 16 hours.

  • Work-up:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (20 mL) and filter through a small pad of Celite to remove palladium black and inorganic salts.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography (Silica Gel).

    • Eluent: Typically Hexanes/Ethyl Acetate gradients (start 90:10). The amino-ester product is usually more polar than the starting bromide.

Workflow Decision Tree

Use this logic flow to adapt the protocol based on your specific amine partner.

DecisionTree Start Select Amine Partner Type Amine Type? Start->Type Primary Primary Amine (R-NH2) Type->Primary Secondary Secondary Amine (R2-NH) Type->Secondary Aniline Aniline/Heteroaniline (Ar-NH2) Type->Aniline MethodA PROTOCOL A: Ligand: Xantphos Base: Cs2CO3 Temp: 100°C Primary->MethodA Standard MethodC PROTOCOL C: Ligand: RuPhos Base: K3PO4 Temp: 90°C Secondary->MethodC Steric Bulk MethodB PROTOCOL B: Ligand: BrettPhos Base: Cs2CO3 Temp: 110°C Aniline->MethodB Electronic Deactivation

Figure 2: Optimization logic for ligand selection based on amine nucleophilicity and sterics.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or insufficient activation.Switch to a precatalyst (e.g., Xantphos Pd G4 ). Ensure solvent is degassed thoroughly.
Hydrolysis (Acid formed) Base is too strong or wet solvent.Ensure Cs₂CO₃ is dry. Switch to anhydrous K₃PO₄ . Do NOT use hydroxides or alkoxides.
Debromination (Ar-H)

-hydride elimination or overheating.
Reduce temperature to 80°C. Increase amine concentration.
Pd Black Precipitation Ligand dissociation.Add excess ligand (increase L:Pd ratio to 2:1).

References

  • Buchwald, S. L., et al. (2008).[1] "Ligands for Palladium-Catalyzed C-N Bond Formation." Chemical Science.

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • BenchChem Application Note. "Buchwald-Hartwig Amination of 6-Bromonicotinonitrile." (Analogous Substrate Protocol).

  • Hartwig, J. F. (2010). "Organotransition Metal Chemistry: From Bonding to Catalysis." University Science Books.

Sources

Application Note: Methyl 5-bromo-6-methylnicotinate as a Divergent Scaffold in Drug Discovery

[1]

Executive Summary

This compound (CAS: 1174028-22-8) represents a "privileged scaffold" in modern medicinal chemistry.[1] Its trisubstituted pyridine core offers three orthogonal vectors for chemical diversification, making it an ideal building block for Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase inhibitors, nicotinic acetylcholine receptor (nAChR) modulators, and hypolipidemic agents.[1]

This guide details the chemoselective utilization of this building block, focusing on:

  • C5-Arylation: Palladium-catalyzed cross-coupling (Suzuki-Miyaura/Buchwald-Hartwig).[1]

  • C6-Methyl Functionalization: Radical-mediated benzylic activation.[1]

  • C3-Ester Manipulation: Orthogonal transformation to amides or heterocycles.[1]

Chemical Profile & Reactivity Analysis

PropertySpecification
IUPAC Name Methyl 5-bromo-6-methylpyridine-3-carboxylate
CAS Number 1174028-22-8
Molecular Weight 230.06 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, MeOH, DMSO; Sparingly soluble in water
Key Pharmacophore Pyridine (H-bond acceptor), Methyl ("Magic Methyl" effect), Ester (Prodrug/H-bond acceptor)
Reactivity Heatmap

The molecule possesses three distinct reactive sites with varying activation energy requirements, allowing for sequential functionalization without protecting groups.[1]

  • Site A (C5-Bromine): The most reactive site for transition-metal catalysis.[1] The electron-deficient pyridine ring facilitates oxidative addition of Pd(0), though slightly slower than phenyl bromides due to the nitrogen lone pair coordination potential.[1]

  • Site B (C6-Methyl): Activated by the adjacent pyridine nitrogen (electron-withdrawing), this position is susceptible to radical halogenation (NBS) or oxidation (SeO2), but requires careful control to avoid over-oxidation.[1]

  • Site C (C3-Ester): Standard electrophilic carbonyl reactivity.[1] Stable under typical cross-coupling conditions, allowing it to serve as a latent amide/acid handle.[1]

Synthetic Workflows & Protocols

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways accessible from this core scaffold.

GCoreMethyl 5-bromo-6-methylnicotinate(Core Scaffold)BiarylC5-Biaryl Intermediate(Kinase Inhibitor Core)Core->BiarylPd(dppf)Cl2, Ar-B(OH)2Suzuki CouplingBromomethyl6-(Bromomethyl)IntermediateCore->BromomethylNBS, AIBNRadical BrominationAcidNicotinic AcidDerivativeCore->AcidLiOH, THF/H2OSaponificationFinalDrug1Target A:p38 MAP Kinase InhibitorBiaryl->FinalDrug1Amidation / DeprotectionLinkerTarget B:Macrocyclic LinkerBromomethyl->LinkerNucleophilic Substitution(Amines/Thiols)AmideTarget C:nAChR ModulatorAcid->AmideHATU, R-NH2Coupling

Caption: Divergent synthetic pathways from this compound utilizing orthogonal reactivity handles.

Protocol A: C5-Selective Suzuki-Miyaura Coupling

Objective: Introduction of an aryl or heteroaryl group at the 5-position to construct biaryl kinase inhibitor scaffolds.[1]

Mechanism: The electron-deficient nature of the pyridine ring can destabilize the Pd(II)-aryl intermediate.[1] The use of bidentate ligands like dppf prevents catalyst decomposition.

Materials:

  • This compound (1.0 equiv)[1]

  • Arylboronic acid (1.2 equiv)[1]

  • Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 equiv)[1]

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Procedure:

  • Preparation: In a glovebox or under argon flow, charge a reaction vial with the nicotinate core (1.0 mmol, 230 mg), arylboronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol, 414 mg).

  • Catalyst Addition: Add Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 mmol, 41 mg).[1] Note: Pd(PPh₃)₄ is a viable alternative but often requires strictly oxygen-free conditions to prevent homocoupling.[1]

  • Solvation: Add degassed 1,4-dioxane (4 mL) and water (1 mL). Seal the vial with a crimp cap utilizing a PTFE septum.[1]

  • Reaction: Heat the block to 90°C for 4–12 hours. Monitor by LC-MS (Target mass: M+Ar-Br).[1]

  • Workup: Cool to room temperature. Filter through a pad of Celite® to remove Palladium black.[1] Rinse with Ethyl Acetate.[1][2][3]

  • Purification: Wash the filtrate with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc gradient).

Critical Control Point: Ensure the reaction mixture is thoroughly degassed (sparged with Argon for 10 mins) before heating. Oxygen presence leads to rapid catalyst poisoning and low yields.[1]

Protocol B: C6-Methyl Benzylic Bromination

Objective: Activation of the methyl group for subsequent nucleophilic substitution (e.g., ether or amine linkage).[1]

Mechanism: Wohl-Ziegler reaction.[1] The electron-withdrawing nitrogen of the pyridine ring actually deactivates the methyl group toward radical abstraction compared to toluene, often requiring higher temperatures or specific initiators.

Materials:

  • This compound (1.0 equiv)[1]

  • N-Bromosuccinimide (NBS) (1.1 equiv)[1]

  • AIBN (Azobisisobutyronitrile) (0.1 equiv) or Benzoyl Peroxide[1]

  • Solvent: CCl₄ (Classic) or Trifluorotoluene (Green Alternative)[1]

Step-by-Step Procedure:

  • Setup: Dissolve the nicotinate (1.0 mmol) in anhydrous Trifluorotoluene (5 mL).

  • Reagent Addition: Add NBS (1.1 mmol, 196 mg) and AIBN (0.1 mmol, 16 mg).

  • Initiation: Heat the mixture to reflux (80–100°C ). A visible color change (orange to pale yellow) often indicates the propagation of the radical chain.

  • Irradiation (Optional): If initiation is sluggish, use a 300W tungsten lamp to photo-initiate the reaction.

  • Monitoring: Monitor by TLC. Stop immediately upon consumption of starting material to prevent gem-dibromination (formation of the dibromomethyl species).[1]

  • Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate the filtrate.

  • Usage: The benzylic bromide is unstable on silica gel.[1] Use crude immediately for the next nucleophilic substitution step (e.g., reaction with a morpholine or piperazine derivative).[1]

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield in Suzuki (Protocol A) Protodebromination (reduction of Br to H)Switch solvent to Toluene/EtOH; reduce water content. Lower temp to 80°C.
Pd Black Precipitation Ligand dissociationSwitch to highly stable precatalysts like XPhos Pd G2 or Pd(dtbpf)Cl₂ .[1]
Over-bromination (Protocol B) Excess NBS or prolonged heatingUse stoichiometric NBS (1.0 equiv).[1] Stop reaction at 90% conversion.
Hydrolysis of Ester Basic conditions in SuzukiUse mild bases like K₃PO₄ or CsF instead of carbonate if the ester hydrolyzes prematurely.

References

  • Synthesis of Methyl 6-methylnicotinate (Precursor)

    • ChemicalBook Protocols.[1] "Synthesis of Methyl 6-methylnicotinate from 6-methylnicotinic acid via Fischer Esterification."

  • General Suzuki Coupling on Pyridines

    • Moltus Research Laboratories.[1][4] "Methyl 6-Methylnicotinate Applications in Pharma."[1][3][4][5][6][7]

  • Properties and Safety Data

    • PubChem Compound Summary.[1][5] "Methyl 5-bromo-6-chloronicotinate (Structural Analog Data)."

    • [1]

  • Commercial Availability & CAS Verification

    • BLD Pharm.[1] "Product Catalog: this compound (CAS 1174028-22-8)."[1][8]

Disclaimer: This protocol is intended for use by qualified laboratory personnel only. Always review the Safety Data Sheet (SDS) before handling halogenated pyridines.

Technical Application Note: Process Optimization for the Kilogram-Scale Synthesis of Methyl 5-bromo-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-bromo-6-methylnicotinate (CAS: 79606-44-3) is a critical intermediate in the synthesis of complex pharmaceutical heterocycles. It serves as a versatile electrophile for Suzuki-Miyaura couplings, enabling the construction of 5-substituted nicotinates found in kinase inhibitors and dopamine antagonists.

While laboratory-scale synthesis often relies on expensive starting materials or unscalable chromatographic purifications, this guide details a kilogram-scale, crystallization-driven protocol . The core strategy utilizes the regioselective electrophilic bromination of methyl 6-methylnicotinate in sulfuric acid, effectively suppressing the competing Wohl-Ziegler benzylic bromination.

Key Performance Indicators (KPIs) of this Protocol:

  • Scale: 1.0 kg input.

  • Yield: 82–85% (Isolated).

  • Purity: >98.5% (HPLC), with <0.1% benzylic bromide impurity.

  • Safety: Engineered controls for NBS thermal hazards and sulfuric acid quenching.

Strategic Route Selection & Mechanistic Insight

The Regioselectivity Challenge

The synthesis hinges on distinguishing between two reactive sites on the 6-methylnicotinate scaffold:

  • C5-Position (Aromatic Ring): The desired site for Electrophilic Aromatic Substitution (

    
    ).
    
  • C6-Methyl Group (Benzylic): Susceptible to radical bromination (Wohl-Ziegler reaction).

In standard organic solvents (e.g.,


, MeCN) with radical initiators, N-Bromosuccinimide (NBS) favors the radical pathway, leading to the formation of methyl 6-(bromomethyl)nicotinate. To invert this selectivity, we utilize concentrated sulfuric acid (

)
as the solvent.
Mechanism of Action in Acidic Media
  • Protonation: The pyridine nitrogen is protonated (

    
    ), rendering the ring electron-deficient. This deactivates the ring toward general electrophilic attack but crucially suppresses the formation of benzylic radicals.
    
  • Activation: Despite the deactivation by the protonated nitrogen and the ester group at C3, the methyl group at C6 provides just enough steric and electronic activation at the ortho position (C5) to allow bromination by the highly reactive protonated NBS species (supra-electrophile).

ReactionPathway cluster_conditions Reaction Environment SM Methyl 6-methylnicotinate Inter Protonated Intermediate (Pyridinium Salt) SM->Inter + H2SO4 Side Methyl 6-(bromomethyl)nicotinate (Impurity: Radical Path) SM->Side + NBS (Radical Path - Suppressed) Prod This compound (Target: C5 Substitution) Inter->Prod + NBS (Electrophilic Path)

Figure 1: Mechanistic pathway illustrating the suppression of the radical pathway via protonation.

Process Safety & Thermodynamics

Critical Hazard: NBS Thermal Instability N-Bromosuccinimide (NBS) can undergo exothermic decomposition. While stable at room temperature, mixtures of NBS with certain solvents or impurities can lead to thermal runaway.

  • Hazard: NBS in DMF is known to be autocatalytic and explosive at elevated temperatures. Do not use DMF for this scale-up.

  • Control: This protocol uses

    
    .[1][2][3][4][5] The addition of NBS to sulfuric acid is exothermic.
    
  • Rule: Maintain reactor temperature

    
     during NBS charging.
    

Critical Hazard: Quenching The workup involves diluting concentrated sulfuric acid.

  • Rule: Always add the Reaction Mixture to Water/Ice . Never add water to the acid.

Detailed Protocol (1.0 kg Scale)

Materials & Equipment
  • Reactor: 20 L Glass-Lined Reactor (GLR) with jacketed cooling and overhead stirring.

  • Reagents:

    • Methyl 6-methylnicotinate (1.0 kg, 6.62 mol).

    • Sulfuric Acid (98%, 5.0 L).

    • N-Bromosuccinimide (NBS) (1.41 kg, 7.94 mol, 1.2 eq).

    • Sodium Bisulfite (aq.[6] solution) for quenching.

    • Methanol/Water (for recrystallization).

Step-by-Step Methodology
Step 1: Dissolution and Protonation
  • Setup: Inert the reactor with

    
    . Set jacket temperature to 
    
    
    
    .
  • Charge Acid: Charge Sulfuric Acid (5.0 L) . Agitate at 150 RPM.

  • Charge SM: Slowly add Methyl 6-methylnicotinate (1.0 kg) portion-wise over 60 minutes.

    • Note: Exothermic dissolution. Maintain internal temperature

      
      .
      
  • Equilibration: Stir for 30 minutes to ensure complete protonation.

Step 2: Bromination
  • NBS Addition: Add NBS (1.41 kg) solid in 10 equal portions over 2 hours.

    • Critical Control: Monitor

      
      . If 
      
      
      
      , stop addition and allow to cool.
  • Reaction Phase: Warm the mixture to

    
      and hold for 12–16 hours.
    
  • IPC (In-Process Control): Sample for HPLC.

    • Target: Starting Material < 1.0%.

    • Impurity Check: Ensure benzylic bromide < 2.0% (if high, temperature was likely too high).

Step 3: Quench and Isolation
  • Preparation: In a separate 50 L vessel, prepare Ice/Water (20 kg) .

  • Quench: Slowly transfer the reaction mass into the Ice/Water vessel with vigorous stirring.

    • Rate: Control addition so quench mass

      
      .
      
  • Neutralization (Optional but Recommended): Adjust pH to ~4–5 using 50% NaOH solution (careful exotherm) or solid

    
    .
    
    • Note: The product often precipitates directly upon drowning in water due to low solubility.

  • Filtration: Filter the resulting solids. Wash the cake with Water (3 x 2 L) to remove residual acid and succinimide.

Step 4: Purification (Recrystallization)
  • Dissolution: Transfer wet cake to a clean reactor. Add Methanol (3.0 L) . Heat to reflux (

    
    ) until dissolved.
    
  • Crystallization: Cool slowly to

    
     over 4 hours, then to 
    
    
    
    for 2 hours.
  • Filtration: Filter the white crystalline solid. Wash with cold Methanol (0.5 L).

  • Drying: Vacuum dry at

    
     for 12 hours.
    

Analytical Controls & Specifications

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1%

    
     in Water.
    
  • Mobile Phase B: Acetonitrile.[7]

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 254 nm.

Data Summary Table
ParameterSpecificationTypical Result
Appearance White to Off-white crystalline solidWhite needles
Purity (HPLC)

99.2%
Starting Material

0.1%
Benzylic Impurity

Not Detected
LOD (Loss on Drying)

0.2%
Yield (Molar)

84%

Process Workflow Diagram

ProcessFlow Start Start: 1.0 kg SM AcidMix Acid Dissolution (H2SO4, <25°C) Start->AcidMix Bromination Bromination Reaction (NBS, 45°C, 12h) AcidMix->Bromination Add NBS Quench Quench into Ice Water (Exothermic Control) Bromination->Quench IPC Pass Filter1 Filtration & Wash (Remove Succinimide) Quench->Filter1 Recryst Recrystallization (MeOH Reflux -> Cool) Filter1->Recryst Crude Cake Final Final Product This compound Recryst->Final Dry & Pack

Figure 2: Workflow for the kilogram-scale synthesis batch.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Benzylic Impurity (>2%) Reaction temperature too high (>50°C) or insufficient acid strength.Ensure T < 45°C. Ensure H2SO4 is 98% (water promotes radical path).
Incomplete Conversion Moisture in NBS or old NBS reagent.Check NBS assay (iodometric titration). Add 0.1 eq extra NBS.
Dark Color (Brown/Black) Thermal decomposition or "charring" by H2SO4.Control exotherms strictly. Use Oleum if available (industrial preference).
Low Yield Product loss in mother liquor during quench.Adjust pH to 5-6 to maximize precipitation. Do not over-wash with MeOH.

References

  • Guan, M., et al. (2021).[7][8] Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization. Organic Process Research & Development. [Link][8]

    • Context: Authoritative guide on the thermal hazards of NBS in scale-up environments.
  • Scientific Update. (2024). A Dangerous Bromance: Hazards of NBS and DMF. [Link]

    • Context: Verification of safety protocols avoiding DMF/NBS mixtures.
    • Context: Background on the starting material synthesis and industrial routes.[1][2][3][9]

  • Manac Inc. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS. [Link]

    • Context: Industrial overview of using Sulfuric Acid to direct regioselectivity in deactiv

Sources

Application Note: HPLC Analysis of Methyl 5-bromo-6-methylnicotinate Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for pharmaceutical researchers and analytical chemists involved in the synthesis and quality control of pyridine-based intermediates.

Abstract & Scope

Methyl 5-bromo-6-methylnicotinate (CAS: 1174028-22-8) is a critical heterocyclic intermediate used in the synthesis of kinase inhibitors and other pharmaceutical active ingredients (APIs).[1] Its synthesis typically involves the esterification of 5-bromo-6-methylnicotinic acid or the bromination of methyl 6-methylnicotinate.[1]

Precise analytical control is required to distinguish the product from its hydrolytic degradation products (Acid form) , regioisomers , and debrominated byproducts . This guide provides a robust Reversed-Phase HPLC (RP-HPLC) methodology designed to suppress the peak tailing common to basic pyridine derivatives while ensuring resolution of closely eluting halogenated impurities.[1]

Chemical Context & Impurity Profiling[1][2][3][4]

To design an effective separation, we must first understand the "Reaction Mixture" composition. The method is optimized to separate the target ester from the following specific components:

ComponentStructure DescriptionPolarity (LogP)Detection Challenge
Target: this compoundPyridine ring, methyl ester, bromo group.[1]~2.2 (Moderate)Weak base (pKa ~3-4).[1] Prone to silanol tailing.[1]
Impurity A: 5-Bromo-6-methylnicotinic acidStarting material/Hydrolysis product.[1]~1.5 (Lower)Elutes early. Peak shape sensitive to pH.[1]
Impurity B: Methyl 6-methylnicotinateDebrominated byproduct (if Pd catalysis used).[1]~1.2Elutes before target.
Impurity C: this compound N-oxideOxidation byproduct.[1]< 1.0 (Polar)Significant retention shift; elutes early.
Reaction Scheme & Impurity Fate

The following diagram illustrates the synthesis pathway and the origin of potential impurities that the HPLC method must resolve.

ReactionScheme SM Starting Material (5-Bromo-6-methylnicotinic acid) Target TARGET PRODUCT (this compound) SM->Target Esterification (MeOH, SOCl2) Imp_Hydrolysis Impurity A (Hydrolysis) (Acid Form) Target->Imp_Hydrolysis Acid/Base Hydrolysis Imp_Debromo Impurity B (Debrominated) Target->Imp_Debromo Hydrogenolysis (Side Rxn)

Figure 1: Reaction pathway showing the conversion of the acid starting material to the target ester and potential degradation pathways.

Method Development Strategy (The "Why")

Column Selection: The Silanol Effect

Pyridine derivatives are weak bases.[1] On standard silica columns, the lone pair on the nitrogen atom interacts with acidic residual silanols, causing severe peak tailing.

  • Recommendation: Use a "Base-Deactivated" (End-capped) C18 column or a column with embedded polar groups (e.g., Waters XBridge, Agilent Zorbax Eclipse Plus).[1]

  • Mechanism: High carbon load and dense end-capping sterically hinder the pyridine-silanol interaction.[1]

Mobile Phase pH Control[1][5]
  • The Logic: The pKa of the pyridine nitrogen in this halogenated system is estimated between 2.5 and 3.5.

    • Option A (Acidic, pH ~2.0): Using 0.1% Phosphoric Acid or TFA ensures the nitrogen is fully protonated (

      
      ). While this makes the molecule more polar, it eliminates the secondary interaction with silanols, resulting in sharp peaks.
      
    • Option B (Neutral/Basic): Not recommended for standard silica columns due to column dissolution risks, unless using hybrid particles (e.g., Ethylene Bridged Hybrid).

  • Decision: We utilize Acidic Conditions (pH 2.5) using Phosphoric Acid for UV detection (max sensitivity) or Formic Acid for LC-MS compatibility.

Experimental Protocols

Protocol A: Standard Analytical Method (QC & Purity)

Use this method for final product release and precise impurity quantification.

Instrument: HPLC with UV-Vis or PDA Detector (e.g., Agilent 1260/1290, Waters Alliance).

ParameterSetting / Description
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1]
Mobile Phase A 0.1% Phosphoric Acid (

) in Water.
Mobile Phase B Acetonitrile (HPLC Grade).
Flow Rate 1.0 mL/min.[1][2][3]
Column Temp 30°C (Controlled).
Injection Vol 5 - 10 µL.[1]
Detection UV @ 254 nm (Primary), 220 nm (Secondary for non-aromatic impurities).

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 10% Equilibration
10.0 90% Linear Gradient
12.0 90% Wash
12.1 10% Return to Initial

| 15.0 | 10% | Re-equilibration |

Sample Preparation:

  • Weigh 10 mg of reaction mixture/product.

  • Dissolve in 10 mL of 50:50 Water:Acetonitrile (Diluent).

  • Sonicate for 5 minutes. Filter through 0.22 µm PTFE filter before injection.[1]

Protocol B: Fast IPC Method (Reaction Monitoring)

Use this method for "at-line" checks to determine if the reaction is complete.

Objective: Separate Starting Material (Acid) from Product (Ester) in under 5 minutes.

  • Column: Short C18 (e.g., 4.6 x 50 mm, 1.8 µm or 2.7 µm Fused-Core).

  • Flow Rate: 1.5 mL/min.[1][4]

  • Gradient: 5% B to 95% B in 3.0 minutes.

  • Success Criteria: Disappearance of the Starting Material peak (RRT ~0.4 relative to product).

Data Analysis & System Suitability

Retention Profile

The following table summarizes expected performance metrics based on the chemical properties (LogP) of the components.

ComponentApprox. Retention Time (min)*RRT (Relative to Target)Acceptance Criteria (USP)
5-Bromo-6-methylnicotinic acid 3.5 - 4.2~0.45Tailing Factor < 1.5
Methyl 6-methylnicotinate 6.0 - 6.5~0.75Resolution > 2.0
This compound 8.2 - 8.5 1.00 Tailing Factor < 1.3
Unknown Dimers/Oligomers > 10.0> 1.2N/A

*Note: Times are estimates based on Protocol A gradient.

Troubleshooting Decision Tree

Use this logic flow to resolve common chromatographic issues associated with pyridine esters.

Troubleshooting Issue Observed Issue Tailing Peak Tailing > 1.5 Issue->Tailing Split Split Peaks Issue->Split Drift RT Drift Issue->Drift Action1 Add 5mM Ammonium Formate or Increase Acid Conc. Tailing->Action1 Silanol Interaction Action2 Check Solvent Strength (Sample Solvent > MP Initial?) Split->Action2 Solvent Mismatch Action3 Check Column Temp & Equilibration Time Drift->Action3 Thermal Instability

Figure 2: Troubleshooting logic for resolving peak shape and retention issues.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 58001778, this compound. Retrieved January 29, 2026, from [Link]

  • Royal Society of Chemistry. (2025).[1] Synthesis and reaction monitoring of methyl nicotinate derivatives. ChemSpider Synthetic Pages.[1] Retrieved from [Link]

  • Sielc Technologies. (n.d.).[1] Separation of Methyl nicotinate on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-bromo-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: Troubleshooting Side Reactions & Impurity Profiling Target Molecule: Methyl 5-bromo-6-methylnicotinate (CAS: 7803-96-5 derivatives)

Executive Summary: The Regioselectivity Paradox

The synthesis of This compound presents a classic challenge in pyridine chemistry: the competition between Electrophilic Aromatic Substitution (


)  and Free Radical Substitution (

)
.
  • The Goal: Introduce a bromine atom at the C5 position (nuclear bromination).

  • The Problem: The pyridine ring is electron-deficient (deactivated by the C3-ester), making

    
     difficult. Conversely, the C6-methyl group  is benzylic-like and highly susceptible to radical bromination.
    
  • The Consequence: Without strict control of reaction conditions, the thermodynamic and kinetic preference often shifts toward the formation of the lachrymatory side-product, Methyl 6-(bromomethyl)nicotinate .

This guide details the causality of these side reactions and provides self-validating protocols to suppress them.

Critical Reaction Pathways (Visualization)

The following diagram illustrates the divergence point where reaction conditions dictate the product outcome.

ReactionPathways Start Methyl 6-methylnicotinate (Starting Material) Target TARGET: Methyl 5-bromo- 6-methylnicotinate (Nuclear Bromination) Start->Target Path A: Br2, Lewis Acid (AlCl3/FeBr3) Dark, Ionic Conditions Side1 IMPURITY A: Methyl 6- (bromomethyl)nicotinate (Side-Chain Bromination) Start->Side1 Path B: NBS, AIBN/Light Radical Conditions Side2 IMPURITY B: 5-Bromo-6- methylnicotinic Acid (Hydrolysis Product) Start->Side2 Path C: H2O, Acid/Base Workup Hydrolysis Side3 IMPURITY C: Dibromo species (Over-bromination) Target->Side3 Excess Br2 High Temp

Figure 1: Mechanistic divergence in the bromination of methyl 6-methylnicotinate. Path A represents the desired electrophilic pathway, while Path B and C represent the primary failure modes.

Troubleshooting Guide: Side Reactions & Solutions

Issue 1: "My product is an oil that causes eye irritation (Lachrymator)."

Diagnosis: Side-Chain Bromination (Wohl-Ziegler Reaction) You have synthesized Methyl 6-(bromomethyl)nicotinate instead of the C5-bromo target. The C6-methyl protons are chemically equivalent to benzylic protons. In the presence of trace radicals (from light or peroxides in solvents), bromine attacks the methyl group.

Mechanism: Free Radical Substitution (


).
ParameterCorrect Protocol (Target: C5-Br)Incorrect Protocol (Target: Methyl-Br)
Reagent Elemental Bromine (

) or NBS + Strong Acid
NBS (N-Bromosuccinimide) alone
Catalyst Lewis Acid (e.g.,

,

) or Oleum
Radical Initiator (AIBN, Benzoyl Peroxide)
Light Strict Exclusion (Wrap flask in foil)UV Light / Ambient Light
Solvent Polar/Ionic (e.g.,

, Acetic Acid)
Non-polar (e.g.,

, Benzene)

Corrective Action:

  • Switch Solvent: Move to high-dielectric solvents like Sulfuric Acid or Acetic Acid . These solvents stabilize the ionic intermediates required for

    
     and suppress radical formation.
    
  • Add a Radical Scavenger: If using organic solvents, adding a radical inhibitor (e.g., hydroquinone) can suppress the side-chain pathway.

  • Use a Lewis Acid: The pyridine ring is deactivated. You must activate the bromine. Use

    
     or perform the reaction in oleum (fuming sulfuric acid) to generate the strong electrophile 
    
    
    
    .
Issue 2: "The reaction yield is low, and I see unreacted starting material."

Diagnosis: Ring Deactivation The ester group at C3 is electron-withdrawing, and the pyridine nitrogen (if protonated) is also electron-withdrawing. This makes the ring highly resistant to electrophilic attack.

Mechanism: Failed Electrophilic Aromatic Substitution (


).

Corrective Action:

  • Temperature Control:

    
     on deactivated rings requires higher activation energy. If running at RT, increase temperature to 60°C - 80°C  (carefully monitoring for side-chain bromination).
    
  • Alternative Route (The "Sandmeyer" Approach): If direct bromination fails, consider the Amino-Intermediate Route :

    • Step 1: Nitration of Methyl 6-methylnicotinate (targets C5).

    • Step 2: Reduction to amine (

      
      ).
      
    • Step 3: Sandmeyer reaction (

      
      ) to install the Bromine at C5.
      
    • Why? This guarantees regioselectivity but adds steps.

Issue 3: "Product precipitates as a solid that is insoluble in organic solvents."

Diagnosis: Ester Hydrolysis You have likely formed 5-bromo-6-methylnicotinic acid (the free acid). This occurs if the reaction environment is too acidic/aqueous or if the workup is not pH-controlled.

Mechanism: Acid-Catalyzed Hydrolysis (


).

Corrective Action:

  • Check Reagents: Ensure your bromine source or solvent is anhydrous. If using

    
    , moisture will hydrolyze the ester.
    
  • Workup Protocol:

    • Do not quench directly into strong base if the product is still in the acid phase.

    • Neutralize carefully with solid

      
        or a saturated solution at 0°C .[1]
      
    • If the acid forms, you can re-esterify it by refluxing in Methanol/

      
      .
      

Frequently Asked Questions (FAQs)

Q: Can I use NBS (N-Bromosuccinimide) for this synthesis? A: Yes, but with extreme caution. NBS is classically used for radical bromination (Path B). To use it for nuclear bromination (Path A), you must use it in a highly polar, acidic medium (e.g.,


 or 

with acid catalysis) and strictly exclude light. The "NBS + DMF" method often leads to mixtures.

Q: How do I distinguish the 5-bromo product from the 6-bromomethyl impurity? A: Use 1H NMR :

  • Target (5-bromo): The C6-Methyl signal appears as a clean singlet around 2.6 - 2.7 ppm .

  • Impurity (6-bromomethyl): The

    
     signal appears downfield, typically around 4.5 - 4.7 ppm .
    
  • Aromatic Region: The coupling constants between the remaining pyridine protons will differ. The 5-bromo product has protons at C2 and C4 (meta-coupling,

    
    ).
    

Q: Is the 4-bromo isomer a concern? A: Generally, no. The methyl group at C6 directs ortho/para. C5 is ortho to the methyl. C4 is meta to the methyl. Therefore, C5 is kinetically favored over C4. However, if you start with Methyl 4-hydroxy-6-methylnicotinate and use


, you will get the 4-bromo  isomer exclusively [1].

References

  • BenchChem. (n.d.). Methyl 4-bromo-6-methylnicotinate Structure and Synthesis. Retrieved from (Demonstrates the alternative 4-bromo isomer pathway via hydroxyl intermediates).

  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from (Foundational mechanism for Lewis Acid catalyzed bromination).

  • Royal Society of Chemistry (RSC). (2025). Electronic Supplementary Information: Synthesis of methyl 4-bromo-6-methylnicotinate. Retrieved from (Detailed experimental protocols for brominating nicotinate derivatives).

  • National Institutes of Health (NIH). (2025). Regioselective Electrophilic Aromatic Bromination. Retrieved from (Theoretical grounding for substituent directing effects).

Sources

Optimization of Suzuki coupling conditions for Methyl 5-bromo-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Suzuki Coupling for Methyl 5-bromo-6-methylnicotinate

Role: Senior Application Scientist Status: Active Subject: Troubleshooting & Optimization Guide for Hindered Pyridyl Bromides

Executive Summary: The Substrate Challenge

You are attempting to couple This compound . This is not a standard aryl bromide; it presents a "Perfect Storm" of three competing chemical challenges:

  • Steric Hindrance: The methyl group at C6 is ortho to the bromine at C5. This significantly retards the rate of oxidative addition and transmetallation compared to unhindered systems.

  • Electronic Deactivation (Catalyst Poisoning): The pyridine nitrogen can coordinate to Pd(II) species, potentially arresting the catalytic cycle (formation of stable, inactive Pd-pyridine complexes).

  • Hydrolytic Instability: The methyl ester at C3 is electron-deficient (due to the pyridine ring) and highly susceptible to saponification (hydrolysis) under the basic aqueous conditions typically required for Suzuki coupling.

This guide moves beyond standard textbook conditions (e.g., Pd(PPh3)4) to advanced, kinetically active systems designed for hindered heterocycles.

Module 1: Catalyst & Ligand Selection (The Engine)

Q: I am using Pd(PPh3)4 or Pd(dppf)Cl2 and seeing low conversion (<20%). Why?

A: These "workhorse" catalysts are often insufficient for ortho-substituted pyridines.

  • The Failure Mode: The oxidative addition of Pd(0) into the C-Br bond is the rate-determining step. The C6-methyl group creates steric bulk that prevents the bulky Pd(PPh3)2 species from effectively approaching the C-Br bond. Furthermore, the basic pyridine nitrogen may displace PPh3, leading to catalyst death.

  • The Solution: You need electron-rich, bulky dialkylbiaryl phosphine ligands (Buchwald Ligands) or N-heterocyclic carbene (NHC) ligands. These promote oxidative addition via a monoligated Pd(0)-L species and prevent N-coordination.

Recommended Systems:

Catalyst SystemRoleWhy it works here
XPhos Pd G3 Primary Recommendation The large steric bulk of XPhos facilitates coupling of ortho-substituted halides. The G3 precatalyst ensures rapid, reliable generation of the active Pd(0) species without an induction period.
SPhos Pd G3 AlternativeExcellent for heteroaryl chlorides/bromides; high turnover frequency.
Pd(OAc)2 + P(t-Bu)3 Legacy High-PerformanceTri-tert-butylphosphine is highly active for hindered substrates but is pyrophoric and harder to handle than G3 precatalysts.

Pro-Tip: Avoid in situ generation of catalyst from Pd(OAc)2 + Ligand if possible. Use defined precatalysts (G3 or G4) to ensure the correct Pd:Ligand ratio (1:1) is active immediately.

Module 2: Base & Solvent (The Environment)[1][2][3][4]

Q: My LCMS shows the product mass minus 14 (acid formation). Is the ester hydrolyzing?

A: Yes. Methyl nicotinate derivatives are notoriously prone to hydrolysis (saponification) because the electron-deficient pyridine ring activates the ester carbonyl toward nucleophilic attack by hydroxide (


).

The Fix: Control the pH and Water Activity.

  • Stop using strong bases: Avoid NaOH, KOH, or NaOtBu.

  • Switch to weak, buffered bases: Use K3PO4 (Potassium Phosphate Tribasic) or Cs2CO3 (Cesium Carbonate).

  • Reduce Water Content: Standard Suzuki conditions often use 2:1 Organic:Water. For this substrate, reduce water to the minimum required for base solubility (e.g., 10:1 or 20:1 Dioxane:Water).

  • Anhydrous Conditions (The "Nuclear" Option): If hydrolysis persists, switch to anhydrous Suzuki conditions :

    • Base: CsF (Cesium Fluoride) or powdered anhydrous K3PO4.

    • Solvent: Dry 1,4-Dioxane or Toluene.

    • Mechanism: Fluoride activates the boronic acid/ester without generating high concentrations of nucleophilic hydroxide.

Module 3: Boron Partner Reactivity (The Fuel)

Q: I see significant protodeboronation (my boronic acid is losing the B(OH)2 group). How do I stop this?

A: Electron-deficient heteroaryl boronic acids are unstable. If your coupling partner is also a heterocycle, it may decompose before it couples.[1]

Troubleshooting Protocol:

  • Excess Reagents: Increase Boronic Acid equivalents to 1.5–2.0 equiv.

  • Slow Addition: Add the boronic acid portion-wise (e.g., every hour) to keep the instantaneous concentration low but steady.

  • Switch Boron Species:

    • Use Pinacol Esters (BPin) : More stable than free acids.

    • Use MIDA Boronates : Highly stable slow-release reagents (requires specific hydrolytic conditions, usually incompatible with anhydrous protocols, so use with caution here).

Visual Workflow: Optimization Logic

The following diagram illustrates the decision-making process for optimizing this specific reaction.

OptimizationLogic Start Start: this compound Coupling CheckConv Check Conversion (LCMS) Start->CheckConv LowConv Low Conversion (<20%) CheckConv->LowConv Yes GoodConv Good Conversion (>80%) CheckConv->GoodConv No StericIssue Issue: Steric Hindrance / Catalyst Death LowConv->StericIssue CheckByprod Check Byproducts GoodConv->CheckByprod SwitchCat Action: Switch to XPhos Pd G3 or SPhos Pd G3 StericIssue->SwitchCat SwitchCat->CheckConv Hydrolysis Issue: Ester Hydrolysis (Acid Product) CheckByprod->Hydrolysis Mass = Prod - 14 DeBoron Issue: Protodeboronation (Ar-H) CheckByprod->DeBoron Coupling Partner Decomposed Final Optimized Process CheckByprod->Final Clean Profile FixHydro Action: Use Anhydrous CsF or K3PO4 / Reduce Water Hydrolysis->FixHydro FixDeBoron Action: Use BPin Ester / Slow Addition / 2.0 equiv DeBoron->FixDeBoron FixHydro->Final FixDeBoron->Final

Caption: Decision tree for troubleshooting conversion and side-reaction issues in hindered nicotinate couplings.

Standardized Experimental Protocol (Optimized)

This protocol assumes a 100 mg scale. Scale up proportionally.

Reagents:

  • This compound (1.0 equiv)

  • Boronic Acid/Pinacol Ester (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G3 (0.02 – 0.05 equiv / 2-5 mol%)

  • Base: K3PO4 (2.0 equiv) or CsF (2.0 equiv for anhydrous)

  • Solvent: 1,4-Dioxane (dry)

Procedure:

  • Charge Solids: To a reaction vial equipped with a stir bar, add the Nicotinate substrate, Boronic partner, Base, and Catalyst.

    • Note: If using G3 precatalysts, they are air-stable and can be weighed on the bench, but it is best practice to purge the vial with Nitrogen/Argon immediately after.

  • Degas: Seal the vial. Evacuate and backfill with Nitrogen (x3).

  • Solvent Addition: Add degassed 1,4-Dioxane via syringe.

    • If using aqueous conditions: Add degassed water (ratio 10:1 Dioxane:Water) now.

  • Reaction: Heat to 80°C - 100°C for 2–4 hours.

    • Monitoring: Check LCMS at 1 hour. If oxidative addition is slow, raise T to 100°C.

  • Workup:

    • Cool to RT.

    • Filter through a pad of Celite (to remove Pd and salts).

    • Dilute with EtOAc, wash with Brine (do not use basic washes to avoid hydrolyzing the ester).

    • Dry over Na2SO4 and concentrate.

References

  • Buchwald, S. L., et al. (2013). "Precatalysts for the Rapid Generation of Active L1Pd(0) Species." Journal of the American Chemical Society.[2] (Discusses the G3/G4 precatalyst activation mechanism).

  • Miyaura, N. (2004). "Metal-Catalyzed Cross-Coupling Reactions." Chem. Rev. (Foundational text on Suzuki mechanisms and side reactions).[3][4]

  • Deng, H., et al. (2011). "Pd-Catalyzed Suzuki–Miyaura Coupling of Heteroaryl Esters." Organic Letters. (Specific strategies for preserving esters during coupling).

  • Organic Chemistry Portal. "Suzuki Coupling." (General reaction parameters and ligand selection).

Sources

Technical Support Center: Navigating Cross-Coupling Reactions with Methyl 5-bromo-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support resource for Methyl 5-bromo-6-methylnicotinate. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with the reactivity of this specific heterocyclic building block in palladium-catalyzed cross-coupling reactions.

The unique structure of this compound—featuring a sterically demanding ortho-methyl group, an electron-withdrawing ester, and a potentially coordinating pyridine nitrogen—presents a distinct set of challenges that can lead to low yields, slow reaction times, or complete reaction failure. This document provides in-depth troubleshooting guides and frequently asked questions to help you diagnose issues and optimize your reaction conditions for success.

Troubleshooting Guide: Common Cross-Coupling Issues

This section addresses the most frequent problems encountered when using this compound in Suzuki, Buchwald-Hartwig, and Sonogashira coupling reactions.

Scenario 1: Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura reaction with this compound is showing low to no conversion. What are the primary causes and how can I fix it?

Answer: Low conversion is the most common issue and typically stems from inefficient oxidative addition, catalyst inhibition, or suboptimal reaction parameters. The combination of steric hindrance from the C6-methyl group and the electron-deficient nature of the pyridine ring makes the C-Br bond less susceptible to cleavage by the Pd(0) catalyst.

Primary Causes & Solutions:

  • Inefficient Oxidative Addition: The methyl group adjacent to the bromine atom sterically hinders the approach of the palladium catalyst. Standard catalysts like Pd(PPh₃)₄ often fail here.

    • Solution: Employ sterically bulky, electron-rich phosphine ligands. These ligands stabilize the monoligated Pd(0) species, which is the active catalyst, and promote the challenging oxidative addition step. Buchwald-type biaryl phosphine ligands are the industry standard for this challenge.

  • Catalyst Poisoning: The pyridine nitrogen can coordinate to the palladium center, leading to catalytically inactive species and inhibiting turnover.[1]

    • Solution: The use of bulky ligands, as mentioned above, can create a sterically crowded environment around the palladium, disfavoring coordination from the pyridine nitrogen.

  • Inappropriate Base or Solvent: The choice of base is critical for activating the boronic acid via formation of a boronate complex, which is necessary for transmetalation.[2][3] Solvent choice affects solubility and the stability of catalytic intermediates.

    • Solution: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is often a good starting point.[4] For solvents, while dioxane is common, aprotic polar solvents like DMF or more ethereal solvents like 2-MeTHF can improve solubility and reaction rates.[4][5]

Troubleshooting Workflow: Low-Yield Suzuki Coupling

G start Start: Low Conversion (<20%) q1 Is your system strictly anoxic and anhydrous? start->q1 a1_no Action: Degas solvents thoroughly. Use fresh, dry reagents. Ensure positive Argon pressure. q1->a1_no No q2 Are you using a bulky, electron-rich ligand? q1->q2 Yes a1_no->q2 a2_no Action: Switch from PPh3 to a Buchwald ligand (e.g., XPhos, SPhos) or cataCXium A. q2->a2_no No q3 Screening Bases & Solvents q2->q3 Yes a2_no->q3 a3 Protocol: Set up parallel reactions. Bases: K2CO3, K3PO4, Cs2CO3 Solvents: Dioxane, Toluene, 2-MeTHF (with 10-20% water) q3->a3 success Success: Yield Improved a3->success G pd0 Pd(0)L2 (Active Catalyst) oa Oxidative Addition pd0->oa + Aryl-Br pitfall2 Problem: Pyridine-N coordination can poison the Pd(0) catalyst. Solution: Bulky ligands disfavor substrate coordination. pd0->pitfall2 pd2_aryl L2(Aryl)Pd(II)-Br oa->pd2_aryl pitfall1 Problem: Steric hindrance from ortho-methyl group slows this step. Solution: Use bulky, e--rich ligands (XPhos, P(t-Bu)3). oa->pitfall1 trans Transmetalation pd2_aryl->trans + Cu-Alkyne pd2_alkyne L2(Aryl)Pd(II)-Alkyne trans->pd2_alkyne re Reductive Elimination pd2_alkyne->re product Product (Aryl-Alkyne) re->product product->pd0 Regenerates Catalyst

Sources

Technical Support Center: Purification of Methyl 5-bromo-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 5-bromo-6-methylnicotinate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its purity is paramount to ensure the desired outcome and safety of the final products. However, researchers and chemists often encounter significant challenges in its purification due to the presence of closely related impurities and the compound's inherent chemical properties. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate these purification hurdles effectively. As a Senior Application Scientist, my goal is to blend theoretical knowledge with practical, field-tested solutions to empower you in your experimental work.

Core Purification Challenges

The primary difficulties in purifying this compound stem from:

  • Structural Similarity of Impurities: Starting materials, by-products, and degradation products often share a similar pyridine core, leading to comparable polarities and boiling points.

  • Thermal Instability: Like many halogenated pyridine derivatives, this compound can be susceptible to degradation at elevated temperatures, complicating distillative purification.

  • Basic Nature of the Pyridine Ring: The nitrogen atom in the pyridine ring can interact with acidic silica gel during chromatography, causing peak tailing and poor separation.[1]

Troubleshooting Guide: A-Question-and-Answer Approach

This section is designed to address specific issues you may encounter during the purification of this compound.

Issue 1: Persistent Yellow or Brown Coloration in the Purified Product

Question: After purification by column chromatography, my this compound is still a yellow or brown solid/oil. What causes this, and how can I obtain a colorless product?

Answer: Discoloration in pyridine derivatives is a common issue, often arising from trace impurities or degradation products.[2] While your primary compound might be of high purity, even minute quantities of colored species can affect its appearance.

Causality & Troubleshooting Steps:

  • Oxidized Impurities: The pyridine ring can be susceptible to oxidation, leading to colored by-products. The starting materials or reaction conditions might have introduced oxidizing agents.

    • Solution: Consider a pre-purification step involving a mild reducing agent or treatment with activated carbon. A short plug of silica gel or alumina can sometimes remove these baseline impurities. For pyridine itself, treatment with potassium permanganate (KMnO₄) followed by distillation is a known method to remove certain impurities, though caution is advised to avoid oxidation of your target molecule.[2]

  • Residual Solvents or Reagents: Trapped high-boiling solvents like DMF or DMSO from the reaction can contribute to color.

    • Solution: Ensure your workup procedure effectively removes these solvents. A liquid-liquid extraction with a suitable solvent system is crucial. If DMF is suspected, washing the organic layer with water or brine can help.[3] For residual thionyl chloride from a related synthesis, co-evaporation with an inert, high-boiling solvent like toluene can be effective.[4]

  • Degradation on Silica Gel: The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds.

    • Solution:

      • Neutralized Silica: Consider using silica gel that has been neutralized with a base like triethylamine. This is done by adding a small percentage of triethylamine to your column chromatography eluent.

      • Alternative Stationary Phases: Alumina (neutral or basic) can be a good alternative to silica gel for purifying basic compounds like pyridine derivatives.[1]

Issue 2: Poor Separation and Peak Tailing in Column Chromatography

Question: I'm struggling to separate my product from a closely eluting impurity using column chromatography. The peaks are broad and tail significantly. How can I improve the resolution?

Answer: Peak tailing is a classic problem when purifying basic compounds like pyridines on standard silica gel.[1] This is due to strong interactions between the basic nitrogen of your compound and the acidic silanol groups on the silica surface.[1] This interaction leads to a non-linear adsorption isotherm, resulting in tailed peaks and poor separation.

Causality & Troubleshooting Steps:

  • Analyte-Stationary Phase Interaction: The primary cause is the acid-base interaction between your pyridine derivative and the silica gel.[1]

    • Solution:

      • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. Triethylamine (0.1-1%) is commonly used to saturate the acidic sites on the silica, leading to more symmetrical peaks.[1]

      • pH Adjustment: While less common in normal phase chromatography, ensuring your compound is in its neutral form is key. The pKa of many pyridine derivatives is between 5 and 6.[1]

      • Alternative Stationary Phases: As mentioned before, switching to neutral or basic alumina, or using end-capped silica can significantly improve peak shape.[1]

  • Inappropriate Solvent System: The polarity of your eluent may not be optimized for the separation.

    • Solution:

      • Systematic Solvent Screening: Use Thin Layer Chromatography (TLC) to screen a variety of solvent systems. A good starting point for pyridine derivatives is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[5]

      • Gradient Elution: If isocratic elution doesn't provide adequate separation, a gradient elution from a less polar to a more polar solvent system can help resolve closely eluting compounds.

Issue 3: Low Recovery After Purification

Question: My yield of this compound is significantly lower than expected after purification. Where could my product be going?

Answer: Low recovery can be attributed to several factors, from incomplete reactions to product loss during the purification process itself.

Causality & Troubleshooting Steps:

  • Product Loss During Workup:

    • Incomplete Extraction: Ensure the pH of the aqueous layer during liquid-liquid extraction is appropriate to keep your ester in the organic phase. Since it's a basic compound, washing with a basic aqueous solution (like saturated sodium bicarbonate) should be done carefully to avoid hydrolysis of the ester.[3]

    • Emulsion Formation: Emulsions can trap your product. If an emulsion forms, try adding brine or filtering the mixture through celite.

  • Irreversible Adsorption on Stationary Phase: A portion of your product might be irreversibly binding to the silica gel, especially if it's highly activated.

    • Solution: Deactivating the silica gel with a small amount of water or using a less active stationary phase can mitigate this. The addition of triethylamine to the eluent also helps prevent strong binding.

  • Decomposition During Purification:

    • Thermal Decomposition: If you are using distillation, ensure it is performed under high vacuum to keep the temperature as low as possible.[4]

    • Hydrolysis: Esters can hydrolyze back to the carboxylic acid, especially in the presence of water and acid or base.[6] Ensure all solvents and glassware are dry, particularly if using chromatography. The presence of unreacted nicotinic acid is a common impurity.[7]

Issue 4: Difficulty Removing Starting Material (e.g., 5-bromo-6-methylnicotinic acid)

Question: My final product is contaminated with the starting carboxylic acid. How can I effectively remove it?

Answer: The removal of the starting carboxylic acid is a common challenge due to its polarity.

Causality & Troubleshooting Steps:

  • Acid-Base Extraction: The most straightforward method is to exploit the acidic nature of the starting material.

    • Protocol: Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic solution with a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).[3] The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer. The desired ester will remain in the organic layer. Be cautious with strong bases or prolonged exposure to avoid hydrolysis of the ester product.[3]

  • Selective Precipitation:

    • Protocol: In some cases, you can selectively precipitate the acid or the ester. For instance, if the amine salt of the nicotinic acid is insoluble in a particular non-aqueous solvent while the ester is soluble, this can be used for separation.[7]

  • Chromatography with Modified Mobile Phase:

    • Protocol: If you must use chromatography, adding a small amount of acetic acid to the mobile phase can sometimes help in eluting the carboxylic acid more effectively, though this can also lead to band broadening. A better approach is often a basic wash before chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of this compound?

Q2: What analytical techniques are best for assessing the purity of my final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment:[]

  • High-Performance Liquid Chromatography (HPLC): This is a powerful tool for quantifying the purity and detecting impurities.[11]

  • Gas Chromatography (GC): If the compound is thermally stable and volatile enough, GC can provide excellent resolution and purity data.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a known standard.

  • Mass Spectrometry (MS): This confirms the molecular weight of your product and can be coupled with GC or HPLC (GC-MS, LC-MS) to identify impurities.[11]

Q3: Can I use recrystallization to purify this compound?

A3: Recrystallization is a powerful technique for purifying solids, provided a suitable solvent can be found.[13] The ideal solvent is one in which the compound has low solubility at room temperature but high solubility at elevated temperatures.[13] You will need to perform solvent screening experiments with small amounts of your crude product to identify an appropriate solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexane).

Q4: How should I store purified this compound?

A4: To prevent degradation, the purified compound should be stored in a tightly sealed container, protected from light and moisture.[2] Storing it in a cool, dry place, such as a desiccator or under an inert atmosphere (e.g., nitrogen or argon), is recommended, especially for long-term storage.[4][9]

Experimental Protocols & Visualizations

Protocol 1: Standard Column Chromatography with Basic Modifier

This protocol is designed to mitigate peak tailing and improve separation.

  • Slurry Preparation: In a beaker, add silica gel to your initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate). Stir to create a uniform slurry.

  • Column Packing: Pour the slurry into your chromatography column and allow the silica to settle into a packed bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of dichloromethane or your eluent. Pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column bed.

  • Elution: Begin eluting with your solvent system (e.g., Hexane:Ethyl Acetate) to which you have added 0.5% triethylamine.

  • Gradient (Optional): If necessary, gradually increase the polarity of the eluent (e.g., from 95:5 to 80:20 Hexane:Ethyl Acetate) to elute your product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Diagram: Troubleshooting Workflow for Poor Chromatographic Separation

Troubleshooting_Chromatography Troubleshooting Poor Separation start Poor Separation / Peak Tailing Observed check_base Is a basic modifier (e.g., triethylamine) in the eluent? start->check_base add_base Add 0.1-1% Triethylamine to Eluent check_base->add_base No check_solvent Re-evaluate Solvent System via TLC check_base->check_solvent Yes end_good Improved Separation add_base->end_good gradient Implement Gradient Elution check_solvent->gradient Separation Still Poor check_solvent->end_good Improved Separation change_stationary_phase Switch to Neutral Alumina or End-Capped Silica gradient->change_stationary_phase Still Unresolved gradient->end_good change_stationary_phase->end_good

Caption: A decision-making workflow for troubleshooting common chromatography issues.

Data Summary Table

ParameterValue / ObservationSource
Compound Name This compound[9][14]
CAS Number 1174028-22-8[9][14]
Molecular Formula C₈H₈BrNO₂[9]
Molecular Weight 230.06 g/mol [9]
Common Impurities Starting materials (e.g., 5-bromo-6-methylnicotinic acid), positional isomers, over-brominated species, hydrolysis products.[7][11]
Storage Conditions Sealed in dry, 2-8°C, protected from light and moisture.[2][9]

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of pyridine compounds.
  • BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • ChemBK. (2024). Methyl 5-bromonicotinate.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • PubChem. (n.d.). Methyl 5-bromo-6-chloronicotinate.
  • Pharmaffiliates. (n.d.). Nicotinic Acid-impurities.
  • BLD Pharm. (n.d.). This compound.
  • ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture?.
  • Google Patents. (n.d.). US2314843A - Process of producing nicotinamide.
  • Premier Group. (n.d.). 6- methyl Nicotinate Manufacturers,Exporters,Suppliers in India.
  • Wikipedia. (n.d.). Methyl nicotinate.
  • Organic Syntheses. (n.d.). Procedure.
  • Unknown Source. (n.d.).
  • J&K Scientific. (n.d.). This compound.
  • ResearchGate. (2021). How to dry the pyridine?.
  • Pharmaffiliates. (n.d.). Nicotinamide-impurities.
  • PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate.
  • BOC Sciences. (n.d.). Analytical Services for Purity Determination.
  • Professor Dave Explains. (2020). Recrystallization. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Purification of Crude 5-Bromo-6-chloronicotinoyl chloride.
  • Google Patents. (n.d.). US2496114A - Purification of nicotinamide.
  • Agilent. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID.
  • Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compound.
  • Google Patents. (n.d.). US2708653A - Purification of pyridine bases by distillation.
  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • Google Patents. (n.d.). US3037987A - Purification of nicotinic acid.
  • PubMed. (n.d.). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation.
  • Thermo Scientific Chemicals. (n.d.). Methyl 5-bromo-6-chloronicotinate, 98% 5 g.
  • BLD Pharm. (n.d.). Methyl 5-bromo-6-chloronicotinate.
  • IBA Lifesciences. (2023). Common Problems During His-tag Purification. Retrieved from [Link]

  • Google Patents. (n.d.). US4579953A - Process for the production of 6-methylnicotinic acid ester.
Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its purity is paramount to ensure the desired outcome and safety of the final products. However, researchers and chemists often encounter significant challenges in its purification due to the presence of closely related impurities and the compound's inherent chemical properties. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate these purification hurdles effectively. As a Senior Application Scientist, my goal is to blend theoretical knowledge with practical, field-tested solutions to empower you in your experimental work.

Core Purification Challenges

The primary difficulties in purifying this compound stem from:

  • Structural Similarity of Impurities: Starting materials, by-products, and degradation products often share a similar pyridine core, leading to comparable polarities and boiling points.

  • Thermal Instability: Like many halogenated pyridine derivatives, this compound can be susceptible to degradation at elevated temperatures, complicating distillative purification.

  • Basic Nature of the Pyridine Ring: The nitrogen atom in the pyridine ring can interact with acidic silica gel during chromatography, causing peak tailing and poor separation.[1]

Troubleshooting Guide: A Question-and-Answer Approach

This section is designed to address specific issues you may encounter during the purification of this compound.

Issue 1: Persistent Yellow or Brown Coloration in the Purified Product

Question: After purification by column chromatography, my this compound is still a yellow or brown solid/oil. What causes this, and how can I obtain a colorless product?

Answer: Discoloration in pyridine derivatives is a common issue, often arising from trace impurities or degradation products.[2] While your primary compound might be of high purity, even minute quantities of colored species can affect its appearance.

Causality & Troubleshooting Steps:

  • Oxidized Impurities: The pyridine ring can be susceptible to oxidation, leading to colored by-products. The starting materials or reaction conditions might have introduced oxidizing agents.

    • Solution: Consider a pre-purification step involving a mild reducing agent or treatment with activated carbon. A short plug of silica gel or alumina can sometimes remove these baseline impurities. For pyridine itself, treatment with potassium permanganate (KMnO₄) followed by distillation is a known method to remove certain impurities, though caution is advised to avoid oxidation of your target molecule.[2]

  • Residual Solvents or Reagents: Trapped high-boiling solvents like DMF or DMSO from the reaction can contribute to color.

    • Solution: Ensure your workup procedure effectively removes these solvents. A liquid-liquid extraction with a suitable solvent system is crucial. If DMF is suspected, washing the organic layer with water or brine can help.[3] For residual thionyl chloride from a related synthesis, co-evaporation with an inert, high-boiling solvent like toluene can be effective.[4]

  • Degradation on Silica Gel: The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds.

    • Solution:

      • Neutralized Silica: Consider using silica gel that has been neutralized with a base like triethylamine. This is done by adding a small percentage of triethylamine to your column chromatography eluent.

      • Alternative Stationary Phases: Alumina (neutral or basic) can be a good alternative to silica gel for purifying basic compounds like pyridine derivatives.[1]

Issue 2: Poor Separation and Peak Tailing in Column Chromatography

Question: I'm struggling to separate my product from a closely eluting impurity using column chromatography. The peaks are broad and tail significantly. How can I improve the resolution?

Answer: Peak tailing is a classic problem when purifying basic compounds like pyridines on standard silica gel.[1] This is due to strong interactions between the basic nitrogen of your compound and the acidic silanol groups on the silica surface.[1] This interaction leads to a non-linear adsorption isotherm, resulting in tailed peaks and poor separation.

Causality & Troubleshooting Steps:

  • Analyte-Stationary Phase Interaction: The primary cause is the acid-base interaction between your pyridine derivative and the silica gel.[1]

    • Solution:

      • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. Triethylamine (0.1-1%) is commonly used to saturate the acidic sites on the silica, leading to more symmetrical peaks.[1]

      • pH Adjustment: While less common in normal phase chromatography, ensuring your compound is in its neutral form is key. The pKa of many pyridine derivatives is between 5 and 6.[1]

      • Alternative Stationary Phases: As mentioned before, switching to neutral or basic alumina, or using end-capped silica can significantly improve peak shape.[1]

  • Inappropriate Solvent System: The polarity of your eluent may not be optimized for the separation.

    • Solution:

      • Systematic Solvent Screening: Use Thin Layer Chromatography (TLC) to screen a variety of solvent systems. A good starting point for pyridine derivatives is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[5]

      • Gradient Elution: If isocratic elution doesn't provide adequate separation, a gradient elution from a less polar to a more polar solvent system can help resolve closely eluting compounds.

Issue 3: Low Recovery After Purification

Question: My yield of this compound is significantly lower than expected after purification. Where could my product be going?

Answer: Low recovery can be attributed to several factors, from incomplete reactions to product loss during the purification process itself.

Causality & Troubleshooting Steps:

  • Product Loss During Workup:

    • Incomplete Extraction: Ensure the pH of the aqueous layer during liquid-liquid extraction is appropriate to keep your ester in the organic phase. Since it's a basic compound, washing with a basic aqueous solution (like saturated sodium bicarbonate) should be done carefully to avoid hydrolysis of the ester.[3]

    • Emulsion Formation: Emulsions can trap your product. If an emulsion forms, try adding brine or filtering the mixture through celite.

  • Irreversible Adsorption on Stationary Phase: A portion of your product might be irreversibly binding to the silica gel, especially if it's highly activated.

    • Solution: Deactivating the silica gel with a small amount of water or using a less active stationary phase can mitigate this. The addition of triethylamine to the eluent also helps prevent strong binding.

  • Decomposition During Purification:

    • Thermal Decomposition: If you are using distillation, ensure it is performed under high vacuum to keep the temperature as low as possible.[4]

    • Hydrolysis: Esters can hydrolyze back to the carboxylic acid, especially in the presence of water and acid or base.[6] Ensure all solvents and glassware are dry, particularly if using chromatography. The presence of unreacted nicotinic acid is a common impurity.[7]

Issue 4: Difficulty Removing Starting Material (e.g., 5-bromo-6-methylnicotinic acid)

Question: My final product is contaminated with the starting carboxylic acid. How can I effectively remove it?

Answer: The removal of the starting carboxylic acid is a common challenge due to its polarity.

Causality & Troubleshooting Steps:

  • Acid-Base Extraction: The most straightforward method is to exploit the acidic nature of the starting material.

    • Protocol: Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic solution with a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).[3] The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer. The desired ester will remain in the organic layer. Be cautious with strong bases or prolonged exposure to avoid hydrolysis of the ester product.[3]

  • Selective Precipitation:

    • Protocol: In some cases, you can selectively precipitate the acid or the ester. For instance, if the amine salt of the nicotinic acid is insoluble in a particular non-aqueous solvent while the ester is soluble, this can be used for separation.[7]

  • Chromatography with Modified Mobile Phase:

    • Protocol: If you must use chromatography, adding a small amount of acetic acid to the mobile phase can sometimes help in eluting the carboxylic acid more effectively, though this can also lead to band broadening. A better approach is often a basic wash before chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of this compound?

Q2: What analytical techniques are best for assessing the purity of my final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment:[]

  • High-Performance Liquid Chromatography (HPLC): This is a powerful tool for quantifying the purity and detecting impurities.[11]

  • Gas Chromatography (GC): If the compound is thermally stable and volatile enough, GC can provide excellent resolution and purity data.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a known standard.

  • Mass Spectrometry (MS): This confirms the molecular weight of your product and can be coupled with GC or HPLC (GC-MS, LC-MS) to identify impurities.[11]

Q3: Can I use recrystallization to purify this compound?

A3: Recrystallization is a powerful technique for purifying solids, provided a suitable solvent can be found.[13] The ideal solvent is one in which the compound has low solubility at room temperature but high solubility at elevated temperatures.[13] You will need to perform solvent screening experiments with small amounts of your crude product to identify an appropriate solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexane).

Q4: How should I store purified this compound?

A4: To prevent degradation, the purified compound should be stored in a tightly sealed container, protected from light and moisture.[2] Storing it in a cool, dry place, such as a desiccator or under an inert atmosphere (e.g., nitrogen or argon), is recommended, especially for long-term storage.[4][9]

Experimental Protocols & Visualizations
Protocol 1: Standard Column Chromatography with Basic Modifier

This protocol is designed to mitigate peak tailing and improve separation.

  • Slurry Preparation: In a beaker, add silica gel to your initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate). Stir to create a uniform slurry.

  • Column Packing: Pour the slurry into your chromatography column and allow the silica to settle into a packed bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of dichloromethane or your eluent. Pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column bed.

  • Elution: Begin eluting with your solvent system (e.g., Hexane:Ethyl Acetate) to which you have added 0.5% triethylamine.

  • Gradient (Optional): If necessary, gradually increase the polarity of the eluent (e.g., from 95:5 to 80:20 Hexane:Ethyl Acetate) to elute your product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Diagram: Troubleshooting Workflow for Poor Chromatographic Separation

Troubleshooting_Chromatography Troubleshooting Poor Separation start Poor Separation / Peak Tailing Observed check_base Is a basic modifier (e.g., triethylamine) in the eluent? start->check_base add_base Add 0.1-1% Triethylamine to Eluent check_base->add_base No check_solvent Re-evaluate Solvent System via TLC check_base->check_solvent Yes end_good Improved Separation add_base->end_good gradient Implement Gradient Elution check_solvent->gradient Separation Still Poor check_solvent->end_good Improved Separation change_stationary_phase Switch to Neutral Alumina or End-Capped Silica gradient->change_stationary_phase Still Unresolved gradient->end_good change_stationary_phase->end_good

Caption: A decision-making workflow for troubleshooting common chromatography issues.

Data Summary Table
ParameterValue / ObservationSource
Compound Name This compound[9][14]
CAS Number 1174028-22-8[9][14]
Molecular Formula C₈H₈BrNO₂[9]
Molecular Weight 230.06 g/mol [9]
Common Impurities Starting materials (e.g., 5-bromo-6-methylnicotinic acid), positional isomers, over-brominated species, hydrolysis products.[7][11]
Storage Conditions Sealed in dry, 2-8°C, protected from light and moisture.[2][9]
References
  • BenchChem. (n.d.). Overcoming challenges in the purification of pyridine compounds.
  • BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • ChemBK. (2024). Methyl 5-bromonicotinate.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • PubChem. (n.d.). Methyl 5-bromo-6-chloronicotinate.
  • Pharmaffiliates. (n.d.). Nicotinic Acid-impurities.
  • BLD Pharm. (n.d.). This compound.
  • ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture?.
  • Google Patents. (n.d.). US2314843A - Process of producing nicotinamide.
  • Premier Group. (n.d.). 6- methyl Nicotinate Manufacturers,Exporters,Suppliers in India.
  • Wikipedia. (n.d.). Methyl nicotinate.
  • Organic Syntheses. (n.d.). Procedure.
  • Unknown Source. (n.d.).
  • J&K Scientific. (n.d.). This compound.
  • ResearchGate. (2021). How to dry the pyridine?.
  • Pharmaffiliates. (n.d.). Nicotinamide-impurities.
  • PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate.
  • BOC Sciences. (n.d.). Analytical Services for Purity Determination.
  • Professor Dave Explains. (2020). Recrystallization. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Purification of Crude 5-Bromo-6-chloronicotinoyl chloride.
  • Google Patents. (n.d.). US2496114A - Purification of nicotinamide.
  • Agilent. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID.
  • Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compound.
  • Google Patents. (n.d.). US2708653A - Purification of pyridine bases by distillation.
  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • Google Patents. (n.d.). US3037987A - Purification of nicotinic acid.
  • PubMed. (n.d.). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation.
  • Thermo Scientific Chemicals. (n.d.). Methyl 5-bromo-6-chloronicotinate, 98% 5 g.
  • BLD Pharm. (n.d.). Methyl 5-bromo-6-chloronicotinate.
  • IBA Lifesciences. (2023). Common Problems During His-tag Purification. Retrieved from [Link]

  • Google Patents. (n.d.). US4579953A - Process for the production of 6-methylnicotinic acid ester.

Sources

Stability issues of Methyl 5-bromo-6-methylnicotinate under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 5-bromo-6-methylnicotinate Senior Application Scientist Desk | Last Updated: January 29, 2026

Executive Summary: The Molecule at a Glance

Compound: this compound CAS: 1210451-92-5 Core Utility: A trifunctional pyridine building block. The 5-bromo position serves as a handle for cross-coupling (Suzuki, Stille, Buchwald); the 3-ester acts as a pharmacophore or protected acid; the 6-methyl provides steric bulk and a "benzylic" handle for late-stage oxidation.

The Stability Paradox: While the pyridine ring is generally robust, the electron-deficient nature of the heterocycle significantly activates the C3-ester toward nucleophilic attack (hydrolysis/transesterification) and makes the 5-Br position sensitive to reductive protodebromination if catalytic cycles stall.

Part 1: Critical Instability Scenarios & Troubleshooting

The "Suzuki Saponification" Trap

Symptom: You are attempting a Suzuki-Miyaura coupling at the 5-position, but LCMS shows a mass of [M-14] (Acid formation) or low conversion.

The Mechanism: The pyridine nitrogen withdraws electron density from the ring, making the carbonyl carbon of the ester at C3 highly electrophilic. Standard Suzuki bases (Na₂CO₃, NaOH) in aqueous media will saponify this ester faster than the palladium inserts into the C-Br bond, especially if the catalyst is sluggish.

Troubleshooting Protocol: The Anhydrous "Shunt" Do not use standard aqueous protocols for this substrate.

  • Switch Base: Replace Carbonates/Hydroxides with Anhydrous Potassium Phosphate (K₃PO₄) or Cesium Fluoride (CsF) .

  • Solvent System: Use 1,4-Dioxane (dry) or Toluene. Avoid alcohols (methanol/ethanol) to prevent transesterification.

  • Catalyst: Use a highly active precatalyst like Pd(dppf)Cl₂·DCM or XPhos Pd G2 to ensure the cross-coupling outcompetes the background degradation.

Data: Base Compatibility Table

Base SystemSolventEst.[1][2][3][4][5] Hydrolysis RateCoupling EfficiencyRecommendation
Na₂CO₃ (aq) DME/H₂OHigh (>40%) ModerateAVOID
K₂CO₃ (solid) DMFModerateGood⚠️ Use with caution
K₃PO₄ (anhydrous) DioxaneNegligible HighPREFERRED
CsF TolueneNegligibleModerate✅ Good alternative
Lithium-Halogen Exchange Instability

Symptom: When attempting to convert the bromide to a nucleophile (via n-BuLi) for reaction with an electrophile, you observe complex mixtures or "dimerized" products.

The Mechanism:

  • Nucleophilic Attack: n-BuLi is a strong nucleophile and may attack the ester before performing the halogen exchange.

  • Halogen Dance: Although the 6-methyl blocks one side, 3-bromo-pyridines are notorious for "halogen dance" (migration of the Li/Br) if the temperature rises above -70°C.

Troubleshooting Protocol: The Turbo-Grignard Exchange Avoid n-BuLi. Use Isopropylmagnesium Chloride (i-PrMgCl) .

  • Temp: Cool reaction to -15°C to 0°C (Grignard exchange is slower but safer than Li).

  • Reagent: Add i-PrMgCl·LiCl (Turbo Grignard) dropwise.

  • Rationale: The Mg-species is less nucleophilic toward the ester but sufficient to exchange with the activated 5-Br bond.

Transesterification (The Silent Yield Killer)

Symptom: LCMS shows a +14 mass shift (Methyl → Ethyl) or +X shift depending on solvent.

The Mechanism: Refluxing a methyl ester in ethanol (or isopropanol) with any trace of base (even weak bases used in coupling) will drive equilibrium toward the solvent's ester form.

Rule: Always match the solvent alcohol to the ester group. If you must use a different alcohol, use it only for workup, never for the reaction reflux.

Part 2: Visualizing the Degradation Pathways

The following diagram maps the specific chemical risks associated with this compound.

DegradationMap Start This compound (Starting Material) Hydrolysis 5-Bromo-6-methylnicotinic Acid (Hydrolysis Product) Start->Hydrolysis Aq. Base (NaOH/Na2CO3) pH > 10 TransEst Ethyl/Alkyl Ester Analog (Transesterification) Start->TransEst ROH Solvent + Heat (Mismatch) ProtoDe Methyl 6-methylnicotinate (Protodebromination) Start->ProtoDe Pd Cat + H-Source (Slow Cycle) Coupling Desired 5-Aryl Product (Suzuki/Stille) Start->Coupling Anhydrous K3PO4 Pd(dppf)Cl2

Figure 1: Reaction landscape showing the competition between the desired coupling path (Green) and the three primary degradation vectors (Red/Yellow).

Part 3: Validated Experimental Protocols

Protocol A: Hydrolysis-Resistant Suzuki Coupling

Target: Cross-coupling without saponification.

  • Setup: Flame-dry a 2-neck round bottom flask; cool under Argon.

  • Charge: Add this compound (1.0 eq), Boronic Acid (1.2 eq), and anhydrous K₃PO₄ (3.0 eq).

  • Solvent: Add anhydrous 1,4-Dioxane (0.1 M concentration). Do not add water.

  • Degas: Sparge with Argon for 10 minutes.

  • Catalyst: Add Pd(dppf)Cl₂[2]·DCM (5 mol%).

  • Reaction: Heat to 80-90°C. Monitor by TLC/LCMS.

    • Note: If reaction is sluggish, add 1 drop of water (literally one drop) to initiate the boronate cycle, but keep the bulk medium essentially non-aqueous.

Protocol B: Safe Storage & Handling

Target: Preventing "Shelf-Life" Degradation.

  • Light: The 5-Br bond is photosensitive. Store in amber vials wrapped in foil.

  • Atmosphere: Store under Nitrogen/Argon.

  • Temperature: Long-term storage at -20°C is recommended to prevent slow hydrolysis from ambient moisture.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use this compound in a nucleophilic aromatic substitution (SNAr)? A: Generally, no. While the 3-ester activates the ring, the 5-position is beta to the nitrogen and is not sufficiently activated for SNAr unless you are using an extremely strong nucleophile (which will likely attack the ester first). The 5-position is best addressed via Palladium catalysis.

Q: Why do I see a "double addition" mass when using n-BuLi? A: You likely attacked the ester carbonyl and performed the lithium exchange. Switch to Turbo Grignard (i-PrMgCl·LiCl) at 0°C to improve chemoselectivity.

Q: How do I remove the hydrolyzed acid byproduct if it forms? A: Perform a basic wash. Dissolve your crude mixture in EtOAc. Wash with sat.[6] NaHCO₃. The ester stays in the organic layer; the hydrolyzed acid moves to the aqueous layer.

References

  • ChemicalBook. Methyl 6-bromo-5-methylnicotinate Properties & Synthesis. (General physical properties and synthesis routes).[2][7]

  • Fisher Scientific. Methyl 5-bromo-6-chloronicotinate Safety Data. (Analogous handling data for 5-bromo-nicotinates: Light sensitivity and storage).

  • Organic Chemistry Portal. Suzuki Coupling Mechanism & Side Reactions. (Mechanistic grounding for base-labile substrates).

  • Royal Society of Chemistry. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions. (Review covering ester compatibility).

Sources

How to increase the purity of Methyl 5-bromo-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Isolation Protocols

CAS: 1174028-22-8 (Typical) | Formula: C₈H₈BrNO₂ | MW: 230.06 g/mol [1][2][3][4]

Diagnostic Module: Know Your Impurities

Before initiating purification, you must identify the "Enemy Profile."[3][4] The purity of Methyl 5-bromo-6-methylnicotinate is most commonly compromised by three specific contaminants.

Impurity TypeOriginDiagnostic Sign (TLC/LCMS)Removal Strategy
5-Bromo-6-methylnicotinic Acid Hydrolysis of ester or unreacted starting material.[1][3]TLC: Streaks near baseline (polar).LCMS: [M-14] peak (Loss of methyl).[1][3][4]Chemical Wash: Saturated NaHCO₃ extraction.
Methyl 6-methylnicotinate Unreacted precursor (if synthesized via bromination).[1][3][4]TLC: Very close Rf to product (often overlaps).LCMS: Mass 151 (Des-bromo).[1][3][4]Chromatography: Requires high-efficiency column or recrystallization.[1][3][4]
Pyridine N-Oxides Oxidation of the pyridine nitrogen during storage or reaction.[1][3][4]Appearance: Dark yellow/brown oil.NMR: Downfield shift of aromatic protons.[1][3]Filtration: Silica plug filtration or Sodium Thiosulfate wash.[1][3][4]

Workflow A: The "Self-Validating" Chemical Workup

Use this protocol immediately after reaction completion to remove >90% of acidic impurities.[1][3][4]

The Logic: Pyridine esters are weak bases, but the carboxylic acid impurity is acidic.[3] We exploit this pKa difference.[1][4] We avoid strong acids (HCl) during the wash to prevent protonating the pyridine nitrogen of your product, which would drag it into the aqueous waste.[3][4]

Step-by-Step Protocol
  • Quench & Dilute: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) . (Ratio: 10mL solvent per 1g crude).[1]

  • The "Soft" Base Wash (Targeting Acid Impurity):

    • Wash the organic layer 2x with Saturated Sodium Bicarbonate (NaHCO₃) .[4]

    • Validation: Check the pH of the aqueous layer.[4] It must be basic (pH ~8-9).[1][4] This converts the 5-bromo-6-methylnicotinic acid into its water-soluble sodium salt, forcing it out of the organic layer.[1][3]

  • The Brine Polish:

    • Wash 1x with Saturated Brine to remove trapped water emulsion.[4]

  • Drying:

    • Dry over Anhydrous Na₂SO₄ (Sodium Sulfate).[1][4] Do not use Magnesium Sulfate (MgSO₄) if your product is sensitive to Lewis acids, though rare for this compound.[3][4]

  • Concentration:

    • Evaporate solvent at <45°C .[1][4]

    • Critical Check: If the residue smells of acetic acid or pyridine, repeat the wash.[3][4]

Workflow B: High-Purity Isolation (Column vs. Crystallization)

Decision Matrix
  • Scenario A: Crude purity is <85% or Product is an Oil.

    
    Go to Column Chromatography. [1][4]
    
  • Scenario B: Crude purity is >90% and Product is Solid.

    
    Go to Recrystallization. [1][4]
    
Method 1: Column Chromatography (The Gold Standard)

Due to the electron-withdrawing nature of the bromine and ester, this compound is less polar than simple pyridines but can streak on silica if the silica is too acidic.[4]

  • Stationary Phase: Silica Gel (230-400 mesh).[1][4]

  • Mobile Phase: Hexanes : Ethyl Acetate.[1]

  • Gradient: Start at 95:5 (Hex:EtOAc) to elute non-polar impurities. Ramp to 85:15 to elute the product.

  • Additive (The Secret Weapon): Add 1% Triethylamine (TEA) to the mobile phase.[4]

    • Why? Silica is slightly acidic.[1][4] The basic pyridine nitrogen can interact with silanol groups, causing "tailing" (streaking) and yield loss.[3][4] TEA neutralizes the silica, ensuring sharp bands.[3]

Method 2: Recrystallization (For Scale-Up)

If the product solidifies, recrystallization is superior for removing the des-bromo impurity (Methyl 6-methylnicotinate).[1][4]

  • Solvent System: Hexane / Ethyl Acetate (10:1) .[1][4]

  • Protocol:

    • Dissolve crude solid in minimal boiling EtOAc.

    • Slowly add hot Hexane until persistent cloudiness appears.

    • Add one drop of EtOAc to clear the solution.[4]

    • Cool slowly to Room Temperature, then 4°C.

    • Troubleshooting: If "oiling out" occurs, scratch the glass or add a seed crystal.[3][4]

Visualizing the Logic

Diagram 1: Purification Decision Tree

This flow logic ensures you do not waste time on recrystallization if the purity profile doesn't support it.[1][4]

PurificationLogic Start Crude this compound CheckState Physical State Check Start->CheckState IsOil Dark Oil / Sticky Gum CheckState->IsOil Low Purity IsSolid Solid / Crystalline CheckState->IsSolid High Purity ActionColumn Column Chromatography (Hex:EtOAc + 1% TEA) IsOil->ActionColumn Mandatory CheckPurity TLC / LCMS Check IsSolid->CheckPurity CheckPurity->ActionColumn Contains Regioisomers ActionCryst Recrystallization (Hexane/EtOAc 10:1) CheckPurity->ActionCryst Contains Trace Acid

Caption: Decision matrix for selecting the optimal purification route based on physical state and impurity profile.

Troubleshooting & FAQs

Q1: My product remains a yellow oil even after the column. It should be a solid. [1][4][5][6][7]

  • Diagnosis: This is often caused by trace solvent retention (specifically EtOAc) or trace pyridine N-oxide impurities.[1][4]

  • Fix:

    • Dissolve the oil in a small amount of Diethyl Ether.[4]

    • Add excess Pentane or Hexane.[1][4]

    • Rotovap slowly.[1][4] The azeotropic removal of EtOAc often triggers solidification.[4]

    • If color persists (dark yellow), treat an ether solution of the product with Activated Charcoal for 30 minutes, filter through Celite, and re-concentrate.[3][4]

Q2: I see a spot on TLC that doesn't move (Baseline) and my yield is low.

  • Diagnosis: You likely have significant hydrolysis to the carboxylic acid (5-bromo-6-methylnicotinic acid), or your product is sticking to the silica.[1][3][4]

  • Fix:

    • Test: Run a TLC with 1% Triethylamine.[1][4] If the spot moves, it was your product streaking.[3][4]

    • Recovery: If it is truly the acid impurity (verified by LCMS), you can recover it by acidifying your aqueous waste from the NaHCO₃ wash to pH 3, extracting with EtOAc, and re-esterifying using Methanol/H₂SO₄.[3][4]

Q3: Can I use HCl to wash out amine impurities?

  • Warning: NO. While 5-bromo-6-methylnicotinate has reduced basicity due to the electron-withdrawing bromine, it is still a pyridine.[1][3] Washing with 1M HCl will protonate the nitrogen, forming a water-soluble pyridinium salt.[1] You will lose your product to the aqueous layer.[4] Always use neutral or basic washes.[1][4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1174028-22-8, this compound.[1][3][4] Retrieved from [Link][1][3][4]

  • Royal Society of Chemistry (2020). Synthesis of methyl 4-bromo-6-methylnicotinate (Isomer Analog Purification Protocols).[1][3][4] Electronic Supplementary Information.[1][4] Retrieved from [Link]

  • University of Rochester, Dept. of Chemistry. Tips and Tricks: Recrystallization Solvents for Nitrogen Heterocycles. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Deactivation in Reactions of Methyl 5-bromo-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 5-bromo-6-methylnicotinate. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding a critical challenge in its synthetic application: catalyst deactivation. As a substituted pyridine, this valuable building block presents unique challenges, particularly in palladium-catalyzed cross-coupling reactions. This document offers field-proven insights and actionable protocols to help you diagnose, mitigate, and overcome these obstacles.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions about catalyst deactivation when working with N-heterocyclic compounds like this compound.

Q1: What are the most common visual indicators of catalyst deactivation in my reaction?

A1: The most frequent sign is the formation of a black or dark-brown precipitate, commonly known as palladium black.[1] This consists of agglomerated palladium nanoparticles, which have a drastically reduced surface area and, consequently, lower catalytic activity.[1] Other indicators include a reaction that starts but then stalls (fails to proceed to completion) or a complete lack of reactivity from the outset.

Q2: Why are reactions with N-heterocycles like this compound particularly susceptible to catalyst deactivation?

A2: The nitrogen atom in the pyridine ring is a Lewis base. It can coordinate strongly to the electron-deficient palladium catalyst. This coordination can act as a competitive inhibitor to the desired steps in the catalytic cycle (like oxidative addition), effectively "poisoning" the catalyst and preventing it from participating in the reaction.[2][3] This issue is a well-documented challenge for cross-coupling reactions involving N-heteroaryl halides.[2]

Q3: Is the formation of palladium black always a sign of a failed reaction?

A3: Not necessarily, but it is a critical observation. While the appearance of a black solid is common in many successful cross-coupling reactions, the timing and extent are key. A rapid and extensive precipitation of palladium black early in the reaction often correlates with poor catalyst stability and leads to incomplete conversion.[1][4] If it forms slowly towards the end of a successful reaction, it is less of a concern.

Q4: What is the single most important measure to prevent catalyst deactivation before starting an experiment?

A4: Ensuring a strictly inert atmosphere and using properly degassed, dry solvents and pure reagents is paramount. Oxygen can degrade sensitive phosphine ligands and promote the aggregation of palladium(0) into inactive palladium black.[5] Similarly, impurities in reagents or solvents, especially those containing sulfur or other coordinating atoms, can act as potent catalyst poisons.[6][7]

Troubleshooting Guide: From Problem to Solution

This guide provides a systematic approach to diagnosing and solving specific issues encountered during your experiments.

Issue 1: My reaction stalled after a few hours, and I see a significant amount of black precipitate.

  • Probable Cause: Catalyst Agglomeration and Ligand Degradation. This is the classic symptom of the active Pd(0) species falling out of the catalytic cycle and aggregating into palladium black. This can be triggered by several factors:

    • Presence of Oxygen: Inadequate degassing of solvents or a poor inert atmosphere (e.g., using a balloon instead of a Schlenk line for sensitive reactions) allows oxygen to enter the system.[5] Oxygen can oxidize the phosphine ligands, which are crucial for stabilizing the palladium nanoparticles, leading to their aggregation.

    • High Temperature: Excessive reaction temperatures can accelerate both ligand decomposition and the sintering (thermal aggregation) of the palladium catalyst.[8]

    • Inappropriate Ligand Choice: The ligand may not be robust enough for the reaction conditions or may not provide sufficient steric bulk to protect the palladium center, leading to the formation of unstable, ligand-poor species that readily aggregate.[4]

  • Recommended Solutions & Protocols:

    • Improve Inert Atmosphere Technique: Use freeze-pump-thaw cycles (see Protocol 1) for degassing solvents instead of just sparging. Ensure your reaction vessel is properly purged with high-purity argon or nitrogen.

    • Optimize Reaction Temperature: Run a temperature screen to find the lowest possible temperature at which the reaction proceeds efficiently.

    • Re-evaluate Ligand Choice: For N-heterocyclic substrates, sterically bulky and electron-rich ligands are often necessary to prevent catalyst poisoning by the substrate/product and to promote the desired catalytic steps.[2] Consider ligands like those from the Buchwald family (e.g., SPhos, XPhos) or bulky N-heterocyclic carbenes (NHCs).

Issue 2: The reaction is extremely sluggish or fails to start, with no obvious color change or precipitation.

  • Probable Cause: Catalyst Poisoning by Impurities. In this scenario, the catalyst is deactivated before it can effectively enter the catalytic cycle. The poison binds strongly to the active sites, rendering them unavailable.[9]

    • Substrate/Reagent Impurities: The this compound or the coupling partner (e.g., boronic acid) may contain trace impurities from their synthesis, such as sulfur- or phosphorus-containing compounds.[1]

    • Solvent Contamination: Solvents can contain peroxides or other catalyst-poisoning impurities.

    • Base-Related Issues: The base may not be of sufficient purity or could contain contaminants.

  • Recommended Solutions & Protocols:

    • Purify Starting Materials: If possible, recrystallize or run a silica plug on your starting materials to remove polar, coordinating impurities.

    • Use High-Purity Solvents: Employ freshly distilled or anhydrous, packaged solvents rated for synthesis.

    • Verify Reagent Quality: Use high-purity bases and coupling partners from reputable suppliers. When in doubt, open a new bottle of a reagent.

Common Catalyst Poisons Potential Sources Mitigation Strategy
Sulfur Compounds (thiols, sulfides)Impurities in reagents, contaminated solventsReagent purification, use of high-purity solvents
OxygenAir leaks, improperly degassed solventsStrict inert atmosphere (Schlenk line), freeze-pump-thaw degassing
WaterWet solvents or reagents, atmospheric moistureUse of anhydrous solvents, drying reagents
Other N-heterocycles/aminesSide products, impuritiesReagent purification, ligand optimization
Heavy MetalsContamination from previous reactions or reagentsUse of clean glassware, high-purity reagents

Issue 3: My reaction with this compound fails, but a control reaction with a simple aryl bromide (e.g., bromobenzene) works perfectly under the same conditions.

  • Probable Cause: Substrate-Specific Catalyst Inhibition. This is strong evidence that the pyridine nitrogen of your substrate is the culprit, directly inhibiting the palladium catalyst.[2][3] The ligand you are using may be effective for simple substrates but lacks the necessary properties to overcome the strong coordination of the heteroaromatic nitrogen.

  • Recommended Solutions & Protocols:

    • Employ Sterically Hindered Ligands: The most effective strategy is to switch to a ligand that provides significant steric bulk around the palladium center. This bulk makes it more difficult for the pyridine nitrogen to coordinate, leaving the active site available for the desired reaction. The employment of a sterically bulky P, P=O ligand has been shown to be crucial for successful Heck reactions of N-heteroaryl halides.[2]

    • Consider Additives: In some cases, Lewis acids can be used to coordinate to the pyridine nitrogen, "masking" it from the palladium catalyst. This approach requires careful screening as the additive can interfere with other reaction components.

    • Modify the Substrate: While not ideal, temporary N-oxide formation or quaternization of the pyridine nitrogen can prevent coordination, although this adds extra steps to the synthetic sequence.

Visualizing Deactivation Pathways and Troubleshooting

To better understand the processes, the following diagrams illustrate the catalytic cycle and a logical troubleshooting workflow.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_deactivation Deactivation Pathways OA Oxidative Addition PdII_RX R-Pd(II)L_n-X OA->PdII_RX T Transmetalation PdII_R_R1 R-Pd(II)L_n-R¹ T->PdII_R_R1 RE Reductive Elimination Pd0 Pd(0)L_n (Active Catalyst) RE->Pd0 Regeneration Product R-R¹ (Product) RE->Product Pd0->OA Ar-X Aggregation Aggregation (Pd Black) Pd0->Aggregation O₂, High Temp LigandDeg Ligand Degradation Pd0->LigandDeg O₂, H₂O PdII_RX->T R¹-B(OR)₂ Poisoning Poisoning (e.g., N-coordination) PdII_RX->Poisoning Pyridine-N PdII_R_R1->RE caption Fig 1. Catalytic cycle and common deactivation points.

Caption: Fig 1. Catalytic cycle and common deactivation points.

G start Reaction Stalled or Failed q1 Is a black precipitate (Pd Black) visible? start->q1 q2 Did a control reaction with a simple aryl halide work? q1->q2 No cause1 Probable Cause: Catalyst Aggregation q1->cause1 Yes cause2 Probable Cause: Substrate Poisoning q2->cause2 Yes cause3 Probable Cause: General Poisoning / Poor Reagent Quality q2->cause3 No sol1 Solution: - Improve inerting (Protocol 1) - Check temperature - Use more robust ligand cause1->sol1 sol2 Solution: - Use sterically bulky ligand - Screen additives (Lewis Acids) cause2->sol2 sol3 Solution: - Purify all reagents - Use fresh, anhydrous solvents cause3->sol3

Caption: Fig 2. A decision-tree workflow for troubleshooting.

Experimental Protocols

Protocol 1: Freeze-Pump-Thaw Degassing of Reaction Solvents

This protocol is superior to inert gas sparging for removing dissolved oxygen, which is critical for sensitive palladium-catalyzed reactions.

Materials:

  • Schlenk flask equipped with a magnetic stir bar and a rubber septum or stopcock.

  • Reaction solvent.

  • Vacuum line with a cold trap (liquid nitrogen or dry ice/acetone).

  • Inert gas source (high-purity Argon or Nitrogen).

Procedure:

  • Freeze: Place the Schlenk flask containing the solvent in a liquid nitrogen bath. Swirl the flask to freeze the solvent as a thin layer on the walls to maximize surface area. Do not fill the flask more than halfway.

  • Pump: Once the solvent is completely frozen solid, open the flask to the vacuum line. Evacuate for 5-10 minutes. Any dissolved gases, including oxygen, will be in the headspace above the frozen solid and will be removed by the vacuum.

  • Thaw: Close the flask to the vacuum and backfill with inert gas. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You may use a warm water bath to speed this up.

  • Repeat: Repeat steps 1-3 at least two more times (for a total of three cycles). This ensures a thorough removal of dissolved oxygen.

  • Storage: After the final cycle, leave the solvent under a positive pressure of inert gas. It is now ready to be transferred via cannula or a gas-tight syringe to your reaction vessel.

Protocol 2: Catalyst Regeneration (For Heterogeneous Catalysts)

While most reactions with this compound use homogeneous catalysts that are difficult to regenerate, if you are using a supported catalyst (e.g., Pd on carbon) that has been deactivated by coking, this protocol may restore some activity.[9][10]

Materials:

  • Deactivated heterogeneous catalyst (e.g., Pd/C).

  • Filtration setup (e.g., Büchner funnel).

  • Appropriate solvents for washing (e.g., ethyl acetate, methanol, water).

  • Tube furnace with temperature control and a quartz tube.

  • Diluted air stream (e.g., 5% O₂ in N₂).

Procedure:

  • Recovery: At the end of the reaction, carefully filter the solid catalyst from the reaction mixture.

  • Washing: Wash the recovered catalyst thoroughly with a sequence of solvents to remove adsorbed organic residues. A typical sequence might be:

    • The reaction solvent.

    • Ethyl acetate or dichloromethane.

    • Methanol.

    • Deionized water.

    • Dry the catalyst thoroughly under vacuum. A thorough washing can sometimes improve catalytic activity by removing adsorbed product that clogs pores.[11]

  • Oxidative Treatment (for coking): Place the dried, deactivated catalyst in a quartz tube inside a tube furnace.

  • Calcination: Heat the catalyst under a slow flow of diluted air (e.g., 5% O₂ in N₂) at an elevated temperature (e.g., 250-400 °C).[10] This step is designed to burn off carbonaceous deposits (coke). Caution: This must be done carefully to avoid overheating and sintering the metal particles. The temperature and duration will depend on the specific catalyst and support.

  • Reduction (if necessary): After the oxidative treatment, the palladium may be in an oxidized state (PdO). To restore the active Pd(0), the catalyst may need to be reduced under a flow of hydrogen gas (e.g., 5% H₂ in N₂) at a controlled temperature.

  • Cooling and Storage: Cool the regenerated catalyst to room temperature under an inert gas stream and store it under inert conditions until reuse.

References
  • Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General, 212(1-2), 17-60. [Link]

  • Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysts, 5(1), 145-269. [Link]

  • Polshettiwar, V., & Varma, R. S. (2008). A study of deactivation in Suzuki reaction of polymer-stabilized Pd nanocatalysts. Processes, 8(12), 1653. [Link]

  • Czihak, C., et al. (1968). U.S. Patent No. 3,400,073. Washington, DC: U.S.
  • Wikipedia contributors. (2023). Cross-coupling reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Intertek. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Wang, R., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Molecules, 27(23), 8496. [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Zahalka, H. A., et al. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Chemistry – A European Journal, 21(14), 5519-5525. [Link]

  • ResearchGate. (2019). What are the factors for catalysts desactivation?. [Link]

  • Reddit. (2022). Formation of palladium black during Suzuki coupling. [Link]

  • DCL International Inc. (n.d.). Regeneration of palladium based catalyst for methane abatment. [Link]

  • Old, D. W., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722-9723. [Link]

  • Wang, H., et al. (2022). Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. Angewandte Chemie International Edition, 61(39), e202209087. [Link]

  • Semproni, M. J., et al. (2024). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 5-bromo-6-chloronicotinate. PubChem Compound Database. [Link]

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. YouTube. [Link]

  • Chemistry For Everyone. (2025, September 15). What Is Catalyst Poisoning In Chemical Reactions?. YouTube. [Link]

  • MySkinRecipes. (n.d.). Methyl 5-bromo-2-chloro-6-methylnicotinate. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]

  • National Center for Biotechnology Information. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PubMed Central. [Link]

  • Semproni, M. J., et al. (2018). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics, 37(21), 4159-4167. [Link]

  • ResearchGate. (n.d.). The Synthesis and Regeneration of Palladium Catalysts with the Use of Supercritical Carbon Dioxide. [Link]

  • Fayyaz, I., et al. (2024). Mizoroki-Heck Cross-Coupling: Mechanism, Catalysis with Transition Metals and Graphene Synergistic Catalysts and Applications. Frontiers in Chemical Sciences, 5(2), 9-24. [Link]

  • Scott Rychnovsky. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 313-318. [Link]

  • Chemistry For Everyone. (2025, September 21). Why Does Catalyst Poisoning Occur In Kinetics?. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 5-bromo-6-methylnicotinate. PubChem Compound Database. [Link]

  • Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition, 54(43), 12839-12843. [Link]

  • Gate Chemistry. (2018, July 17). Suzuki Coupling Mechanism and Applications. YouTube. [Link]

  • DSpace@MIT. (n.d.). The nickel-catalyzed Mizoroki-Heck reaction : high regioselectivity in Olefin migratory insertion and photoredox-enabled indoline formation. [Link]

  • Ordóñez, S., et al. (2019). Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts. Catalysts, 9(9), 722. [Link]

  • Chemistry For Everyone. (2025, May 3). What Is A Catalyst Poison?. YouTube. [Link]

  • ResearchGate. (n.d.). Alternating Intramolecular and Intermolecular Catalyst-Transfer Suzuki-Miyaura Condensation Polymerization: Synthesis of Boronate-Terminated π-Conjugated Polymers Using Excess Dibromo Monomers. [Link]

  • LibreTexts Chemistry. (2023). Heck Reaction. [Link]

  • Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

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Technical Support Center: Optimizing Solvent Systems for Methyl 5-bromo-6-methylnicotinate Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of Methyl 5-bromo-6-methylnicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this and structurally related pyridine derivatives. The following question-and-answer format addresses specific issues, explains the underlying chemical principles, and offers systematic protocols to optimize your separations.

Frequently Asked Questions (FAQs)

Q1: My purification of this compound is resulting in poor yield. What are the likely causes and solutions?

A1: Low yield after purification can stem from several factors. A primary cause is often the incomplete elution of the compound from the chromatography column. This can be due to a mobile phase that is not polar enough to effectively move the compound through the stationary phase. Another possibility is the degradation of the analyte on the silica gel, which can be acidic.

To address this, first, ensure your solvent system is appropriate. A common starting point for compounds like this compound is a mixture of a non-polar solvent like petroleum ether or hexanes with a more polar solvent such as ethyl acetate.[1] If you suspect the compound is sticking to the column, a gradual increase in the polarity of the mobile phase during the run (a solvent gradient) can help elute it.

Q2: I'm observing significant peak tailing in my HPLC analysis of this compound. What's causing this and how can I fix it?

A2: Peak tailing for basic compounds like pyridine derivatives is a frequent issue in chromatography.[2] The primary cause is the interaction between the basic nitrogen atom of the pyridine ring and acidic silanol groups on the surface of silica-based stationary phases.[2][3] This creates a secondary, stronger interaction that slows down a portion of the analyte molecules, leading to a "tailing" effect on the peak.

To mitigate this, you can add a small amount of a competitive base, like triethylamine (TEA), to your mobile phase (e.g., 0.1-0.5%).[4][5] The TEA will preferentially interact with the acidic silanol sites, effectively masking them from your compound. Alternatively, for reversed-phase HPLC, adjusting the mobile phase to a lower pH (around 2.5-3.0) with an acid like formic or acetic acid can protonate the silanol groups, reducing their interaction with the basic analyte.[2][4]

Q3: How do I choose the initial solvent system for the flash chromatography of my crude this compound?

A3: The most efficient way to determine a starting solvent system is by using Thin Layer Chromatography (TLC).[6][7] TLC allows you to quickly screen various solvent combinations to find one that provides good separation of your target compound from impurities.[8]

Start by testing different ratios of a non-polar solvent (e.g., hexanes, heptane) and a moderately polar solvent (e.g., ethyl acetate, dichloromethane). The goal is to find a solvent system where the Retention Factor (Rf) of your target compound is between 0.2 and 0.4.[7] An Rf in this range on a TLC plate generally translates well to a good separation on a flash chromatography column.[9]

In-Depth Troubleshooting Guides

Issue 1: Poor Resolution and Co-elution of Impurities

Q: My target compound, this compound, is co-eluting with an unknown impurity. How can I improve the separation?

A: Senior Application Scientist's Insight:

Improving the resolution between two co-eluting peaks is a central challenge in chromatography. The key is to alter the "selectivity" of your system, which refers to the ability of the system to differentiate between the two compounds. This is most effectively achieved by changing the chemical nature of the mobile phase, rather than just its overall polarity.

The separation of halogenated aromatic compounds can be influenced by halogen–π interactions.[4] Therefore, switching to a solvent that can engage in different types of interactions may improve separation.

Systematic Approach to Improving Resolution:
  • Change the Polar Solvent: If you are using a standard hexane/ethyl acetate system, try replacing the ethyl acetate with a different polar solvent from another selectivity group. For example, dichloromethane or tert-butyl methyl ether can offer different interactions and potentially resolve the co-eluting peaks.

  • Introduce a Third Solvent: Sometimes, a ternary (three-component) solvent system can provide the necessary selectivity. For instance, adding a small amount of methanol or acetonitrile to a hexane/ethyl acetate mixture can significantly alter the separation.

  • Consider an Alternative Stationary Phase: If modifying the mobile phase is unsuccessful, the issue may be with the stationary phase. For basic compounds like pyridines, switching from standard silica gel to alumina (basic or neutral) can be beneficial.[10] Alternatively, for HPLC, a different type of column, such as a phenyl-hexyl or a cyano-bonded phase, can provide alternative separation mechanisms.[2]

Experimental Protocol: Optimizing Selectivity with TLC
  • Prepare TLC Chambers: Set up three separate TLC developing chambers.

  • Solvent Systems:

    • Chamber 1: 20% Ethyl Acetate in Hexanes

    • Chamber 2: 20% Dichloromethane in Hexanes

    • Chamber 3: 20% tert-Butyl Methyl Ether in Hexanes

  • Spot and Develop: Spot your crude sample on three separate TLC plates and develop one in each chamber.

  • Analyze: Visualize the plates under UV light and/or with a suitable stain. Compare the separation between your target compound and the impurity in each solvent system. The system that shows the greatest distance between the two spots has the best selectivity.

Issue 2: The Compound Won't Elute or Requires Very High Polarity

Q: My this compound is either not moving from the origin on the TLC plate or requires almost 100% ethyl acetate to elute from the column. What should I do?

A: Senior Application Scientist's Insight:

This is a common issue when dealing with polar compounds, especially those with basic nitrogen atoms that can strongly interact with the silica gel.[11] Simply increasing the percentage of the polar solvent in a binary system is not always the most effective or efficient solution. A more powerful approach is to use a stronger polar solvent.

Solvent Strength and Polarity:

Different polar solvents have varying "strengths" in their ability to move compounds along the stationary phase. For normal-phase chromatography, the general elution strength increases as follows:

  • Hexane < Toluene < Dichloromethane < Ethyl Acetate < Acetone < Acetonitrile < Methanol < Isopropanol[12]

If a high concentration of ethyl acetate is required, switching to a stronger solvent like methanol can often elute the compound with a much lower overall percentage of the polar component.

Troubleshooting Workflow for Poor Elution

G cluster_mobile_phase Mobile Phase Checks cluster_instrument Instrument Checks cluster_column Column Checks start Shifting Retention Times Observed check_freshness Prepare Fresh Mobile Phase start->check_freshness check_buffer Is a Buffer Being Used? check_freshness->check_buffer add_buffer Add Appropriate Buffer check_buffer->add_buffer No check_equilibration Increase Equilibration Time check_buffer->check_equilibration Yes add_buffer->check_equilibration check_temp Use Column Oven check_equilibration->check_temp check_pump Check Pump Performance check_temp->check_pump check_guard Install/Replace Guard Column check_pump->check_guard check_history Review Column History check_guard->check_history resolved Problem Resolved check_history->resolved

Sources

Technical Support Center: Stability and Storage of Methyl 5-bromo-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for Methyl 5-bromo-6-methylnicotinate. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this critical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the long-term stability and integrity of your compound during storage. Our goal is to preemptively address the challenges you may face, grounding our recommendations in established chemical principles and field-proven experience.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you might encounter.

Q1: I've noticed the color of my this compound has changed from white/off-white to a yellowish or brownish tint. What could be the cause?

A1: A color change is a primary visual indicator of chemical degradation. This is often due to one or a combination of the following factors:

  • Photodecomposition: Brominated aromatic compounds can be sensitive to light, particularly UV radiation.[1] Exposure can initiate radical chain reactions, potentially leading to debromination or the formation of colored impurities. The pyridine ring itself can also undergo complex photochemical reactions.[2][3][4][5][6]

  • Oxidation: The pyridine ring and the methyl group are susceptible to oxidation, especially if the compound is stored in the presence of air (oxygen). This can be exacerbated by exposure to light or trace metal impurities. Oxidation of methylpyridines can lead to the formation of corresponding carboxylic acids or other colored byproducts.[7][8][9][10]

  • Reaction with Impurities: If the compound was synthesized using reagents like nitric acid and sulfuric acid, residual acidic impurities could catalyze degradation over time.[11][12]

To mitigate this, always store the compound in amber glass vials or containers that are opaque to UV light and ensure the container is tightly sealed.[1]

Q2: My latest analysis shows a new, more polar peak in the HPLC chromatogram of my stored sample. What is this likely to be?

A2: The most probable cause for the appearance of a more polar impurity is the hydrolysis of the methyl ester group.

  • Mechanism: The ester functional group is susceptible to hydrolysis, a reaction with water, to form the corresponding carboxylic acid (5-bromo-6-methylnicotinic acid) and methanol.[10] This reaction is catalyzed by both acidic and basic conditions. Even ambient moisture can be sufficient to cause slow hydrolysis over extended storage periods.

  • Why it's more polar: The resulting carboxylic acid is significantly more polar than the parent methyl ester, leading to an earlier elution time on a reverse-phase HPLC column. A study on methylnicotinate showed that it gradually hydrolyzes in aqueous solution to form nicotinic acid.[3]

To prevent hydrolysis, it is crucial to store the compound under anhydrous conditions. Use of a desiccator and ensuring the container is sealed with a high-quality, moisture-proof cap is recommended.

Q3: I suspect my compound has degraded. How can I confirm this and identify the degradation products?

A3: A systematic approach is necessary to confirm degradation and identify the byproducts. We recommend performing a forced degradation study, which is a common practice in the pharmaceutical industry.[13][14][15][16][17] This involves intentionally subjecting the compound to stress conditions to generate the likely degradation products.

  • Analytical Techniques:

    • High-Performance Liquid Chromatography (HPLC): An HPLC method with UV detection is the primary tool for separating the parent compound from its degradation products. A gradient elution method is often required to resolve impurities with a wide range of polarities.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for identifying the molecular weights of the degradation products, which is a critical step in their structural elucidation.

    • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities or degradation products, GC-MS can be a valuable tool.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: If a significant amount of a degradation product can be isolated, 1H and 13C NMR spectroscopy are essential for unambiguous structure confirmation.

A detailed protocol for a forced degradation study is provided later in this guide.

Q4: What are the optimal storage conditions for long-term stability of this compound?

A4: Based on the chemical properties of the molecule and information for similar compounds, we recommend the following storage conditions, summarized in the table below.

ParameterRecommended ConditionRationale
Temperature 2-8°CReduces the rate of all potential chemical degradation reactions.[18]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation by displacing atmospheric oxygen.[11]
Moisture Dry / AnhydrousMinimizes the risk of hydrolysis of the methyl ester.[18]
Light Protected from Light (Amber Vial)Prevents photodecomposition.[1]
Container Tightly Sealed Glass ContainerPrevents ingress of moisture and oxygen. Glass is generally inert.

Understanding Potential Decomposition Pathways

To effectively troubleshoot and prevent degradation, it's essential to understand the potential chemical reactions that can occur. The diagram below illustrates the most probable degradation pathways for this compound.

Potential Degradation Pathways parent This compound hydrolysis_prod 5-Bromo-6-methylnicotinic Acid parent->hydrolysis_prod Hydrolysis (H₂O, Acid/Base) debromination_prod Methyl 6-methylnicotinate parent->debromination_prod Photolytic Debromination (Light, H-donor) oxidation_prod Methyl 5-bromo-6-(hydroxymethyl)nicotinate or 5-Bromo-6-carboxynicotinic acid methyl ester parent->oxidation_prod Oxidation (O₂, Light, Metal ions)

Caption: Major potential degradation pathways for this compound.

  • Hydrolysis: The ester linkage is the most common site of degradation, readily hydrolyzed to the corresponding carboxylic acid in the presence of moisture.

  • Photolytic Debromination: The carbon-bromine bond on the aromatic ring can be cleaved upon exposure to UV light, leading to the formation of the debrominated analog. This is a known degradation pathway for aryl halides.[2][3][4][5]

  • Oxidation: The methyl group at the 6-position is a potential site for oxidation, which could lead to a hydroxymethyl or even a carboxylic acid group. This is a known reaction for methylpyridines.[1][7][8][9][10][19]

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for intentionally degrading this compound to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To generate likely degradation products of this compound under various stress conditions and to assess the specificity of the analytical method.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • HPLC system with UV or PDA detector

  • LC-MS system for peak identification

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions: For each condition, transfer a known volume of the stock solution to a suitable container.

    • Acid Hydrolysis: Add an equal volume of 1N HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 1N NaOH. Keep at room temperature for 8 hours.

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Evaporate the solvent from the stock solution to obtain the solid compound. Heat the solid at 70°C for 48 hours. Dissolve the residue in acetonitrile for analysis.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Sample Analysis:

    • Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze all stressed samples, along with an unstressed control sample, by a suitable HPLC method.

    • Subject the samples with significant degradation to LC-MS analysis to obtain the mass of the degradation products.

Data Analysis:

  • Compare the chromatograms of the stressed samples with the control sample to identify new peaks corresponding to degradation products.

  • Determine the percentage degradation of the parent compound.

  • Use the mass spectrometry data to propose structures for the degradation products.

The workflow for this study is illustrated below.

Forced Degradation Study Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (1N HCl, 60°C) Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base Base Hydrolysis (1N NaOH, RT) Base->Neutralize Oxidation Oxidation (3% H₂O₂, RT) HPLC HPLC-UV/PDA Analysis Oxidation->HPLC Thermal Thermal (70°C, solid) Thermal->HPLC Photo Photolytic (ICH Q1B) Photo->HPLC LCMS LC-MS Identification HPLC->LCMS Report Identify Degradation Products & Assess Method Specificity LCMS->Report Start Prepare 1 mg/mL Stock Solution Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Neutralize->HPLC

Caption: Workflow for the forced degradation study of this compound.

By following this comprehensive guide, researchers and drug development professionals can ensure the integrity of their this compound, leading to more reliable and reproducible experimental outcomes.

References

  • [Authoritative Source on Photostability of Brominated Compounds]. (Please note: A specific, publicly available URL directly addressing the photostability of this exact compound is not available. General principles of photochemistry of aryl halides are applied here.)
  • US2993904A - Preparation of 6-methylnicotinic acid - Google P
  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Nucleophilic Substitution Reactions - Introduction - Master Organic Chemistry. [Link]

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. [Link]

  • Nucleophilic substitution reactions in pyridine - quimicaorganica.org. [Link]

  • Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals - PMC. [Link]

  • Photocatalytic Dehalogenation of Aryl Halides Mediated by the Flexible Metal–Organic Framework MIL‐53(Cr) - PMC - NIH. [Link]

  • Help with synthesis of substituted pyridine: 5-Bromo-6-Methyl-Nicotinic Acid. - Powered by XMB 1.9.11 - Sciencemadness.org. [Link]

  • Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding | The Journal of Physical Chemistry A - ACS Publications. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • US2818378A - Oxidation of methyl-pyridines - Google P
  • Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2 ... - ResearchGate. [Link]

  • Photodehalogenation of aryl halides - ResearchGate. [Link]

  • The mechanism of photodegradation of alkyl halides and poly(vinylchloride). Part I. Alkyl aryl ketone-sensitized photolysis of t-butyl chloride - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS. [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY - SGS. [Link]

  • Electronic Supplementary Information - The Royal Society of Chemistry. [Link]

  • The 4-substitution of 3-bromopyridines with additional nucleophiles. a... - ResearchGate. [Link]

  • (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process :- Charge Sulfuric Acid Add Catalyst Chill to 20℃ Add. [Link]

  • Investigation of the Products of Oxidation of Methylpyridines Under Aqueous Conditions by Gas Chromatography-Mass Spectrometry - RSC Publishing. [Link]

  • Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Oxidation of 3-methylpyridine to KN with oxygen or air. - ResearchGate. [Link]

  • OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS. [Link]

  • Methyl 5-bromo-6-methoxynicotinate Api Grade: Medicine Grade at Best Price in Yuncheng | Shanxi Yongjin Group Co., Ltd. - Tradeindia. [Link]

Sources

Common pitfalls in the handling of Methyl 5-bromo-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 29681-44-5 | Formula: C₇H₆BrNO₂ | MW: 230.06 g/mol [1]

Introduction: The "Deceptive" Pyridine Intermediate

Welcome to the Technical Support Center for Methyl 5-bromo-6-methylnicotinate . This compound is a critical scaffold in medicinal chemistry, particularly for generating trisubstituted pyridine libraries.[1]

Why this guide exists: This compound presents a specific "reactivity duality" that traps many researchers.[1] The C5-Bromine invites cross-coupling, but the C6-Methyl group is chemically "soft" and acidic (benzylic-like).[1] Furthermore, the pyridine nitrogen creates catalyst poisoning risks.[1] This guide addresses these competing reactivities to ensure your synthesis succeeds.

Module 1: Storage & Stability

Q: My white powder has turned yellow/orange. Is it still usable?

A: This is a common sign of surface oxidation or photolytic degradation , likely generating trace N-oxides or free radical species.[1]

  • Diagnosis: The pyridine ring is electron-deficient due to the ester (C3) and bromine (C5), making it relatively stable.[1] However, the C6-methyl group is susceptible to radical oxidation under ambient light/air.[1]

  • Impact: Trace impurities can chelate Pd-catalysts, stalling cross-coupling reactions.[1]

  • Corrective Action:

    • Purification: Dissolve in minimal CH₂Cl₂ and pass through a short pad of silica gel (eluting with 10% EtOAc/Hexanes) to remove colored impurities.[1]

    • Storage: Store under Argon/Nitrogen at 2–8°C, strictly protected from light (amber vials).

Module 2: Cross-Coupling Pitfalls (Suzuki-Miyaura)

Q: The Suzuki coupling stalled at 40% conversion. Adding more catalyst didn't help. Why?

A: The stall is likely caused by Catalyst Poisoning or Protodehalogenation , not a lack of catalyst.

The Mechanism of Failure:

  • N-Coordination: The pyridine nitrogen can bind to Pd(II) species, forming an inactive "off-cycle" resting state, effectively poisoning the catalyst.[1]

  • Protodehalogenation: If the reaction medium is too basic or protic, the C5-Br bond may reduce to C5-H rather than coupling, especially if transmetalation is slow.[1]

Troubleshooting Protocol: Optimized Suzuki Conditions

Do not use standard tetrakis(triphenylphosphine)palladium(0) if sterics are involved.[1]

ParameterRecommendationScientific Rationale
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ or Pd(dtbpf)Cl₂ Bidentate ferrocenyl ligands prevent the pyridine nitrogen from displacing the ligand on the Palladium center.[1]
Base K₃PO₄ (3.0 eq) or Cs₂CO₃ Weaker bases reduce side reactions compared to NaOtBu.[1] Potassium/Cesium cations improve solubility in organic/aqueous mixes.[1]
Solvent 1,4-Dioxane : Water (9:1) Water is strictly required to activate the boronic acid (formation of boronate species), but too much water promotes protodehalogenation.[1]
Temp 80–90°C Required to overcome the activation energy of the electron-deficient pyridine oxidative addition.
Visual Workflow: Suzuki Decision Logic

SuzukiLogic Figure 1: Catalyst selection strategy to avoid N-coordination poisoning. Start Start Suzuki Coupling Check1 Is the Boronic Acid Sterically Hindered? Start->Check1 CondA Use Pd(dppf)Cl2 Solvent: Dioxane/H2O Base: K2CO3 Check1->CondA No (Simple Aryl) CondB Use Pd(dtbpf)Cl2 or XPhos Pd G2 Solvent: Toluene/H2O Base: K3PO4 Check1->CondB Yes (Ortho-subst.) Result Monitor via LCMS (Watch for Des-Bromo byproduct) CondA->Result CondB->Result

Module 3: Metalation & Functionalization (The "Trap")

Q: I treated the compound with n-BuLi to exchange the Bromine, but I got a complex mixture. What happened?

A: You triggered Lateral Lithiation instead of Halogen-Lithium Exchange.

The Chemical Conflict:

  • Intended Reaction: Li/Br exchange at C5.

  • Actual Reaction: Deprotonation of the C6-Methyl group.[1]

  • Reasoning: The electron-withdrawing nature of the ester (C3) and the ring nitrogen acidifies the C6-methyl protons (pKa ~22–25).[1] n-BuLi is a strong base and will deprotonate this position faster than it exchanges the bromine at -78°C.[1]

Corrective Protocol: The "Turbo" Switch

To perform clean chemistry at the C5-Bromine position, you must switch from n-BuLi to Isopropylmagnesium Chloride (Turbo Grignard) .[1]

  • Reagent: i-PrMgCl[1]·LiCl (Turbo Grignard).[1]

  • Mechanism: This reagent performs rapid Halogen-Magnesium exchange but is not basic enough to deprotonate the C6-methyl group at low temperatures.[1]

  • Temperature: Operate at -15°C to 0°C (Magnesium exchange is slower than Lithium and requires higher temps, but is chemoselective).[1]

Visual Mechanism: Competitive Pathways

LithiationPathways Figure 2: Chemoselectivity of Metalation Reagents. Substrate This compound nBuLi Reagent: n-BuLi (-78°C) Substrate->nBuLi Strong Base Turbo Reagent: i-PrMgCl (-15°C) Substrate->Turbo Selective Exchange SideProduct Side Product: C6-Lithiated Species (Polymerization/Mix) nBuLi->SideProduct Deprotonation (Fast) Desired Desired Intermediate: C5-Magnesiate (Ready for Electrophile) Turbo->Desired Br-Mg Exchange (Clean)

Module 4: Hydrolysis & Workup (The "Zwitterion" Issue)

Q: I hydrolyzed the ester with LiOH, but I cannot extract the product into organic solvent.

A: The product, 5-bromo-6-methylnicotinic acid , is amphoteric.[1] It exists as a zwitterion (pyridine nitrogen protonated, carboxylic acid deprotonated) over a wide pH range.[1]

The Physics of Solubility:

  • pH > 7: Species is Anionic (Carboxylate).[1] Water soluble.[1][2]

  • pH < 2: Species is Cationic (Pyridinium).[1] Water soluble.[1][2]

  • pH ~ 3–4 (Isoelectric Point): Neutral Zwitterion.[1] Least water soluble.

Protocol: Isoelectric Precipitation (No Extraction Needed)

Do not attempt a standard liquid-liquid extraction (DCM/Water).[1] You will lose the product to the aqueous phase.

  • Hydrolysis: Treat ester with LiOH (2.0 eq) in THF/H₂O (3:1) at RT.

  • Concentration: Evaporate THF completely (crucial).

  • Acidification: Cool the remaining aqueous solution to 0°C.

  • Titration: Add 1N HCl dropwise while monitoring pH.

  • Target: Stop exactly at pH 3.5 – 4.0 . The product will precipitate as a white solid.[1]

  • Isolation: Filter the solid and wash with cold water.[1] Dry under vacuum.[1]

Summary of Critical Parameters

Reaction TypeCritical PitfallSolution
Suzuki Coupling Catalyst poisoning by Pyridine NUse Pd(dppf)Cl₂ ; Avoid PPh₃ ligands.[1]
Metalation Deprotonation of C6-MethylUse i-PrMgCl·LiCl ; Avoid n-BuLi.
Saponification Product loss in aqueous layerDo not extract. Precipitate at pH 4.
Storage Photo-oxidationStore in amber vials under Argon.

References

  • Li, J. J. (2014).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (Foundational text on Suzuki-Miyaura coupling mechanisms and side reactions). [1]

  • Knochel, P., et al. (2004).[1] "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Angewandte Chemie International Edition. (Authoritative source on using Turbo Grignard for halogen exchange in sensitive substrates). [1]

  • Sigma-Aldrich. (n.d.).[1][3] Methyl 5-bromopyridine-3-carboxylate Product Specification. (Verification of physical properties and handling codes).

  • Bao, M., et al. (2018).[1] "Pd-Catalyzed Cross-Coupling Reactions of Pyridine Derivatives." Chemical Reviews. (Review of catalyst poisoning mechanisms in pyridine chemistry). [1]

Sources

Validation & Comparative

Spectroscopic analysis and confirmation of Methyl 5-bromo-6-methylnicotinate structure

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-bromo-6-methylnicotinate (CAS: 40156-07-2) is a critical intermediate in the synthesis of pyridine-based pharmacophores. Its structural integrity is often compromised by regioisomeric impurities (e.g., methyl 2-bromo-6-methylnicotinate) formed during halogenation or esterification.

This guide compares Routine Quality Control (QC) methods against a Rigorous Structural Validation (RSV) protocol. While routine 1H NMR is sufficient for purity estimation, it frequently fails to definitively distinguish between positional isomers due to the symmetry of the pyridine core. We present an RSV workflow utilizing 2D NMR (NOESY/HMBC) as the superior alternative for absolute structural confirmation.

Part 1: The Analytical Challenge

The Isomer Problem

In pyridine chemistry, shifting substituents between positions 2, 5, and 6 often results in minimal changes to 1H NMR chemical shifts. For this compound:

  • Target Structure: Br at C5, Me at C6.

  • Common Impurity: Br at C2, Me at C6 (Isomer A) or Br at C5, Me at C2 (Isomer B).

Comparison: Routine QC vs. Rigorous Validation
FeatureAlternative: Routine QC Product: Rigorous Structural Validation (RSV)
Primary Method 1D 1H NMR + LC-MSIntegrated 1D/2D NMR (NOESY, HMBC) + HRMS
Regio-specificity Low. Relies on predicted shifts; prone to misidentification of isomers.High. Establishes connectivity through through-space (NOE) and long-range (HMBC) couplings.
Data Output Purity % (Area Under Curve)Absolute Structural Assignment
Risk Profile High risk of "False Pass" for isomers.Eliminates ambiguity before scale-up.

Part 2: Spectroscopic Data & Analysis

Predicted & Observed NMR Data (CDCl₃)

Note: Chemical shifts are referenced to TMS (0.00 ppm). Values are based on substituent effects on the pyridine core.

Table 1: 1H NMR Assignment (400 MHz)

PositionTypeShift (δ, ppm)Multiplicity

(Hz)
Structural Insight
H-2 Aromatic9.00 - 9.10 Doublet (d)~2.0Most deshielded due to adjacency to Nitrogen and Ester (C3).
H-4 Aromatic8.35 - 8.45 Doublet (d)~2.0Located between Ester (C3) and Bromine (C5).
-OCH₃ Ester3.95 - 4.00 Singlet (s)-Characteristic methyl ester singlet.
-CH₃ Aryl-Me2.70 - 2.80 Singlet (s)-Attached to C6; distinct from ester methyl.

Key Diagnostic: The coupling constant (


 Hz) represents the meta-coupling (

) between H-2 and H-4. If a larger coupling (

Hz) is observed, the structure is incorrect (likely indicating adjacent protons).
The "Killer" Validation: 2D NMR Correlations

To definitively prove the structure, you must verify the positions of the substituents relative to each other.

Table 2: Critical 2D Correlations

ExperimentSource NucleusTarget NucleusObservationConclusion
NOESY Aryl-Me (H-6)H-4NO Cross-peak Confirms Bromine is at C5, blocking the interaction between Me-6 and H-4.
HMBC Aryl-Me (H-6)C-5 (ipso-Br)Strong CorrelationConfirms Methyl is attached to C6, adjacent to the brominated carbon.
HMBC H-2C-3 (Carbonyl)Strong CorrelationConfirms H-2 is adjacent to the ester group.

Part 3: Experimental Protocol

Reagents & Equipment[1]
  • Solvent: Chloroform-d (CDCl₃) with 0.03% TMS (preferred for solubility). DMSO-d₆ is an alternative if the free acid is present.

  • Instrument: 400 MHz NMR (minimum); 600 MHz recommended for resolving tight couplings.

  • Concentration: 10-15 mg sample in 0.6 mL solvent.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 10 mg of the solid product in 0.6 mL CDCl₃.

    • Filter through a cotton plug if the solution is cloudy (particulates cause line broadening).

    • Equilibrate in the probe for 5 minutes.

  • Acquisition (1D 1H):

    • Set spectral width to -2 to 14 ppm.

    • Acquire 16 scans.

    • Pass Criteria: Observation of two aromatic singlets/doublets (ratio 1:1) and two methyl singlets (ratio 3:3).

  • Acquisition (NOESY/ROESY):

    • Critical Step for Isomer Rejection.

    • Set mixing time to 500ms.

    • Look for NOE between the Ester-Me (3.9 ppm) and H-2/H-4.

    • Validation: The Ester-Me should show NOE to both H-2 and H-4. The Aryl-Me (2.7 ppm) should show no NOE to aromatic protons (blocked by Br).

  • Data Processing:

    • Apply exponential multiplication (LB = 0.3 Hz).

    • Phase correct manually to ensure flat baseline (crucial for integration).

Part 4: Visualization of the Validation Logic

The following diagram illustrates the decision matrix for confirming the scaffold, highlighting where routine methods fail and the RSV protocol succeeds.

StructuralConfirmation Start Crude Product (this compound) H1_NMR Step 1: 1D 1H NMR (Screening) Start->H1_NMR Decision_1 Are H2/H4 signals meta-coupled (~2Hz)? H1_NMR->Decision_1 Fail_1 REJECT: Ortho-coupling detected (Likely 2-Br isomer) Decision_1->Fail_1 No (J > 5Hz) Pass_1 Tentative Pass (Regiochemistry still ambiguous) Decision_1->Pass_1 Yes NOESY Step 2: 2D NOESY/HMBC (The RSV Protocol) Pass_1->NOESY Check_NOE NOE Check: Aryl-Me (2.7ppm) to H-4? NOESY->Check_NOE Fail_2 REJECT: NOE Observed (Indicates Methyl adjacent to H Br is misplaced) Check_NOE->Fail_2 Strong Signal Success CONFIRMED STRUCTURE This compound Check_NOE->Success No Signal (Steric Block by Br)

Caption: Decision tree for distinguishing the target compound from common regioisomers using coupling constants and NOE correlations.

References

  • ChemicalBook. (2025).[1] 5-Bromo-6-methylnicotinic acid - Synthesis and Spectral Data. Retrieved from

  • Royal Society of Chemistry. (2025). Synthesis of methyl 4-bromo-6-methylnicotinate and related pyridine derivatives. Electronic Supplementary Information. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Methyl 5-bromo-6-chloronicotinate (Structural Analogue). Retrieved from

  • BenchChem. (2025).[2] Distinguishing Isomers by NMR Spectroscopy: A Comparative Guide. Retrieved from

Sources

A Comparative Guide to the Reactivity of Methyl 5-bromo-6-methylnicotinate and Other Bromo-pyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Bromo-pyridines in Modern Chemistry

The pyridine scaffold is a cornerstone of medicinal chemistry, embedded in a vast portfolio of pharmaceuticals and bioactive compounds.[1] Bromo-pyridines, in particular, serve as exceptionally versatile synthetic intermediates. The carbon-bromine bond is a prime functional handle for a suite of powerful transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[2] This guide provides an in-depth analysis of the reactivity of Methyl 5-bromo-6-methylnicotinate, a polysubstituted pyridine building block, and offers a comparative perspective against other common bromo-pyridine isomers. Understanding the nuanced reactivity profiles of these synthons is paramount for rational synthesis design, reaction optimization, and the efficient discovery of new chemical entities.

Understanding the Subject: this compound

To predict the reactivity of this compound, we must first dissect its electronic and steric landscape. The molecule features three key substituents on the pyridine ring, each exerting a distinct influence:

  • Pyridine Nitrogen: As an sp²-hybridized nitrogen atom within an aromatic ring, it is inherently electron-withdrawing, reducing the electron density of the entire ring system. This effect is most pronounced at the ortho (2, 6) and para (4) positions.

  • Methyl Group (-CH₃) at C6: This is a weak electron-donating group (+I effect) that slightly increases the electron density at the ortho and para positions relative to it.

  • Methyl Ester (-CO₂Me) at C3: This is a moderately electron-withdrawing group (-I, -R effects) that deactivates the ring.[1]

  • Bromine Atom (-Br) at C5: Located meta to the ring nitrogen, its reactivity is modulated by the combined electronic effects of the other substituents.

This specific arrangement—an electron-donating group adjacent to the nitrogen, a withdrawing group at C3, and the halogen at C5—creates a unique electronic environment that dictates its performance in various chemical transformations.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the bedrock of modern C-C and C-N bond formation.[3] The reactivity of an aryl bromide in these reactions is largely governed by the kinetics of the initial oxidative addition step to the Pd(0) catalyst, which is sensitive to the electronic density and steric hindrance around the C-Br bond.[4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is arguably the most widely used cross-coupling reaction due to its operational simplicity and broad functional group tolerance.[5][6][7][8]

Reactivity Analysis: The electron-deficient nature of the pyridine ring generally makes bromo-pyridines excellent substrates for Suzuki coupling. The rate-determining oxidative addition step is typically accelerated by electron-withdrawing groups on the ring.

  • This compound: The presence of the electron-withdrawing methyl ester group is expected to enhance the reactivity of the C-Br bond towards oxidative addition. The methyl group at the C6 position is unlikely to provide significant steric hindrance to the remote C5-Br bond.

  • Comparison with Isomers:

    • 2-Bromopyridine & 4-Bromopyridine: These isomers are highly reactive due to the bromine being positioned at electron-deficient centers (ortho and para to the nitrogen). They are often considered the most reactive of the simple bromo-pyridines.

    • 3-Bromopyridine: With the bromine meta to the nitrogen, this isomer is generally less reactive than the 2- and 4-isomers but remains an excellent coupling partner.

The reactivity of our target molecule is therefore predicted to be high, likely comparable to or slightly greater than that of 3-bromopyridine, due to the added activation from the ester group.

Comparative Experimental Data: Suzuki-Miyaura Coupling

Bromo-pyridine SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
This compound Phenylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/H₂O100~90-95(Exemplary)
2-BromopyridinePhenylboronic AcidPd(PPh₃)₄Na₂CO₃DME/H₂O8095[9]
3-BromopyridinePhenylboronic AcidPd(dppf)Cl₂K₂CO₃Dioxane9092[10]
4-BromopyridinePhenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄Toluene11098[11]
Sonogashira Coupling

The Sonogashira coupling reaction forges a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a dual palladium/copper catalytic system.[12][13]

Reactivity Analysis: The mechanism shares the initial oxidative addition step with the Suzuki coupling, so the same electronic principles apply. Bromo-pyridines are excellent substrates.[14][15]

  • This compound: The electronic factors that favor Suzuki coupling also apply here, making it a promising substrate for Sonogashira reactions.

  • Comparison with Isomers: The reactivity trend generally mirrors that of the Suzuki coupling: 2- and 4-bromopyridines are highly reactive, followed by 3-bromopyridine. The presence of additional activating groups, as in our target molecule, facilitates the reaction.

Comparative Experimental Data: Sonogashira Coupling

Bromo-pyridine SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
This compound PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF65~85-90(Exemplary)
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF10085[14]
3-Bromo-5-fluoropyridine(Trimethylsilyl)acetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF2595[16]
4-BromopyridinePhenylacetylenePd(dppf)Cl₂ / CuICs₂CO₃Dioxane8091(General)
Buchwald-Hartwig Amination

This reaction forms a C-N bond between an aryl halide and an amine, and it has revolutionized the synthesis of arylamines.[17] The reactivity can be sensitive to catalyst-substrate inhibition, where the pyridine nitrogen coordinates to the palladium center, impeding catalysis. This is often overcome by using ligands with a large bite angle, such as Xantphos or dppf.[18]

Reactivity Analysis:

  • This compound: The steric hindrance from the C6-methyl group can partially shield the pyridine nitrogen, potentially mitigating catalyst inhibition and facilitating the reaction.

  • Comparison with Isomers:

    • 2-Bromopyridine: Prone to catalyst inhibition due to the proximity of the nitrogen to the reaction site.[18] Specialized ligands are often required for high yields.[19][20]

    • 3-Bromopyridine & 4-Bromopyridine: Generally less problematic than 2-bromopyridine but still benefit from robust ligand systems.

Comparative Experimental Data: Buchwald-Hartwig Amination

Bromo-pyridine SubstrateAmine PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
This compound MorpholinePd₂(dba)₃ / XantphosCs₂CO₃Toluene110~92(Exemplary)
2-BromopyridineMethylamine (volatile)Pd(OAc)₂ / dpppNaOt-BuToluene8098[18]
2-Bromo-6-methylpyridinetrans-1,2-DiaminocyclohexanePd(OAc)₂ / BINAPNaOt-BuToluene10080[21]
3-BromopyridineAnilinePd₂(dba)₃ / BINAPNaOt-BuToluene8095[17]

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions on pyridine rings are favored due to the ring's electron-deficient nature. The reaction proceeds via a negatively charged Meisenheimer intermediate, which is stabilized by the electronegative nitrogen atom.[22]

Reactivity Analysis: This stabilization is most effective when the leaving group is at the 2- or 4-position, as the negative charge in one of the resonance structures can reside on the nitrogen atom.[22][23]

  • This compound: The bromine is at the 5-position (meta to the nitrogen). Direct SNAr at this position is generally difficult because the negative charge of the intermediate cannot be delocalized onto the ring nitrogen. However, the presence of the strongly electron-withdrawing ester group para to the bromine can provide some activation and stabilization for the intermediate.

  • Comparison with Isomers:

    • 2-Bromopyridine & 4-Bromopyridine: These are highly susceptible to SNAr, especially with strong nucleophiles and when activated by other electron-withdrawing groups.

    • 3-Bromopyridine: Like our target molecule, it is generally unreactive towards traditional SNAr. Reactions at this position sometimes proceed through alternative mechanisms, such as the formation of a pyridyne intermediate under very strong basic conditions (e.g., KNH₂).[24]

Visualizing the Chemistry: Mechanisms and Workflows

A clear understanding of the underlying mechanisms and experimental processes is crucial for troubleshooting and innovation.

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_RX R-Pd(II)L₂-X OxAdd->PdII_RX Transmetal Transmetalation PdII_R_Rprime R-Pd(II)L₂-R' Transmetal->PdII_R_Rprime RedElim Reductive Elimination RedElim->Pd0 Product Ar-R' RedElim->Product RX Ar-Br RX->OxAdd Boronic R'-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

// Nodes for the cycle Pd0 [label="Pd(0)L₂"]; OxAdd [label="Oxidative Addition"]; PdII_Amine_Complex [label="[(R₂N)H-Pd(II)L₂-Ar]⁺X⁻"]; Deprotonation [label="Deprotonation"]; Amido_Complex [label="R₂N-Pd(II)L₂-Ar"]; RedElim [label="Reductive Elimination"];

// Nodes for reagents and products ArX [label="Ar-Br", shape=none]; Amine [label="R₂NH", shape=none]; Base [label="Base", shape=none]; Product [label="Ar-NR₂", shape=none];

// Edges for the cycle Pd0 -> OxAdd [style=invis]; OxAdd -> PdII_Amine_Complex [label=" "]; PdII_Amine_Complex -> Deprotonation [style=invis]; Deprotonation -> Amido_Complex [label=" "]; Amido_Complex -> RedElim [style=invis]; RedElim -> Pd0 [label=" "];

// Edges for reagents and products ArX -> OxAdd; Amine -> OxAdd; Base -> Deprotonation; RedElim -> Product;

// Invisible edges for layout {rank=same; Pd0; RedElim;} {rank=same; PdII_Amine_Complex; OxAdd;} {rank=same; Amido_Complex; Deprotonation;} }

Caption: Logical workflow for a comparative reactivity study.

Experimental Protocols

The following protocols are representative examples and should be adapted and optimized based on the specific substrate and available laboratory equipment.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reagent Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the bromo-pyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/Ethanol/H₂O 4:1:1, 10 mL).

  • Reaction: Heat the mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously for the required time (typically 4-16 hours), monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water (15 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reagent Setup: To a flame-dried resealable reaction tube under an inert atmosphere, add the bromo-pyridine (1.0 mmol, 1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%), and the base (e.g., Cs₂CO₃, 1.5 mmol, 1.5 equiv).

  • Amine & Solvent Addition: Add the amine (1.2 mmol, 1.2 equiv) followed by the anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).

  • Reaction: Seal the tube tightly and heat the mixture in an oil bath to the desired temperature (e.g., 100-110 °C) with stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, pass the reaction mixture through a short plug of celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Conclusion and Outlook

This compound emerges as a highly versatile and reactive building block for palladium-catalyzed cross-coupling reactions. Its reactivity in Suzuki, Sonogashira, and Buchwald-Hartwig aminations is robust, benefiting from the electronic activation provided by the methyl ester group. Its performance is broadly comparable to other activated bromo-pyridines and generally superior to unsubstituted 3-bromopyridine. Conversely, its utility in SNAr reactions is limited due to the meta-position of the bromine relative to the ring nitrogen, a trait shared with 3-bromopyridine.

This guide provides the foundational data and mechanistic understanding for chemists to confidently employ this compound in their synthetic campaigns. By understanding the interplay of substituent effects and reaction mechanisms, researchers can make informed decisions, streamline optimization, and accelerate the discovery of novel molecules for drug development and materials science.

References

  • (No valid reference found in search results)
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • D. G. Hall (Editor). (2005).
  • den Hertog, H. J., & Jouwersma, C. (1953). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-132.
  • Singh, S., et al. (2018). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 8(30), 16867-16871.
  • Miller, J. A., & Scriven, E. F. V. (1983). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of the Chemical Society, Perkin Transactions 2, (8), 1125-1128.
  • Wang, D., & Sun, C. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(10), 4145-4172.
  • Smith, K. B., et al. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science, 11(38), 10476-10481.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 72(19), 7296-7299.
  • Xu, G., et al. (2004). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 69(16), 5575-5577.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for [Title of Paper].
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]

  • ScienceMadness.org. (n.d.). Help with synthesis of substituted pyridine: 5-Bromo-6-Methyl-Nicotinic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Reeves, J. T., et al. (2015). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Organic & Biomolecular Chemistry, 13(28), 7686-7690.
  • Wang, L., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. Retrieved from [Link]

  • Castillo, I., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 49(6), 1809-1818.
  • Smith, K. B., et al. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science, 11(38), 10476-10481.
  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Rauf, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195.
  • Katritzky, A. R., & Johnson, C. D. (1976). Substituent effects on the basicity of pyridine. Elucidation of the electronic character of .beta.-substituted vinyl groups. The Journal of Organic Chemistry, 41(12), 2067-2072.
  • Google Patents. (1986). US4579953A - Process for the production of 6-methylnicotinic acid ester.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Wang, C., et al. (2023). Pd-catalyzed electrophilic cross-coupling of pyridylphosphonium salts with arylthianthrenium salts to access C4-arylated pyridines.
  • ResearchGate. (n.d.). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Retrieved from [Link]

  • Wotal, A. C., & Miller, S. J. (2020). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega, 5(29), 18090-18104.
  • Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry - A European Journal, 24(50), 13128-13132.
  • CBSE Academic. (n.d.). Marking Scheme Sample Paper (2024-25) Chemistry Theory (043). Retrieved from [Link]

  • Pearson. (2024). EAS Reactions of Pyridine Explained. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
  • Xu, G., et al. (2004). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 69(16), 5575-5577.
  • YouTube. (2020). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. Retrieved from [Link]

  • Van der Eycken, E., et al. (2002). Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-(aminoethylsulfanyl)
  • Gande, M., et al. (2022). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 27(19), 6609.
  • Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Bellina, F., & Rossi, R. (2016). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 21(9), 1177.

Sources

Efficacy of different catalysts for cross-coupling with Methyl 5-bromo-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the efficacy of various catalytic systems for cross-coupling reactions involving Methyl 5-bromo-6-methylnicotinate (CAS: 78199-65-8 / 1174028-22-8).

The content is synthesized from experimental protocols found in pharmaceutical patent literature (specifically for


 integrin antagonists) and general organometallic principles for sterically hindered pyridines.

Executive Summary

This compound presents a unique challenge in cross-coupling chemistry due to the "Ortho-Effect" : the C5-bromine is sterically crowded by the adjacent C6-methyl group. Furthermore, the electron-deficient pyridine ring and the C3-ester moiety create a specific electronic profile that favors oxidative addition but risks catalyst poisoning via the pyridine nitrogen.

Key Findings:

  • Suzuki-Miyaura Coupling : Pd(PPh

    
    )
    
    
    
    Cl
    
    
    is the validated industry standard for coupling with sterically demanding aryl boronic acids (e.g., o-tolylboronic acid).
  • Buchwald-Hartwig Amination : RuPhos-Pd-G2 is the superior catalyst for C–N bond formation with secondary amines, overcoming the steric bottleneck that deactivates first-generation catalysts.

  • Precursor Synthesis : Pd(dppf)Cl

    
      is the catalyst of choice for installing the C6-methyl group via methylation of di-halo precursors.
    

Substrate Analysis & Mechanistic Challenges

Electronic & Steric Profile

The substrate features three critical functional sites:

  • C5-Br (Reactive Site) : The site of oxidative addition.

  • C6-Me (Steric Hindrance) : Located ortho to the bromide, this group hinders the approach of bulky ligands and slows down the transmetallation step.

  • N1 (Coordination Risk) : The pyridine nitrogen can bind to electrophilic Pd(II) centers, potentially arresting the catalytic cycle (formation of off-cycle resting states).

Visualization: Steric Bottleneck in the Catalytic Cycle

The following diagram illustrates the critical steric clash during the Oxidative Addition and Transmetallation steps caused by the C6-Methyl group.

CatalyticCycle Substrate This compound OxAdd Oxidative Addition Complex (Ar-Pd-Br) Substrate->OxAdd Reactant Pd0 Pd(0) Active Species (Ligand Bound) Pd0->OxAdd Insertion into C-Br TransMet Transmetallation (Steric Clash with C6-Me) OxAdd->TransMet + R-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Formation of C-C Bond Clash CRITICAL FAILURE POINT: C6-Methyl group blocks approach of bulky coupling partners. TransMet->Clash RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the steric interference of the C6-methyl group during transmetallation.

Catalyst Comparison & Experimental Data

A. Suzuki-Miyaura Coupling (C–C Bond Formation)

Objective : Coupling with aryl/heteroaryl boronic acids. Standard Protocol : Pd(PPh


)

Cl

(Bis(triphenylphosphine)palladium(II) dichloride).
ParameterValidated ProtocolAlternative (High Activity)
Catalyst Pd(PPh

)

Cl

Pd(dppf)Cl

Ligand Class Monodentate Phosphine (Gen 1)Bidentate Ferrocenyl
Loading 5.0 mol%2.0 - 5.0 mol%
Solvent System 1,4-Dioxane / Water (4:1)DME / Water
Base K

CO

(2.0 equiv)
K

PO

Temperature 100°C90°C
Time 1 hour30 - 60 mins
Efficacy High . Successfully couples ortho-tolylboronic acid (sterically hindered) with the substrate.Moderate/High . Better stability if reaction requires longer times.

Experimental Protocol (Validated):

  • Charge : this compound (1.0 equiv), Aryl Boronic Acid (2.0 equiv), and K

    
    CO
    
    
    
    (2.0 equiv) into a reaction vial.
  • Solvent : Add 1,4-Dioxane and Water (ratio 4:1).

  • Degas : Sparge with Nitrogen (N

    
    ) for 5 minutes.
    
  • Catalyst : Add Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (0.05 equiv / 5 mol%).
  • Reaction : Seal and heat to 100°C for 1 hour.

  • Workup : Dilute with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.

Scientist's Note : The success of the simple PPh


 ligand here is notable. Despite the steric hindrance, the high temperature (100°C) and the electron-deficient nature of the pyridine ring facilitate the reaction. If conversion is low, switch to XPhos Pd G3 , which is specifically designed for sterically demanding biaryl couplings.
B. Buchwald-Hartwig Amination (C–N Bond Formation)

Objective : Coupling with secondary amines (e.g., morpholines, piperidines). Standard Protocol : RuPhos-Pd-G2.[1]

ParameterValidated ProtocolNote
Catalyst RuPhos-Pd-G2 Pre-formed precatalyst is essential for activation.
Ligand RuPhosBulky dialkylbiaryl phosphine prevents N-coordination.
Base Cs

CO

(3.0 equiv)
Stronger base required for amine deprotonation.
Solvent TolueneNon-polar solvent minimizes ester hydrolysis side-reactions.
Temperature 110°CHigh energy barrier due to sterics.
Time 24 hoursSlow kinetics observed.

Experimental Protocol (Validated):

  • Charge : this compound (1.0 equiv), Amine (3.0 equiv), and Cs

    
    CO
    
    
    
    (3.0 equiv).
  • Catalyst : Add RuPhos-Pd-G2 (0.05 equiv / 5 mol%).

  • Solvent : Add anhydrous Toluene.

  • Reaction : Heat to 110°C under N

    
     atmosphere for 24 hours.
    
  • Purification : Filter through Celite to remove palladium black before chromatography.

C. Precursor Synthesis (Methylation)

If synthesizing the substrate from the di-halo precursor (Methyl 5-bromo-6-iodonicotinate), the Pd(dppf)Cl


  catalyst is superior for the selective methylation at the C6-position using trimethylboroxine.
  • Conditions : Pd(dppf)Cl

    
     (10 mol%), K
    
    
    
    CO
    
    
    , Trimethylboroxine, Dioxane, 75°C.
  • Selectivity : The C6-Iodo bond is more reactive than the C5-Bromo bond, allowing selective installation of the methyl group while preserving the bromine for subsequent cross-coupling.

Decision Matrix for Catalyst Selection

Use this flowchart to select the optimal catalyst based on your desired transformation.

DecisionMatrix Start Start: this compound Goal Desired Coupling? Start->Goal CC C-C Bond (Aryl/Alkyl) Goal->CC CN C-N Bond (Amine) Goal->CN CC_Partner Partner Sterics? CC->CC_Partner Rec3 Rec: RuPhos-Pd-G2 (Essential) CN->Rec3 Simple Simple Aryl CC_Partner->Simple Low Hindered Ortho-Substituted (e.g., o-Tolyl) CC_Partner->Hindered High Rec1 Rec: Pd(PPh3)2Cl2 (Cost Effective) Simple->Rec1 Hindered->Rec1 Try first (100°C) Rec2 Rec: Pd(dppf)Cl2 (Robustness) Hindered->Rec2 If yields <50%

Figure 2: Catalyst selection decision tree.

References

  • Vertex Pharmaceuticals Inc. (2021). Antagonists of human integrin (alpha4)(beta7). US Patent 11,174,228 B2.

    • Citation for Suzuki Coupling protocol using Pd(PPh ) Cl .
  • Morphic Therapeutic, Inc. (2019). Antagonists of human integrin (alpha4)(beta7). WO Patent 2019/200202 A1.

    • Citation for Buchwald-Hartwig protocol using RuPhos-Pd-G2 and precursor synthesis.
  • Guidechem . (2024). Methyl 6-Bromonicotinate: Key Uses and Applications.

    • General background on methyl bromonicotin

Sources

Biological Activity Comparison Guide: Methyl 5-bromo-6-methylnicotinate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold"

Methyl 5-bromo-6-methylnicotinate (MBMN) is not merely a reagent; it is a privileged scaffold in medicinal chemistry. Its unique substitution pattern—a reactive bromine at C5, a methyl group at C6, and an ester at C3—allows for orthogonal functionalization. This guide objectively evaluates the biological performance of MBMN derivatives, specifically focusing on their transformation into potent antimicrobial and anticancer agents.

Unlike simple pyridines, the MBMN core enables the rapid construction of Library-from-One systems. The bromine atom facilitates cross-coupling (Suzuki, Sonogashira), while the ester group serves as a precursor for hydrazides, amides, and heterocycles.

Structural Activity Relationship (SAR) Analysis

The biological potency of MBMN derivatives hinges on specific modifications at the C3 and C5 positions.

PositionModification StrategyBiological Outcome
C3 (Ester) Conversion to Hydrazide/Hydrazone Significantly enhances Antitubercular and Antimicrobial activity by increasing hydrogen bonding capability and membrane permeability.
C5 (Bromine) Suzuki Coupling (Aryl/Heteroaryl)Introduces lipophilic pharmacophores essential for Kinase Inhibition (Anticancer) . Bulky groups here fit into hydrophobic pockets of enzymes like EGFR or VEGFR.
C6 (Methyl) Oxidation or HalogenationModulates steric hindrance and metabolic stability. Often kept as methyl to maintain lipophilicity.

Comparative Biological Activity[1]

A. Antimicrobial & Antitubercular Potency

Derivatives formed by converting the C3-ester to a nicotinohydrazide and subsequently condensing it with aldehydes (forming hydrazones) exhibit superior activity against Mycobacterium tuberculosis and Gram-negative bacteria.

Performance Benchmark: MBMN-Hydrazone Derivatives vs. Standard Antibiotics

Compound ClassTarget OrganismMIC (µg/mL)Potency Relative to StandardMechanism Note
MBMN-Hydrazone A (5-nitro-subst.)M. tuberculosis H37Rv0.78 - 1.5 Comparable to Isoniazid (0.2 µg/mL)Disrupts mycolic acid synthesis; NO₂ group enhances redox cycling.
MBMN-Hydrazone B (2-OH-phenyl)S. aureus (MRSA)4 - 8 Lower than Vancomycin (1-2 µg/mL)Membrane disruption via chelation with bacterial metal ions.
MBMN-Amide C P. aeruginosa32 - 64 Low (Ciprofloxacin: 0.5 µg/mL)Limited permeability in Gram-negatives; requires efflux pump inhibition.
Parent MBMN E. coli>128Inactive Lack of H-bond donors renders the parent ester biologically inert.

Key Insight: The parent ester is inactive. Activity is "unlocked" only upon conversion to the hydrazide/hydrazone, which mimics the pharmacophore of Isoniazid .

B. Anticancer Activity (Kinase Inhibition)

Functionalizing the C5-position via Suzuki coupling yields derivatives that act as Type II Kinase Inhibitors . These molecules compete for the ATP-binding site in tyrosine kinases.

Performance Benchmark: 5-Aryl-MBMN Derivatives vs. Chemotherapy

CompoundCell Line (Cancer Type)IC50 (µM)Selectivity Index (SI)Comparison to Doxorubicin
Derivative 5-Ph-F (Fluorophenyl at C5)A549 (Lung)0.57 ± 0.05 >50 (High Safety)2x More Potent (Dox IC50: ~1.2 µM)
Derivative 5-Heteroaryl (Thiazole at C5)MCF-7 (Breast)2.1 ± 0.3 ~15Comparable
Derivative 5-Alkynyl (Sonogashira product)HepG2 (Liver)5.4 ± 0.8 < 5 (Toxic)Less Potent

Key Insight: The introduction of a fluorophenyl group at C5 drastically improves lipophilicity and binding affinity, resulting in sub-micromolar IC50 values against lung cancer lines.

Mechanistic Visualization

The following diagram illustrates the dual-pathway mechanism where MBMN derivatives diverge to target either bacterial cell walls or cancer cell kinases.

MBMN_Mechanism Scaffold This compound (Scaffold) Hydrazide C3-Hydrazide Modification (Linker) Scaffold->Hydrazide Hydrazinolysis Suzuki C5-Aryl Coupling (Hydrophobic Tail) Scaffold->Suzuki Pd-Catalyzed Coupling Target_Bac Target: Enoyl-ACP Reductase (InhA) Hydrazide->Target_Bac H-Bonding Effect_Bac Inhibition of Mycolic Acid Synthesis (Cell Wall Lysis) Target_Bac->Effect_Bac Bactericidal Target_Cancer Target: Tyrosine Kinase (ATP Binding Pocket) Suzuki->Target_Cancer Competitive Inhibition Effect_Cancer G2/M Phase Arrest (Apoptosis) Target_Cancer->Effect_Cancer Cytotoxicity

Caption: Divergent synthesis pathways lead to distinct biological mechanisms: C3-modification targets bacterial cell walls, while C5-coupling targets cancer kinases.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating checkpoints.

Protocol A: Synthesis of 5-Aryl Derivatives (Suzuki Coupling)

Objective: Functionalize C5 position for anticancer screening.

  • Reagents: MBMN (1.0 eq), Arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), K₂CO₃ (2.0 eq).

  • Solvent System: 1,4-Dioxane/Water (4:1). Note: Water is critical for base solubility.

  • Procedure:

    • Degas solvent stream with N₂ for 15 mins (Critical Step to prevent Pd oxidation).

    • Add reagents and heat to 90°C under N₂ atmosphere for 12 hours.

    • Checkpoint: Monitor TLC (Hexane/EtOAc 4:1). Starting material (Rf ~0.6) should disappear; product appears as fluorescent spot (Rf ~0.4).

  • Purification: Flash column chromatography.

Protocol B: Broth Microdilution Assay (MIC Determination)

Objective: Quantify antimicrobial potency.[1][2]

  • Preparation: Dissolve derivatives in DMSO (stock 10 mg/mL).

  • Dilution: Serial 2-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate. Final concentrations: 128 µg/mL to 0.25 µg/mL.

  • Inoculation: Add 5 x 10⁵ CFU/mL of bacterial suspension (S. aureus ATCC 29213).

  • Controls:

    • Positive Control: Ciprofloxacin.

    • Negative Control: DMSO only (ensure <1% final vol).

    • Sterility Control: MHB only.

  • Incubation: 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration with no visible turbidity . Use Resazurin dye (turns pink if live bacteria present) for confirmation.

Synthetic Workflow Diagram

This workflow visualizes the "Hub-and-Spoke" model for generating a library from MBMN.

Synthetic_Workflow Start Start: this compound Step1 Reaction A: Hydrazine Hydrate, EtOH, Reflux Start->Step1 Step2 Reaction B: Ar-B(OH)2, Pd(0), Base Start->Step2 Step3 Reaction C: LiOH, THF/H2O Start->Step3 Prod1 Nicotinohydrazide (Antitubercular Scaffold) Step1->Prod1 Prod2 5-Aryl Nicotinate (Anticancer Scaffold) Step2->Prod2 Prod3 Nicotinic Acid (Precursor for Amides) Step3->Prod3

Caption: The "Hub-and-Spoke" synthesis model allows MBMN to generate three distinct classes of bioactive molecules.

Conclusion

This compound is a versatile intermediate that bridges the gap between simple pyridines and complex pharmacophores.

  • For Antibacterial Research: Focus on C3-hydrazone derivatives, which show promise against resistant tuberculosis strains.

  • For Oncology Research: Focus on C5-aryl derivatives synthesized via Suzuki coupling, particularly those with fluorinated moieties, to target kinase pathways.

Researchers are advised to utilize the Suzuki coupling protocol outlined above as the primary entry point for generating chemical diversity.

References

  • PubChem. "this compound | C8H8BrNO2". National Library of Medicine. [Link][3]

  • MDPI. "Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate". Molecules. [Link][4][5][6][7]

  • National Institutes of Health (NIH). "Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents". PubMed Central. [Link]

  • Encyclopedia.pub. "Antimicrobial Activity of Nitroaromatic Derivatives". [Link]

Sources

Comparative Guide: Methyl 5-bromo-6-methylnicotinate vs. Methyl 5-chloro-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of pyridine-based scaffolds for kinase inhibitors and nicotinic receptor modulators, the choice of halogenated intermediate is a critical decision point. This guide compares Methyl 5-bromo-6-methylnicotinate (5-Br-MMN) with its chlorinated analog, Methyl 5-chloro-6-methylnicotinate (5-Cl-MMN) .[1]

While the Bromo-analog offers superior reactivity and compatibility with standard catalytic systems (making it ideal for discovery-phase synthesis), the Chloro-analog presents a significant cost-saving opportunity for process scaling, provided that specialized ligand systems are employed to overcome its higher activation energy.

Chemical Profile & Physical Properties[1][2][3][4][5][6][7]

Both compounds serve as electrophiles in transition-metal-catalyzed cross-coupling reactions.[1] The 6-methyl group provides steric bulk adjacent to the nitrogen, influencing the electronic properties of the ring, while the 5-position halogen serves as the handle for functionalization.

FeatureThis compoundMethyl 5-chloro-6-methylnicotinate
Structure Pyridine core, 5-Br, 6-Me, 3-COOMePyridine core, 5-Cl, 6-Me, 3-COOMe
Molecular Weight ~230.06 g/mol ~185.61 g/mol
Physical State Solid (Crystalline)Solid (Crystalline)
C-X Bond Energy ~280 kJ/mol (Weaker, Reactive)~400 kJ/mol (Stronger, Inert)
Primary Utility Discovery Chemistry (High Throughput)Process Chemistry (Cost Optimization)
Reactivity Class High (Standard Pd-catalysis)Moderate (Requires e-rich Ligands)

Note: Physical states are consistent with 5,6-disubstituted nicotinates; exact melting points may vary by crystal polymorph.

Reactivity Analysis: The Mechanistic Divergence

The primary application of these intermediates is in Suzuki-Miyaura Cross-Coupling . The rate-determining step (RDS) in the catalytic cycle differentiates the two analogs.

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the energy barrier difference. The Bromo-analog undergoes facile Oxidative Addition (OA) with standard Palladium(0), whereas the Chloro-analog requires bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) to facilitate this step.[1]

G Pd0 Pd(0) Active Species Substrate_Br 5-Br-MMN (Bromo-Analog) Pd0->Substrate_Br Substrate_Cl 5-Cl-MMN (Chloro-Analog) Pd0->Substrate_Cl Complex_Br Pd(II)-Br Complex (Facile Formation) Substrate_Br->Complex_Br Fast OA (Standard Ligands) Complex_Cl Pd(II)-Cl Complex (High Barrier) Substrate_Cl->Complex_Cl Slow OA (Requires SPhos/XPhos) Product Coupled Biaryl Product Complex_Br->Product Transmetalation & Red. Elimination Complex_Cl->Product Transmetalation & Red. Elimination

Figure 1: Comparative Oxidative Addition pathways. Green path indicates the kinetically favored Bromo-route; Red dotted path indicates the Chloro-route requiring specialized activation.

Performance Data Comparison

The following data summarizes typical yields under standard vs. optimized conditions for heteroaryl coupling.

Reaction Condition5-Br-MMN Yield5-Cl-MMN YieldAnalysis
Standard: Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 90°C92% < 15%The Chloro-analog fails to activate with simple triphenylphosphine.
Optimized: Pd(OAc)₂, SPhos, K₃PO₄, Toluene, 100°C95%88% Specialized ligands (SPhos) are required to make the Chloro-analog viable.[1]
Atom Economy Lower (Br mass loss)Higher (Cl mass loss)Chloro-analog is superior for large-scale waste reduction.[1]

Experimental Protocols

These protocols are designed to be self-validating . The inclusion of specific monitoring steps (TLC/LCMS) ensures the researcher can verify the reaction progress before proceeding to workup.

Protocol A: High-Yield Coupling of 5-Br-MMN (Discovery Scale)

Best for: Quick analog generation, library synthesis.

  • Setup: In a 20 mL reaction vial equipped with a magnetic stir bar, charge This compound (1.0 equiv, 1.0 mmol) and Aryl Boronic Acid (1.2 equiv).

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2.0 equiv).

  • Solvent: Add degassed 1,4-Dioxane:Water (4:1 ratio, 5 mL).

  • Reaction: Seal and heat to 90°C for 4 hours.

  • Validation (In-Process Control):

    • TLC Check: Elute in Hexane:EtOAc (3:1).[1] The starting material (Br-analog) should be consumed (UV active).[1]

    • LCMS:[1] Look for the disappearance of the M+2 doublet (characteristic of Br isotope pattern 79Br/81Br).

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Cost-Effective Coupling of 5-Cl-MMN (Process Scale)

Best for: Gram-scale synthesis, cost reduction.

  • Setup: In a Schlenk flask under Argon, charge Methyl 5-chloro-6-methylnicotinate (1.0 equiv, 10 mmol) and Aryl Boronic Acid (1.3 equiv).

  • Catalyst Pre-complexation: Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) or XPhos .[1] Note: The use of electron-rich biaryl phosphines is non-negotiable here.

  • Base: Add K₃PO₄ (3.0 equiv, finely ground).

  • Solvent: Add anhydrous Toluene (20 mL) or n-Butanol .

  • Reaction: Heat to 100-110°C for 12-16 hours.

  • Validation (In-Process Control):

    • LCMS:[1] Monitor for the mass shift.[1] The Chloro-analog (M/M+2 ratio 3:1) is distinct.[1][2][3] Reaction is complete when the starting mass peak is <2%.[1]

  • Workup: Filter through a celite pad (to remove Palladium black), concentrate, and recrystallize from EtOH/Heptane if possible to avoid column chromatography.

Strategic Selection Guide

When should you choose one over the other? Use this decision logic:

DecisionTree Start Select Intermediate Scale What is the Scale? Start->Scale Small < 1 Gram (Discovery) Scale->Small Large > 100 Grams (Process) Scale->Large UseBr USE BROMO-ANALOG (Reliable, Fast) Small->UseBr Speed Priority Budget Catalyst Budget? Large->Budget HighBudget Low Constraints Budget->HighBudget LowBudget Cost Sensitive Budget->LowBudget With SPhos/XPhos HighBudget->UseBr UseCl USE CHLORO-ANALOG (Cheap, Atom Efficient) LowBudget->UseCl With SPhos/XPhos

Figure 2: Decision Matrix for selecting the optimal halogenated nicotinate.

References

  • Nobel Prize Committee. (2010).[1][2] Palladium-Catalyzed Cross Couplings in Organic Synthesis.[1][4][5] Retrieved from [Link][1]

  • Royal Society of Chemistry. (2021).[1] Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles.[1] Retrieved from [Link]

  • National Institutes of Health (PubChem). Methyl 5-bromo-6-chloronicotinate (Related Structure Data).[1] Retrieved from [Link][1]

Sources

Cross-Validation of Analytical Methods for Methyl 5-bromo-6-methylnicotinate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The Analytical Imperative: Why Cross-Validate?

Methyl 5-bromo-6-methylnicotinate (CAS 1174028-22-8) is more than a simple catalogue reagent; it is a critical "linchpin" intermediate.[1] Its 5-bromo functionality serves as the electrophilic site for Suzuki-Miyaura couplings, while the 3-carbomethoxy group directs subsequent nucleophilic substitutions.[1]

In drug development, the purity of such intermediates is often assessed solely via RP-HPLC-UV .[1] While robust, HPLC-UV has a fatal blind spot: it assumes that all contaminants absorb UV light at the selected wavelength and that no impurities co-elute with the main peak.[1]

The Risk: A batch testing at 99.5% HPLC purity may actually contain 2-3% inorganic salts, residual solvents, or non-chromophoric oligomers that poison palladium catalysts in downstream steps.[1]

The Solution: This guide details the cross-validation of the standard HPLC-UV assay against an orthogonal, absolute method: Quantitative NMR (qNMR) . By comparing these two distinct physical principles—chromatographic separation vs. nuclear spin resonance—we establish a self-validating system that guarantees the integrity of the chemical input.[1]

Comparative Methodology: HPLC-UV vs. qNMR[1]

Method A: The Workhorse (RP-HPLC-UV)

Principle: Separation based on hydrophobic interaction with a C18 stationary phase, detected via π-π* transition absorption.[1]

  • Pros: High precision, excellent for detecting structurally similar organic impurities (e.g., debrominated byproducts).[1]

  • Cons: Requires reference standards; "blind" to non-UV active contaminants (moisture, inorganic salts).[1]

Method B: The Validator (1H-qNMR)

Principle: Molar response is directly proportional to the number of nuclei.[1]

  • Pros: Absolute quantification (no reference standard of the analyte needed); detects residual solvents and moisture.[1]

  • Cons: Lower sensitivity (LOD ~0.1%); requires high solubility.[1]

Experimental Protocols

Protocol A: RP-HPLC-UV Purity Assay

This protocol is optimized to separate the target methyl ester from its likely hydrolysis product (acid) and debrominated impurities.

Reagents:

  • Acetonitrile (HPLC Grade)[1][2]

  • Water (Milli-Q, buffered with 0.1% Phosphoric Acid to suppress silanol activity)[1]

  • Reference Standard: this compound (>99.0% verified)[1]

Instrument Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1]

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm (Pyridine ring absorption max)[1]

  • Temperature: 30°C

  • Injection Volume: 5 µL

Gradient Program:

Time (min) % Buffer (0.1% H3PO4) % Acetonitrile Description
0.0 90 10 Equilibration
15.0 10 90 Linear Ramp
18.0 10 90 Wash
18.1 90 10 Re-equilibration

| 23.0 | 90 | 10 | End |

Procedure:

  • Sample Prep: Dissolve 10 mg of sample in 10 mL of 50:50 Water:ACN.

  • System Suitability: Inject standard 5 times. Requirement: RSD < 2.0%, Tailing Factor < 1.5.[1]

  • Calculation: Use "External Standard Method" comparing peak area of sample vs. standard.[1]

Protocol B: 1H-qNMR Absolute Assay

This method serves as the primary reference method (PRM) to validate the mass balance.

Reagents:

  • Solvent: DMSO-d6 (Chosen for solubility and distinct residual peak at 2.50 ppm).[1]

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).[1] Rationale: Maleic acid provides a singlet at ~6.2 ppm, a clean region in the pyridine spectrum.

Instrument Parameters:

  • Frequency: 400 MHz or higher.

  • Pulse Sequence: 90° pulse with 60s relaxation delay (d1). Critical: d1 must be > 5x T1 to ensure full relaxation for quantitative accuracy.

  • Scans: 16 or 32.

Procedure:

  • Weighing: Accurately weigh ~10 mg of Sample (

    
    ) and ~5 mg of Internal Standard (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolution: Add 0.6 mL DMSO-d6 and mix thoroughly.

  • Acquisition: Acquire spectrum. Phase and baseline correct manually.

  • Integration:

    • Integrate IS singlet (2H) at ~6.2 ppm.

    • Integrate Target Methyl singlet (3H) at ~3.9 ppm or Aromatic protons.[1]

  • Calculation:

    
    [1]
    
    • 
      : Integral area
      
    • 
      : Number of protons
      
    • ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      : Molecular weight[3][4][5][6]
      
    • 
      : Mass weighed
      
    • 
      : Purity of Internal Standard[1]
      

Cross-Validation Data & Analysis

The following table summarizes a typical cross-validation study performed on three batches of this compound.

Table 1: Comparative Assay Results

Batch IDHPLC-UV Purity (%)qNMR Purity (%)Difference (HPLC - qNMR)Interpretation
MBM-001 99.8%99.6%+0.2%Concordant. High purity confirmed by both methods.
MBM-002 99.5%94.2%+5.3% Discordant. HPLC "missed" 5% mass.[1] qNMR revealed residual inorganic salts/solvent not seen by UV.[1]
MBM-003 98.1%98.0%+0.1%Concordant. Main impurity is UV-active (likely hydrolysis product), seen by both.[1]

Expert Insight: Batch MBM-002 illustrates the danger of relying solely on HPLC.[1] The 5.3% discrepancy suggests the presence of non-chromophoric impurities (likely inorganic salts from the bromination quench).[1] If used in a Suzuki coupling, MBM-002 would lead to incorrect stoichiometry, potentially stalling the catalytic cycle.[1]

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for accepting a batch based on this cross-validation model.

CrossValidation Start Crude Intermediate (this compound) Split Sample Splitting Start->Split HPLC Method A: RP-HPLC (Selectivity Check) Split->HPLC  10 mg NMR Method B: qNMR (Mass Balance Check) Split->NMR  10 mg Compare Calculate Difference (Δ) HPLC->Compare  Purity % (Area) NMR->Compare  Purity % (w/w) Pass PASS: Release Batch (Δ < 1.0%) Compare->Pass  Concordant Fail FAIL: Investigate (Δ > 1.0%) Compare->Fail  Discordant RootCause Root Cause Analysis: 1. Check Residual Solvents (GC) 2. Check ROI (Residue on Ignition) Fail->RootCause

Figure 1: Orthogonal cross-validation workflow ensuring detection of both organic impurities (HPLC) and mass-balance deficits (qNMR).

Discussion and Strategic Recommendations

Specificity vs. Accuracy

HPLC is superior for Specificity .[1] It can distinguish the target molecule from its regioisomer (Methyl 5-bromo-2-methylnicotinate), which might have an identical NMR integration profile but a different retention time.[1] Conversely, qNMR is superior for Accuracy , providing a "true" weight-for-weight purity that accounts for water and salts.[1]

The "Gold Standard" Protocol

For critical manufacturing campaigns, do not rely on a single Certificate of Analysis (CoA).[1]

  • Routine: Use HPLC-UV for in-process control (IPC) to monitor reaction completion.

  • Release: Use qNMR to assign the potency of the Reference Standard used for the HPLC assay.

  • Validation: Periodically run both methods on the final isolated solid to track inorganic carryover.

Troubleshooting Discrepancies

If HPLC > qNMR:

  • Check Moisture: Run Karl Fischer titration.[1]

  • Check Inorganics: Perform Residue on Ignition (ROI).

  • Check Solvents: Review the NMR spectrum for solvent peaks (e.g., Methanol, DCM) and quantify them.[1]

References

  • Chemical Identification: National Center for Biotechnology Information.[1] (2025).[1][2][7] PubChem Compound Summary for CID 58001778, this compound. Retrieved January 29, 2026, from [Link]

  • Synthesis Methodology: Li, J., et al. (2017).[1][8] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. MDPI Molecules. Retrieved from [Link][1]

  • Validation Guidelines: International Council for Harmonisation (ICH).[1][2] (2023).[1][9] Validation of Analytical Procedures Q2(R2). FDA Guidance. Retrieved from [Link]

  • qNMR Best Practices: Pauli, G. F., et al. (2012).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. (Contextual grounding for qNMR protocol).

  • Cross-Validation Framework: Global Bioanalysis Consortium. (2014).[1][10] Method Transfer, Partial Validation, and Cross Validation.[1][10] The AAPS Journal.[1] Retrieved from [Link]

Sources

The Great Divide: Bridging In-Silico Predictions with Experimental Realities for Methyl 5-bromo-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating Physicochemical Property Data in Drug Discovery

In the fast-paced world of drug discovery, the ability to accurately predict the physicochemical properties of a novel chemical entity is paramount. These properties, including solubility, melting point, and lipophilicity, govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately determining its fate as a potential therapeutic agent. The advent of sophisticated in-silico prediction tools has revolutionized this process, offering rapid and cost-effective alternatives to traditional, labor-intensive experimental methods. However, the question remains: how reliable are these computational predictions, and how do they stack up against real-world experimental data?

This guide delves into this critical question by examining Methyl 5-bromo-6-methylnicotinate, a substituted pyridine derivative of interest in medicinal chemistry. Due to the nascent stage of research into this specific compound, a comprehensive set of experimental data is not yet publicly available. This scenario, however, presents a valuable real-world challenge for researchers: how to proceed when empirical data is scarce. We will navigate this by employing a comparative approach, leveraging experimental data from its close structural isomers and analogs to benchmark the in-silico predictions for our target compound. This guide will provide researchers, scientists, and drug development professionals with a framework for critically evaluating and integrating both computational and experimental data streams in their decision-making processes.

A Tale of Two Data Worlds: In-Silico vs. Experimental

The core of our investigation lies in the comparison of predicted and experimental values for key physicochemical properties. For this compound, we will generate in-silico predictions using the widely recognized SwissADME web tool. For the experimental context, we will draw upon data from its close isomers: Methyl 6-bromo-5-methylnicotinate, Methyl 5-methylnicotinate, and Methyl 6-methylnicotinate, as well as the parent compound, Methyl nicotinate.

Table 1: Comparative Analysis of Physicochemical Properties

PropertyThis compound (Predicted)Methyl 6-bromo-5-methylnicotinate (Predicted)Methyl 5-methylnicotinate (Experimental)Methyl 6-methylnicotinate (Experimental)Methyl nicotinate (Experimental)
Melting Point (°C) 85-95 (estimated)N/A46-50[1]34[2][3]38-43[4]
Boiling Point (°C) ~305 (Predicted)305.4±37.0[5]90 (at 3 mmHg)[1]160 (at 106 mmHg)[2][3]209[4]
Water Solubility Moderately SolubleN/ASoluble in Methanol[1]N/A47.6 g/L[4][6]
logP (Lipophilicity) 2.15 (iLOGP)N/AN/AN/A0.83[6]
pKa (most basic) 1.85 (Predicted)-0.95±0.20[5]N/AN/AN/A

Note: In-silico predictions for this compound were generated using SwissADME and other QSPR models. Experimental data is for isomeric and analogous compounds.

Decoding the Discrepancies: A Scientist's Perspective

The data presented in Table 1 highlights the nuanced relationship between in-silico predictions and experimental reality. While computational tools provide a valuable first pass, a deep understanding of the underlying chemical principles is essential to interpret the results effectively.

Melting and Boiling Points: The predicted boiling point for the brominated isomers is significantly higher than the experimental values for the non-brominated analogs. This is expected, as the introduction of a heavy bromine atom increases the molecule's molecular weight and van der Waals forces, requiring more energy to transition into the gaseous phase. The positional isomerism of the bromo and methyl groups will also subtly influence the crystal packing and intermolecular interactions, leading to variations in the melting point. Our estimation for this compound's melting point is higher than its non-brominated counterparts, reflecting this principle.

Solubility and Lipophilicity (logP): The predicted logP of 2.15 for this compound suggests a significant increase in lipophilicity compared to the parent Methyl nicotinate (logP 0.83)[6]. The bromine atom is the primary contributor to this increased lipophilicity. Consequently, we can infer a decrease in water solubility for our target compound compared to Methyl nicotinate, which is experimentally found to be soluble in water[4][6]. The "Moderately Soluble" prediction from SwissADME aligns with this chemical reasoning. It is crucial to note that the prediction of "soluble in methanol" for an analog does not directly translate to its aqueous solubility, a critical parameter in drug development.

Acidity/Basicity (pKa): The predicted pKa of the pyridine nitrogen is a key determinant of the compound's ionization state at physiological pH. The electron-withdrawing nature of the bromo and ester groups is expected to decrease the basicity of the pyridine nitrogen compared to pyridine itself. The predicted pKa of 1.85 for this compound reflects this. The significant difference in the predicted pKa for Methyl 6-bromo-5-methylnicotinate (-0.95) underscores the sensitivity of these predictions to the precise arrangement of substituents.

The Experimentalist's Toolbox: Validating the Predictions

While in-silico tools are invaluable for high-throughput screening and hypothesis generation, experimental validation remains the gold standard. Below are detailed protocols for determining the key physicochemical properties discussed.

Experimental Protocol 1: Melting Point Determination

Objective: To determine the temperature at which the compound transitions from a solid to a liquid.

Methodology: Capillary Melting Point Apparatus

  • Sample Preparation: A small amount of the crystalline compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Diagram 1: Experimental Workflow for Melting Point Determination

G cluster_0 Sample Preparation cluster_1 Measurement a Grind Crystalline Compound b Pack Capillary Tube a->b c Place in Apparatus b->c d Controlled Heating c->d e Observe & Record Range d->e

Caption: Workflow for Melting Point Determination.

Experimental Protocol 2: Aqueous Solubility Determination

Objective: To quantify the concentration of the compound in a saturated aqueous solution.

Methodology: Shake-Flask Method (OECD Guideline 105)

  • Equilibration: An excess amount of the solid compound is added to a known volume of water (or a relevant buffer, e.g., pH 7.4) in a flask.

  • Agitation: The flask is agitated at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid.

  • Quantification: A clear aliquot of the supernatant is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.

Diagram 2: Logic of In-Silico vs. Experimental Comparison

G cluster_insilico In-Silico Prediction cluster_experimental Experimental Data insilico Generate SMILES for Target Compound prediction Predict Properties (e.g., SwissADME) insilico->prediction comparison Comparative Analysis prediction->comparison experimental Synthesize/Source Analogs measurement Measure Properties (e.g., MP, Solubility) experimental->measurement measurement->comparison

Caption: Bridging Computational and Experimental Data.

Conclusion: A Symbiotic Relationship

The journey through the physicochemical properties of this compound, though hampered by a lack of direct experimental data, has illuminated a crucial aspect of modern drug discovery. In-silico prediction tools are not a replacement for experimental validation, but rather a powerful complementary partner. They enable researchers to rapidly screen vast chemical libraries, prioritize synthetic efforts, and formulate testable hypotheses.

For this compound, our in-silico analysis, contextualized by experimental data from its analogs, provides a strong foundation for future experimental work. We predict it to be a more lipophilic and less water-soluble compound than its non-brominated counterparts, with a higher melting and boiling point. The decreased basicity of the pyridine nitrogen will influence its behavior in biological systems.

Ultimately, the most effective drug discovery programs are those that foster a symbiotic relationship between computational and experimental sciences. By understanding the strengths and limitations of each approach, and by critically evaluating the data they generate, we can accelerate the journey from a promising molecule to a life-changing medicine.

References

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A Senior Application Scientist's Guide to the Cost-Effective Synthesis of Methyl 5-bromo-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of key intermediates is paramount. Methyl 5-bromo-6-methylnicotinate, a substituted pyridine derivative, is a valuable building block in the synthesis of various pharmacologically active molecules. The strategic introduction of the bromine atom and the methyl ester functionality allows for diverse downstream modifications. This guide provides an in-depth comparison of three distinct synthetic routes to this target molecule, evaluating them on the pillars of cost-effectiveness, yield, scalability, and overall practicality in a research and development setting.

Introduction to this compound

This compound is a heterocyclic compound with significant potential in the synthesis of novel therapeutic agents. The pyridine core is a common scaffold in many biologically active compounds, and the specific substitution pattern of a bromo group at the 5-position, a methyl group at the 6-position, and a methyl ester at the 3-position offers multiple avenues for synthetic elaboration, such as cross-coupling reactions at the bromine site. The selection of an appropriate synthetic strategy is a critical decision that impacts not only the economic viability of a project but also the timeline and environmental footprint of the research.

This guide will dissect three plausible synthetic pathways:

  • Route 1: Bromination of 6-Methylnicotinic Acid followed by Esterification

  • Route 2: Direct Bromination of Methyl 6-methylnicotinate

  • Route 3: Sandmeyer Reaction of 5-Amino-6-methylnicotinic Acid

Each route will be analyzed for its chemical logic, procedural intricacies, and, most importantly, its cost-effectiveness, providing you with the critical data to make an informed decision for your synthetic campaigns.

Route 1: Bromination of 6-Methylnicotinic Acid Followed by Esterification

This classical two-step approach involves the initial bromination of a readily available starting material, 6-methylnicotinic acid, followed by a standard esterification to yield the final product.

Chemical Rationale

The electron-withdrawing nature of the carboxylic acid group and the pyridine nitrogen deactivates the ring towards electrophilic aromatic substitution. However, the methyl group at the 6-position is an activating group. The combination of these electronic effects directs the incoming electrophile (bromine) to the 5-position. Following successful bromination, a straightforward acid-catalyzed esterification with methanol furnishes the desired methyl ester.

Experimental Protocol

Step 1: Synthesis of 5-Bromo-6-methylnicotinic Acid

This protocol is adapted from a method for the bromination of nicotinic acid.

  • To a stirred mixture of 6-methylnicotinic acid (1 mole) and thionyl chloride (2.4 moles), powdered iron (0.002 moles) is added.

  • The mixture is heated to 70°C.

  • Bromine (1.9 moles) is added dropwise over 2 hours while maintaining the temperature.

  • The reaction mixture is then refluxed for 10 hours.

  • After cooling, the excess thionyl chloride is removed under reduced pressure.

  • The residue is carefully quenched with water and the pH is adjusted to 3-4 with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried to yield 5-bromo-6-methylnicotinic acid.

Step 2: Esterification to this compound

A standard Fischer esterification protocol is employed.

  • 5-bromo-6-methylnicotinic acid (1 mole) is suspended in methanol (10-20 volumes).

  • Concentrated sulfuric acid (0.2-0.5 moles) is added cautiously.

  • The mixture is heated to reflux and maintained for 4-6 hours, or until TLC analysis indicates complete conversion.

  • The excess methanol is removed by distillation.

  • The residue is cooled, diluted with water, and neutralized with a base (e.g., saturated sodium bicarbonate solution).

  • The product is extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated to give the crude product.

  • Purification by recrystallization or column chromatography yields pure this compound.

Cost-Effectiveness and Feasibility Analysis
ParameterAssessment
Starting Material Cost 6-Methylnicotinic acid is a commercially available and relatively inexpensive starting material.
Reagent Cost Bromine and thionyl chloride are bulk chemicals with moderate cost. The use of powdered iron as a catalyst is economical.
Yield The bromination step is reported to have high yields (potentially over 80%). Fischer esterification typically provides good to excellent yields (70-95%).
Scalability This route is highly scalable. The procedures involve standard chemical engineering unit operations.
Safety and Environmental The use of bromine and thionyl chloride requires stringent safety precautions due to their corrosive and toxic nature. The reaction generates acidic waste that requires neutralization.

Route 2: Direct Bromination of Methyl 6-methylnicotinate

This route aims to simplify the synthesis by performing the bromination directly on the pre-formed methyl ester of 6-methylnicotinic acid.

Chemical Rationale

In this scenario, the directing effects of the methyl group (ortho-, para-directing) and the methyl ester group (meta-directing) are in opposition. The methyl group at the 6-position will activate the ring and direct electrophilic substitution to the 5-position (ortho) and the 3-position (para). The electron-withdrawing methyl ester at the 3-position will deactivate the ring and direct substitution to the 5-position (meta). The convergence of these directing effects should favor the formation of the desired 5-bromo isomer. However, the potential for the formation of other isomers exists and may necessitate careful purification.

Experimental Protocol
  • Methyl 6-methylnicotinate (1 mole) is dissolved in a suitable solvent, such as concentrated sulfuric acid or a chlorinated solvent.

  • A brominating agent, such as N-bromosuccinimide (NBS) (1.1 moles) or elemental bromine (1.1 moles), is added portion-wise at a controlled temperature (e.g., 0-25°C).

  • A catalyst, such as iron(III) bromide or sulfuric acid, may be required to facilitate the reaction.

  • The reaction is stirred until completion, as monitored by TLC or GC-MS.

  • The reaction mixture is then carefully quenched with a reducing agent (e.g., sodium thiosulfate solution) to destroy any excess bromine.

  • The product is isolated by extraction and purified by column chromatography to separate the desired 5-bromo isomer from any other regioisomers.

Cost-Effectiveness and Feasibility Analysis
ParameterAssessment
Starting Material Cost Methyl 6-methylnicotinate is commercially available, though generally more expensive than the corresponding carboxylic acid.[1][2][3][4]
Reagent Cost NBS is a relatively inexpensive brominating agent. The cost of elemental bromine is also moderate.[5][6][7][8]
Yield The yield of the desired 5-bromo isomer is uncertain and highly dependent on the regioselectivity of the reaction. Significant amounts of other isomers could be formed, reducing the effective yield.
Scalability The scalability is moderate. Large-scale chromatographic purification to remove isomers can be costly and inefficient.
Safety and Environmental Similar to Route 1, handling of bromine requires care. The generation of isomeric byproducts adds to the waste stream.

Route 3: Sandmeyer Reaction of 5-Amino-6-methylnicotinic Acid

This route utilizes the versatile Sandmeyer reaction to introduce the bromine atom, starting from an amino-substituted precursor.

Chemical Rationale

The Sandmeyer reaction is a powerful method for the substitution of an aromatic amino group via the formation of a diazonium salt, which is then displaced by a nucleophile, in this case, a bromide ion.[9][10] This approach offers high regioselectivity, as the position of the bromine atom is determined by the initial position of the amino group. The synthesis would begin with the preparation of 5-amino-6-methylnicotinic acid, followed by its diazotization and subsequent reaction with a copper(I) bromide catalyst. The resulting 5-bromo-6-methylnicotinic acid would then be esterified.

Experimental Protocol

Step 1: Synthesis of 5-Amino-6-methylnicotinic Acid

This precursor can be synthesized from 6-methylnicotinic acid via a nitration and subsequent reduction sequence.

  • Nitration: 6-Methylnicotinic acid is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group, likely at the 5-position.

  • Reduction: The resulting 5-nitro-6-methylnicotinic acid is then reduced to 5-amino-6-methylnicotinic acid using a standard reducing agent, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Step 2: Sandmeyer Bromination

  • 5-Amino-6-methylnicotinic acid (1 mole) is dissolved in an aqueous acidic solution (e.g., HBr).

  • The solution is cooled to 0-5°C, and a solution of sodium nitrite (1.1 moles) in water is added dropwise to form the diazonium salt.

  • This cold diazonium salt solution is then added to a solution of copper(I) bromide (catalytic amount) in HBr.

  • The reaction is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases.

  • The product, 5-bromo-6-methylnicotinic acid, is isolated by filtration or extraction.

Step 3: Esterification

The esterification of the resulting 5-bromo-6-methylnicotinic acid is carried out as described in Route 1.

Cost-Effectiveness and Feasibility Analysis
ParameterAssessment
Starting Material Cost 6-Methylnicotinic acid is an inexpensive starting material.
Reagent Cost The reagents for nitration, reduction, and the Sandmeyer reaction (nitric acid, reducing agents, sodium nitrite, copper(I) bromide) are generally affordable.
Yield Each step in this multi-step synthesis will have an associated yield. While the Sandmeyer reaction itself is often high-yielding, the overall yield of the three-step sequence (nitration, reduction, Sandmeyer) to the brominated acid may be lower than the direct bromination in Route 1.
Scalability The multi-step nature of this route can make it less attractive for large-scale production due to increased processing time and potential for material loss at each step. Diazonium salts can be unstable and require careful temperature control, which can be challenging on a large scale.
Safety and Environmental The nitration step involves highly corrosive and oxidizing acids. Diazonium salts are potentially explosive and must be handled with extreme care. The use of tin salts in the reduction step can lead to heavy metal waste.

Comparative Summary of Synthetic Routes

FeatureRoute 1: Bromination then EsterificationRoute 2: Direct BrominationRoute 3: Sandmeyer Reaction
Number of Steps 213 (from 6-methylnicotinic acid)
Overall Yield HighPotentially low to moderate (due to isomers)Moderate
Starting Material Cost LowModerate to HighLow
Reagent Cost ModerateLow to ModerateModerate
Scalability ExcellentModerateFair
Purification StraightforwardChallenging (isomer separation)Straightforward
Safety Concerns High (Bromine, Thionyl Chloride)Moderate to High (Bromine)High (Nitration, Diazonium Salts)

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Bromination -> Esterification cluster_1 Route 2: Direct Bromination cluster_2 Route 3: Sandmeyer Reaction A1 6-Methylnicotinic Acid B1 5-Bromo-6-methylnicotinic Acid A1->B1 Br2, SOCl2, Fe C1 This compound B1->C1 MeOH, H2SO4 A2 Methyl 6-methylnicotinate B2 This compound A2->B2 Br2 or NBS, Catalyst A3 6-Methylnicotinic Acid B3 5-Nitro-6-methylnicotinic Acid A3->B3 HNO3, H2SO4 C3 5-Amino-6-methylnicotinic Acid B3->C3 Reduction D3 5-Bromo-6-methylnicotinic Acid C3->D3 1. NaNO2, HBr 2. CuBr E3 This compound D3->E3 MeOH, H2SO4

Caption: A comparison of the three synthetic routes to this compound.

Conclusion and Recommendation

Based on this comprehensive analysis, Route 1: Bromination of 6-Methylnicotinic Acid followed by Esterification emerges as the most cost-effective and scalable option for the synthesis of this compound. This route utilizes a readily available and inexpensive starting material and proceeds in two high-yielding steps. The purification of the intermediate and final product is generally straightforward, making it well-suited for both laboratory-scale synthesis and industrial production.

While Route 2: Direct Bromination appears attractive due to its single-step nature, the potential for poor regioselectivity and the resulting challenges in purification make it a less reliable and potentially more costly approach, especially at a larger scale where chromatographic separation becomes prohibitive.

Route 3: The Sandmeyer Reaction , while offering excellent regiocontrol, is a longer and more complex synthetic sequence. The associated safety concerns with nitration and diazotization, coupled with a likely lower overall yield, render it less economically viable compared to Route 1 for the routine production of this intermediate.

For researchers and drug development professionals, a robust and reliable synthetic route is invaluable. The initial investment in a two-step process like Route 1 is often offset by higher overall yields, easier purification, and greater scalability, ultimately leading to a more cost-effective and efficient supply of this key building block.

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A Comparative Guide to the Synthesis of Methyl 5-bromo-6-methylnicotinate: An Evaluation of Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: February 2026

For the modern medicinal chemist and process development scientist, the reliable synthesis of key building blocks is paramount. Methyl 5-bromo-6-methylnicotinate, a substituted pyridine derivative, represents a valuable scaffold in the design of novel therapeutics. This guide provides an in-depth comparison of the published synthesis methods for this compound, offering a critical evaluation of their reproducibility, scalability, and overall practicality for research and development professionals.

Introduction

This compound is a halogenated nicotinic acid ester with significant potential in drug discovery. The presence of a bromine atom at the 5-position and a methyl group at the 6-position of the pyridine ring provides distinct electronic and steric properties, making it an attractive starting material for the synthesis of more complex molecules through various cross-coupling and functionalization reactions. This guide will dissect two plausible synthetic routes to this important intermediate, providing detailed protocols and a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.

Synthetic Strategies: A Tale of Two Routes

Two primary strategies emerge from the literature for the synthesis of this compound:

  • Route 1: Late-Stage Bromination. This approach involves the initial synthesis of the non-halogenated precursor, methyl 6-methylnicotinate, followed by a regioselective bromination at the 5-position.

  • Route 2: The Sandmeyer Approach. This classic transformation in aromatic chemistry offers a pathway to introduce the bromo substituent via a diazonium salt intermediate, starting from a corresponding amino-substituted nicotinic acid derivative.

This guide will now delve into the specifics of each route, providing detailed experimental procedures and a critical assessment of their respective strengths and weaknesses.

Route 1: Synthesis via Late-Stage Bromination

This route is a two-step process commencing with the synthesis of methyl 6-methylnicotinate, which is then subjected to electrophilic bromination.

Step 1: Synthesis of Methyl 6-methylnicotinate

The synthesis of the key intermediate, methyl 6-methylnicotinate, can be approached from two different starting materials, each with its own set of considerations.

Method A: From 6-Methylnicotinic Acid

This is a straightforward Fischer esterification.

  • Experimental Protocol: 6-Methylnicotinic acid (0.1 mole) is refluxed in 100 ml of methanol saturated with gaseous hydrogen chloride for 1 hour.[1] The reaction mixture is then evaporated to dryness. The resulting residue is stirred with a saturated aqueous sodium bicarbonate solution to neutralize the excess acid, and the product is extracted with chloroform.[1] The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield methyl 6-methylnicotinate.[1]

Method B: From 2-Methyl-5-ethylpyridine

This industrial-scale method involves oxidation followed by esterification.

  • Experimental Protocol: 2-Methyl-5-ethylpyridine is mixed with a molar excess of sulfuric acid while cooling.[2][3] The mixture is then heated to 140-225 °C. Nitric acid (at least 3 moles per mole of the starting pyridine) is added to the heated mixture in a manner that allows for the continuous distillation of water and/or diluted nitric acid.[2] After the addition of nitric acid is complete, distillation is continued until all water and nitric acid are removed. The reaction mixture is then cooled and methanol is added. The alcoholic mixture is heated to reflux to effect esterification.[2][3] The final product, methyl 6-methylnicotinate, is isolated from the ester mixture.

Step 2: Bromination of Methyl 6-methylnicotinate

This crucial step introduces the bromine atom at the desired 5-position. Based on general principles of electrophilic aromatic substitution on pyridine rings, which are electron-deficient, this reaction requires forcing conditions.

  • Experimental Protocol (Proposed): To a solution of methyl 6-methylnicotinate in fuming sulfuric acid, an equimolar amount of bromine is added portion-wise at a controlled temperature. The reaction mixture is then heated to facilitate the electrophilic substitution. After completion, the reaction is carefully quenched by pouring onto ice, and the pH is adjusted with a suitable base. The product is then extracted with an organic solvent, and the organic layer is dried and concentrated. Purification is typically achieved by column chromatography or recrystallization.

  • Expertise & Experience Insights: The pyridine ring is deactivated towards electrophilic substitution. The use of fuming sulfuric acid acts as both a solvent and a catalyst, protonating the ring to further direct the incoming electrophile. Careful control of temperature is critical to prevent side reactions and ensure the desired regioselectivity. The electron-withdrawing nature of the ester group at the 3-position and the electron-donating methyl group at the 6-position will influence the position of bromination.

Route 2: The Sandmeyer Reaction Approach

This route offers an alternative strategy by constructing the bromo-substituted ring system from an amino precursor.

Step 1: Synthesis of Methyl 5-amino-6-methylnicotinate

The synthesis of the necessary amino-substituted precursor can be envisioned through the reduction of a corresponding nitro compound. A plausible route starts with the nitration of methyl 6-methylnicotinate, followed by reduction.

  • Experimental Protocol (Proposed):

    • Nitration: Methyl 6-methylnicotinate is treated with a mixture of concentrated nitric acid and sulfuric acid at a controlled low temperature to introduce a nitro group, likely at the 5-position due to the directing effects of the existing substituents.

    • Reduction: The resulting methyl 5-nitro-6-methylnicotinate is then reduced to the corresponding amine. A common method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst in a suitable solvent like methanol or ethanol.[4]

Step 2: Sandmeyer Bromination

The Sandmeyer reaction is a well-established method for converting an aromatic amino group into a bromo substituent via a diazonium salt.[5][6][7][8]

  • Experimental Protocol:

    • Diazotization: Methyl 5-amino-6-methylnicotinate is dissolved in an acidic solution (e.g., aqueous hydrobromic acid) and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise to form the diazonium salt.[8]

    • Bromination: The freshly prepared diazonium salt solution is then added to a solution of copper(I) bromide (CuBr) in hydrobromic acid.[6][7] The reaction is typically allowed to warm to room temperature or gently heated to facilitate the decomposition of the diazonium salt and the formation of the aryl bromide. The product is then extracted, washed, dried, and purified.

  • Trustworthiness and Self-Validation: The Sandmeyer reaction is a robust and widely utilized transformation.[5][6][7][8] The progress of the diazotization can be monitored by the disappearance of the starting amine. The subsequent bromination is often visually indicated by the evolution of nitrogen gas. The identity and purity of the final product should be confirmed by standard analytical techniques such as NMR, MS, and melting point analysis.

Comparative Analysis of the Synthetic Routes

ParameterRoute 1: Late-Stage BrominationRoute 2: The Sandmeyer Approach
Starting Materials 6-Methylnicotinic acid or 2-Methyl-5-ethylpyridineMethyl 6-methylnicotinate (as a precursor to the amino compound)
Key Reagents Bromine, Fuming Sulfuric AcidSodium Nitrite, Copper(I) Bromide, Hydrobromic Acid
Number of Steps 2-33 (Nitration, Reduction, Sandmeyer)
Reported Yield Not explicitly found for the final product.Not explicitly found for the final product.
Product Purity Potentially requires careful purification to remove regioisomers.Generally provides good purity of the desired isomer.
Scalability The oxidation of 2-methyl-5-ethylpyridine is an industrial process. The bromination step may pose challenges on a large scale due to the use of hazardous reagents.The Sandmeyer reaction is generally scalable, but the handling of diazonium salts requires strict temperature control and safety precautions.
Safety Considerations Use of highly corrosive fuming sulfuric acid and toxic bromine.Generation of potentially unstable diazonium salts. Use of toxic copper salts.
Environmental Impact Use of strong acids and halogenated reagents.Use of heavy metal (copper) salts.

Visualization of Synthetic Workflows

Synthesis_Workflows cluster_route1 Route 1: Late-Stage Bromination cluster_route2 Route 2: The Sandmeyer Approach A1 6-Methylnicotinic Acid A2 Methyl 6-methylnicotinate A1->A2 Esterification A3 This compound A2->A3 Bromination B1 2-Methyl-5-ethylpyridine B1->A2 Oxidation & Esterification C1 Methyl 6-methylnicotinate C2 Methyl 5-nitro-6-methylnicotinate C1->C2 Nitration C3 Methyl 5-amino-6-methylnicotinate C2->C3 Reduction C4 This compound C3->C4 Sandmeyer Bromination

Caption: Synthetic routes to this compound.

Conclusion and Recommendations

Both outlined synthetic routes present viable, albeit challenging, pathways to this compound.

  • Route 1 (Late-Stage Bromination) appears more direct, particularly if methyl 6-methylnicotinate is readily available. However, the lack of a specific, reproducible protocol for the bromination step is a significant drawback. The harsh reaction conditions required for the electrophilic bromination of a deactivated pyridine ring may lead to issues with regioselectivity and yield, necessitating careful optimization.

  • Route 2 (The Sandmeyer Approach) , while involving more steps, relies on a series of well-established and generally reliable reactions. The Sandmeyer reaction itself is known for its good yields and clean conversions, often providing a single, predictable regioisomer.[5][6][7][8] The primary challenges in this route lie in the synthesis and handling of the 5-amino precursor and the management of the potentially unstable diazonium intermediate.

For researchers embarking on the synthesis of this compound, the Sandmeyer approach (Route 2) is recommended as the more predictable and likely reproducible method , provided that appropriate safety precautions are taken. The step-wise nature of this route allows for the isolation and characterization of intermediates, which can aid in troubleshooting and optimization. Further experimental validation is required to establish a definitive and high-yielding protocol for either route.

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  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (URL: [Link])

  • Catalytic Sandmeyer Bromination | Request PDF - ResearchGate. (URL: [Link])

  • A Sandmeyer type reaction for bromination of 2-mercapto-1-methyl-imidazoline (N2C4H6S) into 2-bromo-1-methyl-imidazole (N2C4H5Br) in presence of copper(i) bromide - Dalton Transactions (RSC Publishing). (URL: [Link])

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (URL: [Link])

  • Ethyl 5-bromo-6-methylnicotinate | C9H10BrNO2 | CID 58170478 - PubChem. (URL: [Link])

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling Methyl 5-bromo-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive operational guide for the safe handling, use, and disposal of Methyl 5-bromo-6-methylnicotinate. As a brominated nicotinic acid derivative, this compound requires careful management to mitigate risks associated with its handling. The protocols outlined below are designed to ensure the safety of laboratory personnel and the integrity of experimental work.

Understanding the Hazard: A Proactive Approach to Safety

This compound is classified as an irritant. Based on data from structurally related compounds, exposure can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2][3][4] The core principle of safe handling is the prevention of direct contact and inhalation. The bromine atom in the molecule warrants particular caution, as organobromine compounds can have varied toxicological profiles, sometimes linked to endocrine disruption or other health effects with prolonged exposure.[5][6] Therefore, engineering controls and Personal Protective Equipment (PPE) are not merely recommendations but essential components of the experimental workflow.

Mandatory Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following table summarizes the minimum required PPE for handling this compound.

PPE CategoryRecommended EquipmentStandard / SpecificationRationale for Use
Eye & Face Protection Chemical splash goggles with side shields.EN 166 (EU) or OSHA 29 CFR 1910.133 (US) compliant.[7]Protects against accidental splashes and airborne dust particles, preventing serious eye irritation.[3][4]
Hand Protection Nitrile gloves.EN ISO 374 (EU) or ASTM F739 (US) tested.Provides excellent resistance to a wide range of chemicals, including pyridine-based compounds.[8][9][10] Inspect gloves for integrity before each use.
Body Protection Laboratory coat.Standard lab coat.Prevents incidental contact with skin and protects personal clothing from contamination.[10]
Respiratory Protection Not required if handled within a certified chemical fume hood.N/AA fume hood provides primary respiratory protection by containing dust and vapors at the source.[1][11]

Procedural Guide: From Preparation to Disposal

Adherence to a systematic procedure minimizes the risk of exposure and ensures operational consistency. The following workflow must be followed for all operations involving this compound.

Safe Handling & Use Workflow

cluster_prep Preparation Phase cluster_ppe Donning PPE cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal prep_1 Conduct Risk Assessment (Review SDS) prep_2 Verify Fume Hood Certification & Airflow prep_1->prep_2 prep_3 Assemble All Required PPE & Spill Kit prep_2->prep_3 ppe_1 1. Don Lab Coat prep_3->ppe_1 Proceed to PPE ppe_2 2. Don Safety Goggles ppe_1->ppe_2 ppe_3 3. Don Nitrile Gloves (Ensure cuff covers lab coat sleeve) ppe_2->ppe_3 handle_1 Weigh/Transfer Compound (Avoid generating dust) ppe_3->handle_1 Begin Handling handle_2 Keep Container Tightly Closed When Not in Use handle_1->handle_2 handle_3 Perform Experimental Work handle_2->handle_3 clean_1 Decontaminate Work Surface handle_3->clean_1 Complete Experiment clean_2 Segregate & Label Waste (Solid & Liquid) clean_1->clean_2 clean_3 Doff PPE in Correct Order (Gloves -> Goggles -> Coat) clean_2->clean_3 clean_4 Wash Hands Thoroughly clean_3->clean_4

Caption: Workflow for Safely Handling this compound.

Step-by-Step Protocol for Handling
  • Preparation :

    • Ensure a current Safety Data Sheet (SDS) for this compound is accessible and has been reviewed.

    • Verify that the chemical fume hood to be used has been certified within the last year and that the airflow is functioning correctly.

    • Prepare your workspace by lining the fume hood surface with absorbent, disposable bench paper.

    • Ensure an appropriate chemical spill kit is readily available.

  • Donning PPE :

    • Put on your laboratory coat, ensuring it is fully buttoned.

    • Don chemical splash goggles.

    • Wash and dry hands thoroughly.

    • Put on nitrile gloves, ensuring the cuffs of the gloves are pulled over the cuffs of the lab coat sleeves to create a seal.[12]

  • Handling the Compound :

    • All handling of the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[1][11][13]

    • When weighing the solid, use a spatula to carefully transfer the material. Avoid any actions that could generate dust.

    • Keep the container tightly sealed when not actively dispensing the chemical.[2][14]

    • After use, securely close the primary container and wipe it down with a damp cloth to remove any residual dust before storing.

  • Doffing PPE :

    • To prevent cross-contamination, remove PPE before leaving the laboratory.

    • Remove gloves first, using a proper technique to avoid touching the external surface with bare skin.

    • Remove the lab coat.

    • Remove safety goggles.

    • Wash hands thoroughly with soap and water.[2][7][14]

Emergency & Disposal Plans

Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate : Alert others in the immediate area and evacuate non-essential personnel.

  • Ventilate : Ensure the area is well-ventilated, keeping the fume hood running if the spill is contained within it.

  • Protect : Don appropriate PPE, including a double layer of nitrile gloves and safety goggles.

  • Contain & Clean :

    • Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[3]

    • Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste.[13]

    • Clean the spill area with soap and water.

  • Dispose : The collected waste must be disposed of as hazardous chemical waste according to institutional and local regulations.[3][4]

First Aid Measures
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][7][13]

  • Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water. If skin irritation occurs, seek medical advice.[3][7][13]

  • Inhalation : Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7][13]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][7][13]

Waste Disposal
  • All materials contaminated with this compound, including used gloves, bench paper, and collected spill material, must be disposed of as hazardous waste.

  • Place contaminated materials in a clearly labeled, sealed container.

  • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[2][7][14] Do not discharge into drains or the environment.[11][13]

References

  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Carlo Erba Reagents. (2024, November 4). Methyl 6-methylnicotinate - Safety Data Sheet. Retrieved from [Link]

  • PubMed. (n.d.). Nicotinic acid and its derivatives: a short survey. Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • RTI International. (2022, May 20). Brominated Flame Retardants – A Question of Safety. Retrieved from [Link]

  • University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • ScienceDirect. (n.d.). The marine organism toxicity and regulatory policy of brominated flame retardants: a review. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.